molecular formula C41H44N4O20S B116846 Fura Red CAS No. 149732-62-7

Fura Red

Katalognummer: B116846
CAS-Nummer: 149732-62-7
Molekulargewicht: 944.9 g/mol
InChI-Schlüssel: MCEXQZRGUKALLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fura Red is a calcium-sensitive fluorescent dye and a visible light-excitable analog of Fura-2 used for the ratiometric measurement of intracellular calcium ions (Ca2+) in living cells . Its unique fluorescent behavior allows for precise monitoring of cytosolic free calcium concentration changes, a key rapid event in cell activation signaling . When this compound binds to Ca2+, its fluorescence emission upon excitation with green light (e.g., 488 nm) decreases, enabling ratiometric analysis when combined with an excitation at violet light (e.g., 406 nm) where the signal increases . This ratiometric capability corrects for artifactual changes in fluorescence due to variations in dye loading, cell thickness, and photobleaching, providing more robust and quantitative data compared to single-wavelength indicators . The cell-permeant acetoxymethyl (AM) ester form (this compound, AM) allows for non-invasive intracellular loading, where esterases cleave the AM moiety to trap the active indicator within the cytosol . This compound is particularly valuable in multicolor assays as its long-wavelength emission (approx. 630-660 nm) minimizes background interference and frees up fluorescent channels for the simultaneous characterization of cell surface antigens using other probes . This makes it an ideal tool for detecting calcium flux within specific, minority cell populations in a heterogeneous sample, such as primary T cells or monocytes, when analyzed by flow cytometry or confocal microscopy . Its excitation at visible wavelengths is also less phototoxic to cells than UV-light excited indicators . Researchers commonly use this compound to study G-protein coupled receptor (GPCR) activation, chemokine signaling, and drug effects on calcium mobilization . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N4O20S/c1-23-6-7-31(44(15-36(50)61-19-57-24(2)46)16-37(51)62-20-58-25(3)47)34(10-23)55-8-9-56-35-12-28-11-29(13-30-40(54)43-41(66)42-30)65-33(28)14-32(35)45(17-38(52)63-21-59-26(4)48)18-39(53)64-22-60-27(5)49/h6-7,10-14H,8-9,15-22H2,1-5H3,(H2,42,43,54,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEXQZRGUKALLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C=C4C(=O)NC(=S)N4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N4O20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101098184
Record name Glycine, N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-N-[5-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-2-[(5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-6-benzofuranyl]-, (acetyloxy)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

944.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149732-62-7
Record name Glycine, N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-N-[5-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-2-[(5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-6-benzofuranyl]-, (acetyloxy)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149732-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-N-[5-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-2-[(5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-6-benzofuranyl]-, (acetyloxy)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fura Red: An In-depth Technical Guide to Ratiometric Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Fura Red, a fluorescent indicator for the ratiometric measurement of intracellular calcium. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of this compound, detailed experimental protocols, and data analysis strategies.

Core Principle of this compound for Calcium Measurement

This compound is a visible light-excitable analog of the well-known UV-excitable calcium indicator, Fura-2.[1] Its primary advantage lies in its ratiometric nature, which allows for more accurate quantification of intracellular calcium concentrations by minimizing issues such as uneven dye loading, photobleaching, and variations in cell thickness.[2]

The fundamental principle of this compound's function is a calcium-dependent shift in its fluorescence excitation spectrum. While the emission wavelength remains relatively constant, the efficiency of excitation at different wavelengths changes upon calcium binding. Specifically, when this compound binds to Ca2+, its fluorescence emission decreases when excited at approximately 488 nm.[1] For ratiometric analysis, two different excitation wavelengths are typically used, often from violet (around 406 nm) and green (around 532 nm) lasers.[3] The ratio of the fluorescence intensities emitted when excited at these two wavelengths provides a quantitative measure of the intracellular calcium concentration.

Quantitative Data Presentation

For effective experimental design and data interpretation, a clear understanding of this compound's properties is crucial. The following tables summarize the key quantitative data for this compound and provide a comparison with other common calcium indicators.

Table 1: Spectral Properties of this compound

StateExcitation Wavelength (nm)Emission Wavelength (nm)
Ca2+-bound~435[4]~639-660[4][5]
Ca2+-free~470-488[5][6]~650-660[5][6]

Table 2: Dissociation Constant (Kd) of this compound

Dissociation Constant (Kd)Measurement Conditions/Cell TypeReference
1.1-1.6 µMIn myoplasm of frog skeletal muscle fibers[7]
-21.3 ml mol-1 (mean reaction volume for dissociation)In physiological Ca2+-buffered solutions under pressure[8][9]

Note: The apparent Kd in the cellular environment can be influenced by factors such as protein binding, viscosity, and temperature, and may differ from in vitro measurements.[7]

Table 3: Comparison of Common Fluorescent Calcium Indicators

IndicatorTypeExcitation (nm)Emission (nm)KdAdvantagesDisadvantages
This compound Ratiometric (Excitation Shift)~435 / ~470[4][6]~650[6]~1.1-1.6 µM (in situ)[7]Visible light excitation, ratiometric, suitable for flow cytometry.[3]Lower fluorescence intensity compared to some other dyes.
Fura-2 Ratiometric (Excitation Shift)~340 / ~380[2]~510[2]~145 nM[2]High affinity for Ca2+, well-established ratiometric dye.[10]Requires UV excitation which can be phototoxic.[1]
Fluo-4 Single Wavelength~494~516~345 nM[10]Bright fluorescence signal, simple single-wavelength measurement.Non-ratiometric, susceptible to artifacts from dye loading and photobleaching.[10]
Indo-1 Ratiometric (Emission Shift)~350[2]~405 / ~485[2]~230 nMRatiometric, suitable for laser scanning microscopy.[2]Prone to photobleaching.[2]

Experimental Protocols

Accurate and reproducible data acquisition requires meticulous adherence to optimized experimental protocols. The following sections provide detailed methodologies for cell loading, microscopy, flow cytometry, and in situ calibration using this compound.

Cell Loading with this compound-AM

The acetoxymethyl (AM) ester form of this compound is membrane-permeant and is used to load the dye into live cells. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, membrane-impermeant form of this compound in the cytoplasm.

Materials:

  • This compound, AM (stock solution in anhydrous DMSO)

  • Pluronic F-127 (10% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, to inhibit dye leakage)

Protocol:

  • Prepare Loading Solution:

    • Thaw the this compound, AM stock solution and Pluronic F-127 solution at room temperature.

    • Prepare a working solution of this compound, AM in HBSS at a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.[6]

    • To aid in the solubilization of the AM ester in the aqueous buffer, first mix the this compound, AM stock with an equal volume of 10% Pluronic F-127 before diluting in HBSS. The final concentration of Pluronic F-127 should be around 0.02-0.04%.[11]

    • If dye leakage is a concern, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.[6]

  • Cell Loading:

    • Culture cells on coverslips (for microscopy) or in suspension (for flow cytometry) to the desired confluency.

    • Remove the culture medium and wash the cells once with pre-warmed HBSS.

    • Add the this compound, AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.[6] The optimal loading time may vary between cell types.

  • De-esterification:

    • After incubation, wash the cells twice with pre-warmed HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS (with probenecid if used during loading) for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by cellular esterases.

Fura_Red_AM_Loading_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_deester De-esterification prep_dye Prepare this compound, AM working solution (1-5 µM) with Pluronic F-127 wash_cells1 Wash cells with pre-warmed HBSS prep_dye->wash_cells1 add_dye Incubate cells with loading solution (30-60 min, 37°C) wash_cells1->add_dye wash_cells2 Wash cells twice with pre-warmed HBSS add_dye->wash_cells2 incubate_deester Incubate in fresh HBSS (30 min, RT) for de-esterification wash_cells2->incubate_deester

This compound-AM Cell Loading Workflow
Ratiometric Calcium Imaging with Microscopy

Equipment:

  • Fluorescence microscope equipped with an excitation light source capable of rapidly switching between two wavelengths (e.g., ~435 nm and ~470 nm).

  • Appropriate emission filter for this compound (e.g., >610 nm).

  • Sensitive camera (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software.

Protocol:

  • Load cells with this compound-AM as described in section 3.1.

  • Mount the coverslip with the loaded cells onto the microscope stage in a perfusion chamber with HBSS.

  • Acquire a background image from a cell-free region of the coverslip for each excitation wavelength.

  • Excite the cells alternately with the two selected wavelengths (e.g., 435 nm and 470 nm) and capture the corresponding fluorescence emission images (at >610 nm).

  • Record a baseline fluorescence ratio for a period before stimulating the cells.

  • Apply the experimental stimulus (e.g., agonist, ionophore) to induce a change in intracellular calcium.

  • Continue to acquire image pairs at the two excitation wavelengths throughout the experiment.

  • For each time point, subtract the background fluorescence from each image.

  • Calculate the ratio of the fluorescence intensities (e.g., F435 / F470) for each pixel or region of interest (ROI).

  • The change in this ratio over time reflects the change in intracellular calcium concentration.

Microscopy_Workflow cluster_setup Setup cluster_acq Acquisition cluster_analysis Analysis load_cells Load cells with this compound-AM mount Mount on microscope load_cells->mount baseline Record baseline ratio mount->baseline stimulate Apply stimulus baseline->stimulate record Record fluorescence changes stimulate->record bg_subtract Background subtraction record->bg_subtract calc_ratio Calculate ratio (F1/F2) bg_subtract->calc_ratio plot_ratio Plot ratio vs. time calc_ratio->plot_ratio

Microscopy Calcium Imaging Workflow
Ratiometric Calcium Measurement with Flow Cytometry

Equipment:

  • Flow cytometer equipped with at least two lasers for excitation (e.g., violet laser at ~406 nm and a green laser at ~532 nm).[3]

  • Appropriate emission filters for detecting this compound fluorescence from each laser (e.g., 660/20 BP for the violet laser and 710/50 BP for the green laser).[12]

  • Flow cytometry analysis software.

Protocol:

  • Load cells in suspension with this compound-AM as described in section 3.1.

  • Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in HBSS.[13]

  • Acquire a baseline reading of the cell population on the flow cytometer for a short period (e.g., 30-60 seconds) to establish the resting calcium level.

  • Add the stimulus to the cell suspension and immediately continue acquiring data.

  • Record the fluorescence intensity from both emission channels over time.

  • For data analysis, gate on the cell population of interest.

  • Calculate the ratio of the mean fluorescence intensities from the two channels (e.g., MFI from 406 nm excitation / MFI from 532 nm excitation).[3]

  • Plot the ratio over time to visualize the calcium flux.

Flow_Cytometry_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis load_cells Load cells in suspension with this compound-AM resuspend Resuspend cells in HBSS load_cells->resuspend baseline Acquire baseline data resuspend->baseline stimulate Add stimulus baseline->stimulate record Record fluorescence data stimulate->record gate Gate on cell population record->gate calc_ratio Calculate MFI ratio gate->calc_ratio plot_ratio Plot ratio vs. time calc_ratio->plot_ratio In_Situ_Calibration cluster_rmin Rmin Determination cluster_rmax Rmax Determination cluster_calc Calculation add_ionomycin_egta Add Ca2+-free buffer with ionomycin and EGTA measure_rmin Record minimum ratio (Rmin) add_ionomycin_egta->measure_rmin add_ionomycin_ca Add high Ca2+ buffer with ionomycin measure_rmin->add_ionomycin_ca measure_rmax Record maximum ratio (Rmax) add_ionomycin_ca->measure_rmax grynkiewicz Calculate [Ca2+]i using the Grynkiewicz equation measure_rmax->grynkiewicz start This compound-loaded cells start->add_ionomycin_egta

References

Fura Red: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Fura Red, a fluorescent calcium indicator utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical and spectral properties, and provides detailed experimental protocols for its application in cellular calcium measurements.

Core Chemical and Physical Properties

This compound is a visible light-excitable calcium indicator that is an analog of the well-known ratiometric dye, Fura-2. Its chemical structure is designed to chelate calcium ions, leading to changes in its fluorescent properties. The acetoxymethyl (AM) ester form of this compound is cell-permeant, allowing for non-invasive loading into live cells. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye within the cytoplasm.

Below is a summary of the key chemical and physical properties of this compound, AM.

PropertyValue
Chemical Name This compound, acetoxymethyl ester
CAS Number 149732-62-7[1]
Molecular Formula C₄₉H₅₀N₄O₂₃
Molecular Weight 1088.99 g/mol [2]

Spectral Properties and Ratiometric Measurement of Intracellular Calcium

This compound exhibits changes in its fluorescence upon binding to calcium, which allows for the ratiometric determination of intracellular calcium concentrations. This ratiometric approach minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, thus providing more accurate and reproducible measurements.[3]

Upon binding to Ca²⁺, this compound's fluorescence emission decreases when excited at approximately 488 nm.[4] However, for ratiometric measurements, different excitation wavelengths are utilized. In flow cytometry applications, this compound is often excited with a violet laser (around 406 nm) and a green laser (around 532 nm).[4][5][6] An increase in intracellular calcium leads to a rise in fluorescence emission when excited by the violet laser and a concurrent decrease in emission when excited by the green laser.[4][6][7][8] The ratio of the fluorescence intensities at these two emission wavelengths provides a quantitative measure of the intracellular calcium concentration.

The key spectral properties of this compound in its calcium-free and calcium-bound states are summarized in the table below.

StateExcitation Wavelength (nm)Emission Wavelength (nm)
Ca²⁺-free ~472[9]~664[9]
Ca²⁺-bound ~435[10][11]~639[2][10][11]
Ratiometric (Flow Cytometry) 406 (Violet Laser) / 532 (Green Laser)[4][5][6]Increase with 406 nm excitation, Decrease with 532 nm excitation[4][6][7][8]

Dissociation Constant (K_d): The dissociation constant (K_d) for this compound's binding to calcium is a critical parameter for quantifying calcium concentrations. The apparent K_d in the intracellular environment can be influenced by factors such as protein binding.

Experimental Protocols

This section provides a detailed methodology for the use of this compound, AM in measuring intracellular calcium concentrations in live cells.

Reagent Preparation
  • This compound, AM Stock Solution (2-5 mM):

    • Dissolve this compound, AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 2 mM stock solution, dissolve 1 mg of this compound, AM in 459.14 µL of DMSO.[5]

    • The stock solution should be prepared fresh on the day of the experiment. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C, protected from light and moisture.[5]

  • Pluronic™ F-127 Solution (10% w/v):

    • Pluronic™ F-127 is a non-ionic surfactant used to aid the dispersion of the AM ester in the aqueous loading buffer.

    • Prepare a 10% (w/v) solution in DMSO.

  • Probenecid Solution (25 mM):

    • Probenecid is an anion-transport inhibitor that can be used to reduce the leakage of the de-esterified dye from the cells.[12]

    • To prepare a 25 mM solution, dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH and bring the final volume to 10 mL with a suitable buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS).[5]

  • Loading Buffer:

    • Prepare the loading buffer by diluting the this compound, AM stock solution and Pluronic™ F-127 into a physiological buffer (e.g., HHBS).

    • The final concentration of this compound, AM for cell loading is typically between 1-5 µM.[2][5][6]

    • The final concentration of Pluronic™ F-127 is typically 0.01-0.04%.[2][5]

    • If using probenecid, its final concentration in the loading buffer is typically 1 mM.[5]

Cell Loading Procedure
  • Culture cells to the desired confluency on coverslips or in a multi-well plate.

  • Remove the culture medium and wash the cells once with the physiological buffer (e.g., HHBS).

  • Add the prepared loading buffer to the cells.

  • Incubate the cells at 37°C for 30-60 minutes in the dark.[2][12][13] The optimal loading time should be determined empirically for each cell type.

  • After incubation, wash the cells twice with the physiological buffer to remove excess dye.

  • Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[6]

Measurement of Intracellular Calcium

For fluorescence microscopy or plate reader-based assays, the fluorescence intensity is measured at the appropriate excitation and emission wavelengths. For ratiometric measurements, the ratio of the fluorescence intensities at two different emission wavelengths (when excited at two different wavelengths) is calculated.

For flow cytometry, the following steps can be followed:

  • After loading, resuspend the cells in the physiological buffer.

  • Acquire a baseline fluorescence for 20-30 seconds.[4][6]

  • Add the stimulant of interest (e.g., a GPCR agonist) and continue to record the fluorescence.

  • For ratiometric analysis, excite the cells with a violet laser (e.g., 406 nm) and a green laser (e.g., 532 nm).[4][5][6]

  • Detect the emission using appropriate filter sets (e.g., 660/20 BP for the violet laser and 710/50 BP for the green laser).[5]

  • Calculate the ratio of the emission intensity from the violet laser over the emission intensity from the green laser.[4][6][8]

Calibration of the Calcium Signal

To convert the fluorescence ratio to an absolute intracellular calcium concentration, a calibration procedure is required. This typically involves determining the minimum ratio (R_min) in a calcium-free environment and the maximum ratio (R_max) in a calcium-saturating environment. This can be achieved by treating the cells with an ionophore (e.g., ionomycin) in the presence of a calcium chelator (e.g., EGTA) for R_min and a high concentration of calcium for R_max.

Visualization of Signaling Pathways and Workflows

GPCR-Mediated Calcium Signaling Pathway

The following diagram illustrates a typical Gq-coupled G-protein coupled receptor (GPCR) signaling pathway that leads to an increase in intracellular calcium, a process that can be monitored using this compound.[9][12][14][15]

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ Ca_cyto [Ca²⁺]i Ca_ER->Ca_cyto Release IP3R->Ca_ER Opens Ca_store Ca²⁺ Store Agonist Agonist Agonist->GPCR Binds

Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Workflow for this compound-based Calcium Assay

The following diagram outlines the typical experimental workflow for measuring intracellular calcium using this compound, AM and flow cytometry.[4][6][7]

Fura_Red_Workflow start Start prep_cells Prepare Cells (Culture & Plate) start->prep_cells prepare_reagents Prepare Reagents (this compound, AM stock, Loading Buffer) prep_cells->prepare_reagents load_dye Load Cells with this compound, AM (37°C, 30-60 min) prepare_reagents->load_dye wash Wash Cells (Remove excess dye) load_dye->wash deesterify De-esterification (Room Temp, 30 min) wash->deesterify acquire_baseline Acquire Baseline Fluorescence (Flow Cytometry, 20-30s) deesterify->acquire_baseline stimulate Add Stimulant (e.g., GPCR agonist) acquire_baseline->stimulate acquire_data Acquire Post-Stimulation Data stimulate->acquire_data analyze Data Analysis (Calculate Ratio) acquire_data->analyze end End analyze->end

Caption: Experimental workflow for a this compound calcium assay.

References

Fura Red AM Ester Hydrolysis: A Technical Guide for Cellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis mechanism of Fura Red™ AM ester, a crucial step for the intracellular measurement of calcium ions (Ca²⁺). This document details the chemical transformation, spectral properties, and practical application of this compound™ for robust and reliable calcium signaling analysis.

Introduction: The Gateway to Intracellular Calcium Measurement

This compound™ is a fluorescent calcium indicator that, after intracellular hydrolysis, exhibits a spectral shift upon binding to Ca²⁺. Its acetoxymethyl (AM) ester form, this compound™ AM, is a cell-permeant derivative that can be passively loaded into living cells. This non-invasive loading technique makes it a valuable tool for studying intracellular calcium dynamics in a variety of cell types. The core principle of its utility lies in the enzymatic conversion of the non-fluorescent, membrane-permeable AM ester into a fluorescent, membrane-impermeable form that is trapped within the cell.

The Hydrolysis Mechanism: From Pro-Probe to Active Sensor

The transformation of this compound™ AM into its active, calcium-sensitive form is a two-step process mediated by intracellular esterases.

Step 1: Cellular Uptake

This compound™ AM, being hydrophobic and uncharged, readily crosses the plasma membrane and enters the cytoplasm.

Step 2: Enzymatic Cleavage

Once inside the cell, ubiquitous intracellular esterases recognize and hydrolyze the acetoxymethyl ester groups. This enzymatic action cleaves the AM esters, releasing formaldehyde and acetic acid as byproducts. The hydrolysis of the ester groups reveals the carboxylate groups of the this compound™ molecule. This conversion renders the molecule negatively charged and therefore membrane-impermeable, effectively trapping it within the cytoplasm. This intracellularly trapped this compound™ is now capable of binding to free calcium ions.

hydrolysis_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound AM (Extracellular) This compound AM (Extracellular) This compound AM (Intracellular) This compound AM (Intracellular) This compound AM (Extracellular)->this compound AM (Intracellular) Passive Diffusion This compound (Active) This compound (Active) This compound AM (Intracellular)->this compound (Active) Hydrolysis Intracellular Esterases Intracellular Esterases Intracellular Esterases->this compound AM (Intracellular) This compound-Ca2+ Complex This compound-Ca2+ Complex This compound (Active)->this compound-Ca2+ Complex Binds Ca2+ Ca2+ Ca2+->this compound-Ca2+ Complex Fluorescence Fluorescence This compound-Ca2+ Complex->Fluorescence Emits

This compound™ AM ester hydrolysis and calcium binding.

Quantitative Data Presentation

The spectral properties of this compound™ undergo significant changes upon hydrolysis and subsequent binding to calcium. These shifts are fundamental to its use as a ratiometric indicator.

ParameterThis compound™ AM (Pre-hydrolysis)This compound™ (Post-hydrolysis, Ca²⁺-free)This compound™ (Post-hydrolysis, Ca²⁺-bound)
Excitation Max (nm) ~488~472[1]~435
Emission Max (nm) Weakly Fluorescent~664[1]~639
Dissociation Constant (Kd) for Ca²⁺ N/AN/A1.1 - 1.6 µM (in myoplasm)[2][3]

Experimental Protocols

Accurate measurement of intracellular calcium using this compound™ AM requires careful attention to the experimental protocol. The following is a generalized methodology.

Reagent Preparation
  • This compound™ AM Stock Solution: Prepare a 1-5 mM stock solution of this compound™ AM in anhydrous dimethyl sulfoxide (DMSO).

  • Pluronic™ F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.

  • Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered to pH 7.2-7.4 with HEPES.

Cell Loading Protocol
  • Cell Preparation: Plate cells on a suitable imaging dish or microplate and culture to the desired confluency.

  • Loading Solution Preparation: On the day of the experiment, dilute the this compound™ AM stock solution into the loading buffer to a final working concentration of 1-5 µM. For improved loading, the this compound™ AM stock solution can be mixed with an equal volume of the 20% Pluronic™ F-127 stock solution before dilution in the loading buffer.

  • Cell Incubation: Remove the culture medium from the cells and replace it with the this compound™ AM loading solution. Incubate the cells for 30-60 minutes at 37°C.

  • Washing: After incubation, wash the cells two to three times with fresh, pre-warmed loading buffer to remove extracellular this compound™ AM.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the intracellular this compound™ AM by cellular esterases.

  • Imaging: The cells are now loaded with the active form of this compound™ and are ready for fluorescence imaging.

Note: To prevent the active dye from being extruded from the cells by organic anion transporters, the loading and imaging buffers can be supplemented with 1-2.5 mM probenecid.

experimental_workflow A Prepare this compound AM Stock (1-5 mM in DMSO) C Prepare this compound AM Loading Solution (1-5 µM in Loading Buffer) A->C B Prepare Loading Buffer (e.g., HBSS) B->C D Incubate Cells with Loading Solution (30-60 min, 37°C) C->D E Wash Cells to Remove Extracellular Dye D->E F Incubate for De-esterification (30 min, RT) E->F G Acquire Fluorescence Data (Imaging or Plate Reader) F->G H Data Analysis (Ratiometric Measurement) G->H

A typical experimental workflow for this compound™ AM loading.

Conclusion

The hydrolysis of this compound™ AM ester by intracellular esterases is a fundamental process that enables the use of this powerful tool for monitoring intracellular calcium dynamics. By understanding the mechanism of this conversion and adhering to optimized experimental protocols, researchers can achieve reliable and reproducible measurements of Ca²⁺ signaling, providing valuable insights in various fields of biological and pharmacological research.

References

Fura Red: A Technical Guide to Spectral Properties for Live-Cell Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fura Red is a fluorescent, ratiometric calcium (Ca²⁺) indicator designed for use with visible-light excitation sources. As an analog of the well-known Fura-2, it offers distinct advantages for measuring intracellular Ca²⁺, particularly in minimizing autofluorescence and enabling multiplexing with other fluorescent probes.[1][2] This guide provides an in-depth overview of this compound's spectral properties, detailed experimental protocols, and the signaling context in which it is a valuable tool.

Core Spectral and Chemical Properties

Unlike UV-excitable indicators, this compound operates within the visible spectrum, making it compatible with a broader range of common laboratory equipment, including argon-ion lasers (488 nm line), confocal microscopes, and flow cytometers.[1][3] A key characteristic of this compound is that its fluorescence intensity decreases upon binding to Ca²⁺ when excited near 488 nm.[3][4][5] This inverse response is a critical consideration for experimental design and data analysis.

For ratiometric measurements, which correct for variations in dye loading, cell thickness, and photobleaching, this compound is typically excited at two different wavelengths.[6][7] Common excitation pairs include 420/480 nm and 457/488 nm.[1] In flow cytometry, a ratio of signals from violet (e.g., 406 nm) and green (e.g., 532 nm) lasers has been successfully used, detecting an increase in emission from the violet laser and a concurrent decrease from the green laser upon Ca²⁺ binding.[6][8]

The spectral and chemical properties of this compound are summarized below.

PropertyValue (Ca²⁺-Free)Value (Ca²⁺-Bound)Notes
Excitation Max ~472 nm[9]~435 nm[10]Ratiometric imaging uses pairs like 420/480 nm or 406/532 nm.[1][6]
Emission Max ~664 nm[9]~639 nm[2][10]Long-wavelength emission minimizes interference from cellular autofluorescence.[1]
Response to Ca²⁺ High FluorescenceLow FluorescenceWhen excited at ~488 nm, fluorescence decreases as Ca²⁺ binds.[3][4][5]
K_d_ (in vitro) ~145 nM (Fura-2)~145 nM (Fura-2)The K_d_ for this compound is similar to Fura-2. In myoplasm, the apparent K_d_ can increase to 1.1-1.6 µM due to binding with cellular components.[7]
Quantum Yield Not specifiedNot specifiedFluorescence is noted to be weaker than other visible-light indicators.[1]
Extinction Coeff. Not specifiedNot specifiedWeaker fluorescence may necessitate higher loading concentrations.[1]
Formulation Acetoxymethyl (AM) ester (cell-permeant)[1][11]Potassium salt (cell-impermeant)[12]AM ester is hydrolyzed by intracellular esterases to trap the active dye.[13]

Experimental Protocols and Workflows

Accurate and reproducible measurements with this compound require careful attention to reagent preparation, cell loading, imaging, and calibration.

Cell Loading with this compound-AM

The acetoxymethyl (AM) ester form of this compound is used to passively load the indicator into live cells.[13]

Reagents:

  • This compound, AM (typically 1-5 mM stock in anhydrous DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, pH 7.2-7.4

  • Pluronic® F-127 (e.g., 10% w/v stock in distilled water) to aid dye solubilization[6][11]

  • Probenecid (e.g., 25 mM stock) to inhibit anion transporters and improve dye retention[11]

Protocol:

  • Prepare Loading Solution: For a final concentration of 1-5 µM this compound, AM, dilute the DMSO stock into the physiological buffer. It is highly recommended to add Pluronic® F-127 (final concentration ~0.01-0.04%) and Probenecid (final concentration ~1 mM) to the loading solution.[6][11]

  • Cell Loading:

    • For adherent cells, replace the culture medium with the loading solution.

    • For suspension cells, pellet the cells and resuspend them in the loading solution at a density of approximately 1x10⁷ cells/mL.[6]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.[6][14] Optimal loading time and dye concentration should be determined empirically for each cell type.

  • Wash and De-esterification: After loading, wash the cells with fresh buffer (containing Probenecid if used) to remove extracellular dye. Incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester by cellular esterases.[15]

G cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging & Analysis prep_stock Prepare this compound-AM Stock (DMSO) prep_buffer Prepare Loading Buffer (HBSS, Pluronic, Probenecid) prep_stock->prep_buffer Dilute load_cells Incubate Cells with Loading Solution (30-60 min, 37°C) prep_buffer->load_cells wash Wash to Remove Extracellular Dye load_cells->wash deester Incubate for De-esterification (30 min) wash->deester acquire Acquire Ratiometric Images (e.g., Ex: 420/480 nm, Em: >630 nm) deester->acquire calibrate Perform In Situ Calibration (Rmin/Rmax) acquire->calibrate analyze Calculate [Ca²⁺]i (Grynkiewicz Equation) calibrate->analyze

Figure 1. Experimental workflow for intracellular calcium imaging using this compound-AM.

In Situ Calcium Calibration

To convert fluorescence ratios into absolute Ca²⁺ concentrations, an in situ calibration is performed to determine the minimum (R_min_) and maximum (R_max_) ratios. This is achieved using a Ca²⁺ ionophore to equilibrate intracellular and extracellular Ca²⁺ levels.[16][17]

Reagents:

  • This compound-loaded cells

  • Ca²⁺-free buffer (e.g., HBSS with 5-10 mM EGTA)

  • High Ca²⁺ buffer (e.g., HBSS with 10 mM CaCl₂)

  • Ca²⁺ Ionophore (e.g., Ionomycin or 4-Bromo A23187, 5-10 µM final concentration)

  • (Optional) Digitonin or Triton X-100 for determining background fluorescence[16][18]

Protocol:

  • Determine R_max_ (Maximum Ratio):

    • Perfuse the this compound-loaded cells with the high Ca²⁺ buffer.

    • Add the ionophore (e.g., ionomycin) to a final concentration of 5-10 µM to saturate the intracellular dye with Ca²⁺.

    • Record the stable, maximum fluorescence ratio. This value is R_max_.[16]

  • Determine R_min_ (Minimum Ratio):

    • Wash the cells thoroughly with the Ca²⁺-free buffer containing the ionophore. This will chelate all intracellular Ca²⁺.

    • Record the stable, minimum fluorescence ratio. This value is R_min_.[16]

  • Calculate Intracellular Calcium: The intracellular free Ca²⁺ concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation:[15][18][19]

    [Ca²⁺]i = K_d_ * Q * [(R - R_min_) / (R_max_ - R)]

    Where:

    • K_d_ is the dissociation constant of this compound for Ca²⁺.

    • R is the experimentally measured fluorescence ratio.

    • R_min_ and R_max_ are the minimum and maximum ratios determined during calibration.

    • Q is the ratio of fluorescence intensities at the second excitation wavelength (e.g., 480 nm) for the Ca²⁺-free and Ca²⁺-bound forms of the dye.[18]

Application in Cellular Signaling

This compound is an excellent tool for investigating signaling pathways that involve changes in intracellular Ca²⁺, a ubiquitous second messenger. A classic example is the Gq protein-coupled receptor (GPCR) pathway.

G Ligand Agonist (e.g., ATP) GPCR Gq-Coupled Receptor (P2Y) Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) ER->IP3R Ca_ER Ca²⁺ IP3R->Ca_ER Opens Channel Ca_Cyto Cytosolic Ca²⁺ (Measured by this compound) Ca_ER->Ca_Cyto Release Ca_Cyto->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

Figure 2. The Gq-PLC-IP₃ signaling pathway leading to intracellular Ca²⁺ release.

Activation of a Gq-coupled receptor by an agonist leads to the activation of Phospholipase C (PLC).[20] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[20] IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[20] This transient increase in cytosolic Ca²⁺ can be precisely measured using this compound, providing quantitative data on receptor activation and downstream signaling dynamics.

References

Fura Red: A Technical Guide to its Fluorescence Response to Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Fura Red, a ratiometric, visible light-excitable fluorescent indicator used for the quantitative measurement of intracellular calcium ([Ca²⁺]ᵢ). We will delve into the core principles of its fluorescence change upon calcium binding, present key quantitative data, provide detailed experimental methodologies, and illustrate relevant biological and experimental workflows.

Core Principles of this compound Calcium Indication

This compound is a fluorescent chelator based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) structure, which gives it a high selectivity for Ca²⁺ over other divalent cations like Mg²⁺. Unlike many calcium indicators that exhibit an increase in fluorescence upon binding calcium, this compound's fluorescence intensity decreases when excited at approximately 488 nm as intracellular calcium concentration rises.[1][2]

The key advantage of this compound lies in its ratiometric nature. When bound to Ca²⁺, its peak excitation wavelength shifts to a shorter wavelength. This spectral shift allows for the measurement of fluorescence at two different excitation wavelengths. The ratio of the fluorescence intensities at these two wavelengths provides a quantitative measure of [Ca²⁺]ᵢ that is largely independent of confounding variables such as dye concentration, cell path length, and photobleaching.[1][3]

Common excitation wavelength pairs for ratiometric measurements include 420 nm / 480 nm and 457 nm / 488 nm.[1][3] For flow cytometry applications, excitation using violet (406 nm) and green (532 nm) lasers has also been successfully employed.[4] The emission maximum remains relatively constant at around 640-660 nm.[5][6]

Quantitative Data Presentation

The following tables summarize the key spectral and binding properties of this compound. It is important to note that while spectral characteristics are well-documented, precise photophysical parameters such as molar extinction coefficient and quantum yield are not as consistently reported in literature as they are for other dyes like Fura-2.

Table 1: Spectral Properties of this compound

StateExcitation Max (λ_ex)Emission Max (λ_em)Description
Ca²⁺-Free ~471 nm~652 nmFluorescence is highest in the calcium-free state when excited near this wavelength.
Ca²⁺-Bound ~435 nm~639 nmBinding to calcium shifts the excitation maximum to a shorter wavelength.[7]
Ratiometric Excitations 420 nm / 480 nm~660 nmA common pair for fluorescence microscopy.[3]
406 nm / 532 nm~660 nmA pair used for flow cytometry applications.[4]
Common Excitation 488 nm~660 nmWidely used single wavelength for non-ratiometric observation, where fluorescence decreases with Ca²⁺.[1][2]

Table 2: Calcium Binding Properties of this compound

ParameterValue (in vitro)Value (in situ)Notes
Dissociation Constant (K_d) ~400 nM1.1 - 1.6 µMThe K_d is a measure of binding affinity. The in situ value can be significantly higher due to interactions with the cytoplasmic environment, as observed in frog skeletal muscle fibers.[8][9]
Mean Reaction Volume (Δ_dV̄) -21.3 mL/mol-This value relates to the change in volume upon dissociation of Ca²⁺ from the dye, which is relevant for high-pressure microscopy studies.

Note: Data on Molar Extinction Coefficient (ε), Quantum Yield (Φ), and Fluorescence Lifetime (τ) for this compound are not consistently available in the reviewed literature.

Experimental Protocols

Accurate measurement of [Ca²⁺]ᵢ using this compound requires careful attention to dye loading, imaging, and calibration procedures. The following are representative protocols for fluorescence microscopy and flow cytometry.

Protocol for Ratiometric Calcium Imaging in Adherent Cells

This protocol is adapted from standard methods for acetoxymethyl (AM) ester dyes.

Materials:

  • This compound, AM (cell-permeant form)

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic™ F-127

  • HEPES-buffered saline solution (HBSS) or other physiological buffer (phenol red-free)

  • Probenecid (optional, anion-exchange inhibitor to prevent dye leakage)

  • Ionomycin (calcium ionophore)

  • EGTA (calcium chelator)

  • High calcium and zero calcium calibration buffers

Procedure:

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of this compound, AM in anhydrous DMSO. Vortex to dissolve. Store desiccated at -20°C.

    • Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO.

    • Prepare a working dye loading buffer. Dilute the this compound, AM stock solution into physiological buffer to a final concentration of 1-5 µM. To aid in solubilization, pre-mix the this compound, AM aliquot with an equal volume of the 20% Pluronic F-127 stock solution before final dilution.

    • If using, add probenecid to the final loading buffer (typically 1-2.5 mM).

  • Cell Loading:

    • Grow adherent cells on coverslips to the desired confluency.

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the this compound loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal time and concentration should be determined empirically for each cell type.

    • After incubation, wash the cells two to three times with fresh physiological buffer to remove extracellular dye.

    • Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at ~420 nm and ~480 nm, and collect the emitted fluorescence at >620 nm.

    • Acquire a baseline fluorescence ratio before applying a stimulus.

    • Add the agonist or stimulus of interest and record the change in the fluorescence ratio over time.

  • In Situ Calibration (to convert ratio to [Ca²⁺]):

    • At the end of the experiment, determine the minimum ratio (Rₘᵢₙ) by perfusing the cells with a zero-calcium buffer containing EGTA (e.g., 5-10 mM) and a low dose of a calcium ionophore like ionomycin (e.g., 1-5 µM) to deplete intracellular calcium.

    • Determine the maximum ratio (Rₘₐₓ) by perfusing with a high-calcium buffer (e.g., 1-10 mM Ca²⁺) containing the same concentration of ionomycin to saturate the dye with calcium.

    • Calculate the intracellular calcium concentration using the Grynkiewicz equation: **[Ca²⁺] = K_d * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (F_free at λ₂ / F_bound at λ₂) ** Where R is the experimental ratio, K_d is the dissociation constant, and (F_free at λ₂ / F_bound at λ₂) is the ratio of fluorescence intensities at the second excitation wavelength for calcium-free and calcium-bound dye.

Protocol for Calcium Flux by Flow Cytometry

This protocol is ideal for measuring responses in cell suspensions and heterogeneous populations.

Materials:

  • Same as for microscopy, but cells will be in suspension.

Procedure:

  • Cell Preparation & Loading:

    • Prepare a single-cell suspension at a concentration of 1-5 x 10⁶ cells/mL in a physiological buffer.

    • Add this compound, AM to a final concentration of 1-5 µM (pre-mixed with Pluronic F-127 as described above).

    • Incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells once by centrifugation and resuspend in fresh buffer to remove excess dye.

    • Allow cells to de-esterify for at least 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Equilibrate the cell suspension at 37°C for 5-10 minutes before analysis.

    • Set up the flow cytometer to excite with violet (~405 nm) and blue/green (~488-532 nm) lasers and to collect emission in a red channel (~660/20 nm bandpass filter).

    • Acquire a baseline signal for 20-30 seconds to establish the resting state ratio.

    • Briefly remove the sample tube, add the stimulus (e.g., GPCR agonist, ionomycin), and immediately re-acquire the sample, recording continuously for several minutes.

    • Analyze the data using kinetics software to plot the ratio of fluorescence intensity from the two excitation lasers over time.

Mandatory Visualizations

Signaling Pathway: GPCR-Mediated Calcium Release

The diagram below illustrates a canonical Gq-coupled G-protein-coupled receptor (GPCR) signaling pathway, a common application for this compound. Activation of this pathway leads to an increase in intracellular calcium, which is detected by the indicator.

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Agonist Agonist GPCR Gq-Coupled Receptor (GPCR) Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R Binds Ca_Cytosol ↑ [Ca²⁺]ᵢ IP3R->Ca_Cytosol Releases Ca²⁺ Ca_ER Ca²⁺ Store Ca_ER->IP3R FuraRed This compound Ca_Cytosol->FuraRed Detected by Response Cellular Response Ca_Cytosol->Response Triggers

Caption: GPCR signaling cascade leading to intracellular calcium release measured by this compound.

Experimental Workflow: Ratiometric Imaging

The following diagram outlines the logical flow of a typical ratiometric calcium imaging experiment using this compound.

FuraRed_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_acq Data Acquisition cluster_cal Calibration & Analysis A1 Prepare this compound, AM Loading Buffer B1 Incubate Cells with This compound Buffer (30-60 min, 37°C) A1->B1 A2 Culture Cells on Coverslips A2->B1 B2 Wash to Remove Extracellular Dye B1->B2 B3 De-esterification (30 min, RT) B2->B3 C1 Mount on Microscope B3->C1 C2 Acquire Baseline Ratio (Ex1/Ex2) C1->C2 C3 Apply Stimulus C2->C3 C4 Record Ratio Change Over Time C3->C4 D1 Determine R_min (Ionomycin + EGTA) C4->D1 D2 Determine R_max (Ionomycin + High Ca²⁺) D1->D2 D3 Calculate [Ca²⁺]ᵢ (Grynkiewicz Equation) D2->D3

References

Fura Red: An In-depth Technical Guide to a Long-Wavelength Ratiometric Calcium Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red is a fluorescent, ratiometric calcium indicator that has become a valuable tool for measuring intracellular calcium dynamics. As a long-wavelength analog of Fura-2, it offers distinct advantages, particularly in minimizing cellular autofluorescence and enabling multiplexing with other fluorescent probes. This technical guide provides a comprehensive overview of this compound's spectral properties, detailed experimental protocols, and its application in key signaling pathways.

This compound's fluorescence emission decreases upon binding to Ca2+.[1][2] This characteristic, combined with its visible light excitation, makes it suitable for a variety of applications, including fluorescence microscopy, flow cytometry, and microplate-based assays. It is often used in combination with green-fluorescent calcium indicators like Fluo-3 for ratiometric measurements using a single excitation wavelength.[3][4][5] This ratiometric approach provides a more accurate quantification of intracellular calcium concentrations by minimizing the effects of uneven dye loading, photobleaching, and variations in cell thickness.

Core Spectral and Chemical Properties

This compound's utility is defined by its unique excitation and emission characteristics. While it can be excited over a range of wavelengths, its response to calcium binding is key to its application.

PropertyValueNotes
Excitation Maximum (Ca2+-bound) ~435 nm[3]Can be excited at various wavelengths including 405 nm, 420 nm, 457 nm, 470 nm, and 488 nm.
Emission Maximum ~639 - 660 nm
Response to Ca2+ Binding Fluorescence decreaseWhen excited at 488 nm, fluorescence intensity diminishes as it binds to calcium.[6][4]
Dissociation Constant (Kd) for Ca2+ (in vitro) 400 nMThis value represents the affinity of the dye for calcium in a controlled buffer system.
Apparent Dissociation Constant (Kd) for Ca2+ (in situ) 1.1 - 1.6 µMIn the cellular environment (myoplasm), binding to cellular components leads to a lower apparent affinity for calcium.
Molar Extinction Coefficient (ε) Not consistently reportedWhile essential for quantitative fluorescence measurements, a definitive value for this compound is not readily available in the literature.
Quantum Yield (Φ) Not consistently reportedSimilar to the extinction coefficient, the quantum yield for this compound is not consistently published.

Ratiometric Calcium Measurements

This compound is well-suited for ratiometric measurements, which provide a more robust quantification of intracellular calcium by correcting for variables such as dye concentration and cell path length. There are two primary approaches for ratiometric analysis with this compound:

  • Dual Excitation Ratiometry: This method involves exciting the dye at two different wavelengths and measuring the ratio of the resulting emission intensities. Common excitation wavelength pairs include 420 nm and 480 nm, or 457 nm and 488 nm.[6]

  • Dual Color Ratiometry (with a second indicator): this compound can be co-loaded with a green fluorescent calcium indicator, such as Fluo-3, Fluo-8, or Cal-520.[3][4][5][7] By exciting both dyes with a single wavelength (e.g., 488 nm), the ratio of the green emission (from Fluo-3, which increases with calcium) to the red emission (from this compound, which decreases with calcium) provides a ratiometric measure of the intracellular calcium concentration.

Experimental Protocols

The following sections provide detailed methodologies for using this compound in various experimental platforms.

Cell Loading with this compound AM

The acetoxymethyl (AM) ester form of this compound is cell-permeant and is used for loading the dye into live cells.

Reagents:

  • This compound, AM

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (10-20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

Protocol:

  • Prepare a 2 to 5 mM stock solution of this compound, AM in DMSO. Store this stock solution in small aliquots at -20°C, protected from light and moisture.

  • On the day of the experiment, prepare a working solution of 2 to 20 µM this compound, AM in your chosen buffer. For most cell lines, a final concentration of 4-5 µM is recommended.

  • To aid in the dispersion of the AM ester in the aqueous buffer, add Pluronic F-127 to the working solution for a final concentration of 0.01% to 0.04%.

  • Replace the cell culture medium with the this compound, AM working solution.

  • Incubate the cells at 37°C for 30 to 60 minutes. The optimal incubation time may vary depending on the cell type.

  • After incubation, wash the cells with fresh buffer to remove excess dye.

  • Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature before imaging. This process traps the active form of this compound inside the cells.

Calcium Imaging with Fluorescence Microscopy

Equipment:

  • Inverted fluorescence microscope equipped with appropriate filters for this compound.

  • Light source (e.g., Xenon arc lamp or LED) with excitation filters for the chosen ratiometric method.

  • Sensitive camera (e.g., sCMOS or EMCCD).

Protocol:

  • Load the cells with this compound, AM as described above.

  • Mount the coverslip with the loaded cells onto the microscope stage.

  • Acquire images using the appropriate excitation and emission filters. For dual excitation ratiometry, alternate between the two excitation wavelengths and collect the corresponding emission images.

  • Establish a baseline fluorescence ratio before stimulating the cells.

  • Apply the stimulus of interest (e.g., agonist, ionophore) to induce a calcium response.

  • Record the changes in fluorescence intensity over time.

  • For data analysis, calculate the ratio of the fluorescence intensities (e.g., F420/F480) for each time point. The change in this ratio is proportional to the change in intracellular calcium concentration.

Ratiometric Analysis by Flow Cytometry

Equipment:

  • Flow cytometer with appropriate lasers and emission detectors. A common configuration uses a violet laser (406 nm) and a green or blue laser (488 nm or 532 nm).

Protocol:

  • Load the cells in suspension with this compound, AM.

  • Wash the cells to remove extracellular dye.

  • Resuspend the cells in a suitable buffer for flow cytometry analysis.

  • Acquire data on the flow cytometer. For ratiometric analysis, a common method involves exciting with both a violet (e.g., 406 nm) and a green (e.g., 532 nm) laser.

  • Emission is detected using two different filter sets. An increase in emission is typically monitored off the violet laser (e.g., using a 630LP and 660/20 BP filter), while a decrease in emission is detected off the green laser (e.g., using a 685LP and 710/50 BP filter).[1]

  • The ratiometric "this compound Ratio" is calculated as the increasing signal from the violet laser divided by the decreasing signal from the green laser.

  • Analyze the data using appropriate flow cytometry software to gate on the cell population of interest and measure the change in the fluorescence ratio over time in response to a stimulus.

High-Throughput Screening with a Microplate Reader

Equipment:

  • Fluorescence microplate reader with programmable liquid handling and appropriate excitation and emission filters.

Protocol:

  • Seed cells in a 96-well or 384-well black-walled, clear-bottom plate.

  • Load the cells with this compound, AM.

  • Set the microplate reader to acquire fluorescence intensity at the desired excitation and emission wavelengths. For ratiometric measurements, the reader should be capable of rapidly alternating between two excitation wavelengths (e.g., 435 nm and 470 nm) while measuring emission at two corresponding wavelengths (e.g., 630 nm and 650 nm).[4]

  • Establish a baseline reading before adding the stimulant.

  • Use the plate reader's injectors to add the stimulant to the wells and simultaneously monitor the fluorescence intensity.

  • Calculate the ratio of the two emission signals to determine the change in intracellular calcium.

Signaling Pathways and Experimental Workflows

This compound is frequently used to study signaling pathways that involve changes in intracellular calcium. A common application is the investigation of G-protein coupled receptor (GPCR) activation.

GPCR Activation leading to Intracellular Calcium Release

The following diagram illustrates a typical GPCR signaling cascade that can be monitored using this compound.

GPCR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq protein GPCR->Gq 2. Activation PLC PLC PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 Gq->PLC 3. Activation IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_cytosol [Ca2+]i ↑ FuraRed_Ca This compound-Ca2+ (Fluorescence ↓) Ca_cytosol->FuraRed_Ca 8. Detection Ca_ER Ca2+ Store IP3R->Ca_ER 6. Channel Opening Ca_ER->Ca_cytosol 7. Ca2+ Release Ligand Ligand Ligand->GPCR 1. Binding

GPCR signaling cascade leading to intracellular calcium release.

Experimental Workflow for a Microscopy-Based Calcium Assay

The following diagram outlines the logical flow of a typical calcium imaging experiment using this compound.

Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Cells on Coverslips Prepare_Dye 2. Prepare this compound AM Working Solution Load_Dye 3. Load Cells with this compound AM Prepare_Dye->Load_Dye Wash 4. Wash to Remove Extracellular Dye Load_Dye->Wash Deesterify 5. De-esterification Wash->Deesterify Image 6. Mount on Microscope and Acquire Baseline Deesterify->Image Stimulate 7. Add Stimulus Image->Stimulate Record 8. Record Fluorescence Changes Stimulate->Record Ratio 9. Calculate Fluorescence Ratio Record->Ratio Analyze 10. Analyze Calcium Transients Ratio->Analyze Interpret 11. Interpret Results Analyze->Interpret

Workflow for a this compound-based calcium imaging experiment.

Conclusion

This compound is a versatile and powerful tool for the ratiometric measurement of intracellular calcium. Its long-wavelength excitation and emission properties make it particularly advantageous for minimizing autofluorescence and for use in combination with other fluorescent probes. By following the detailed protocols outlined in this guide, researchers and drug development professionals can effectively utilize this compound to investigate calcium signaling in a wide range of biological systems and applications. The provided diagrams of signaling pathways and experimental workflows offer a clear framework for designing and executing robust and reproducible experiments.

References

Fura Red: An In-depth Technical Guide to a Ratiometric Calcium Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura Red, a valuable ratiometric fluorescent indicator for the quantitative measurement of intracellular calcium ([Ca²⁺]i). This compound's unique spectral properties, including its excitation in the visible range and long-wavelength emission, make it a powerful tool in cellular biology, particularly for studies involving multicolor analysis and for minimizing cellular autofluorescence and phototoxicity. This document details its mechanism of action, key spectral and chemical properties, experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Principles of this compound as a Ratiometric Indicator

This compound is an analog of the well-known UV-excitable calcium indicator, Fura-2. Its key advantage lies in its visible light excitability, which reduces potential photodamage to cells compared to UV-excitable dyes.[1] As a ratiometric indicator, this compound allows for the accurate determination of intracellular calcium concentrations, largely independent of variations in dye concentration, cell thickness, or photobleaching.[2]

The ratiometric capability of this compound stems from the spectral shift it undergoes upon binding to Ca²⁺. Uniquely, upon chelation of Ca²⁺, the fluorescence emission of this compound decreases when excited at approximately 488 nm.[3][4] For ratiometric measurements, two different excitation wavelengths are typically used. For instance, in flow cytometry, excitation by a violet laser (e.g., 406 nm) results in an increasing signal with higher Ca²⁺, while excitation with a green laser (e.g., 532 nm) leads to a decreasing signal.[5][6] The ratio of the fluorescence intensities at these two wavelengths provides a quantitative measure of the intracellular calcium concentration.

Quantitative Data

The following tables summarize the key quantitative properties of this compound, providing essential data for experimental design and analysis.

Table 1: Spectral Properties of this compound

StateExcitation Wavelength (nm)Emission Wavelength (nm)
Ca²⁺ Bound~435[1][7]~639-660[3][7][8][9]
Ca²⁺ Free~470-488[10]~650-660[8][9]

Table 2: Physicochemical Properties of this compound

PropertyValue
Dissociation Constant (Kd) for Ca²⁺ 1.1-1.6 µM (in myoplasm)[11][12]
Formulations Available Membrane-permeant AM ester, membrane-impermeant salt derivative[3][4]

Note on Kd: The apparent dissociation constant of this compound for Ca²⁺ can be influenced by the intracellular environment, such as protein binding, viscosity, and temperature.[11][12] Therefore, in situ calibration is highly recommended for accurate quantitative measurements.

Experimental Protocols

Accurate measurement of intracellular calcium using this compound requires careful adherence to established protocols for dye loading, calibration, and data acquisition.

Protocol 1: this compound-AM Ester Loading in Live Cells

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • This compound, AM (Acetoxymethyl ester)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (10% w/v in distilled water)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, to prevent dye leakage)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2 to 5 mM stock solution of this compound, AM in anhydrous DMSO.[10] Store in small aliquots at -20°C, protected from light.

    • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water. This surfactant aids in the dispersion of the nonpolar this compound, AM in aqueous media.

    • (Optional) Prepare a 25 mM stock solution of probenecid.

  • Prepare Loading Solution:

    • On the day of the experiment, thaw an aliquot of the this compound, AM stock solution.

    • Prepare a working solution with a final this compound, AM concentration of 2 to 5 µM in your chosen physiological buffer (e.g., HBSS).[10]

    • To aid in dye solubilization, first mix the this compound, AM stock solution with an equal volume of 10% Pluronic® F-127 solution before diluting into the buffer. The recommended final concentration of Pluronic® F-127 is 0.02% to 0.04%.

    • (Optional) If your cells express organic anion transporters that can extrude the dye, add probenecid to the loading solution for a final in-well concentration of 0.5-1 mM.[10]

  • Cell Loading:

    • Culture cells on coverslips or in a microplate overnight.

    • Replace the culture medium with the this compound, AM loading solution.

    • Incubate the cells at 37°C for 30 to 60 minutes. The optimal incubation time can vary between cell lines.[10]

  • Washing and De-esterification:

    • After incubation, wash the cells with fresh, pre-warmed buffer (containing probenecid, if used) to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes at room temperature to allow for the complete de-esterification of the this compound, AM by intracellular esterases, which traps the active dye within the cells.[13]

Protocol 2: In Situ Calibration of this compound (Determination of Rmin and Rmax)

To convert the fluorescence ratio to an absolute calcium concentration, an in situ calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Materials:

  • This compound-loaded cells

  • Calcium-free buffer (e.g., HBSS with 5-10 mM EGTA)

  • High-calcium buffer (e.g., HBSS with 10 mM CaCl₂)

  • Calcium ionophore (e.g., Ionomycin or 4-Bromo A23187) at a final concentration of 5-10 µM

Procedure:

  • Baseline Measurement: Record the baseline fluorescence ratio from the this compound-loaded cells in a standard physiological buffer.

  • Determination of Rmax (Maximum Ratio):

    • Perfuse the cells with the high-calcium buffer.

    • Add the calcium ionophore to equilibrate the intracellular and extracellular Ca²⁺ concentrations.

    • Record the stable, maximal fluorescence ratio. This value represents Rmax.[14]

  • Determination of Rmin (Minimum Ratio):

    • Thoroughly wash the cells with the calcium-free buffer containing the calcium ionophore.

    • Record the stable, minimal fluorescence ratio. This value represents Rmin.[14]

Protocol 3: Calculation of Intracellular Calcium Concentration

The intracellular calcium concentration can be calculated using the Grynkiewicz equation:[15][16][17]

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

  • [Ca²⁺]i is the intracellular free calcium concentration.

  • Kd is the dissociation constant of this compound for Ca²⁺.

  • R is the experimentally measured fluorescence ratio.

  • Rmin is the fluorescence ratio in the absence of Ca²⁺.

  • Rmax is the fluorescence ratio at Ca²⁺ saturation.

  • Sf2 / Sb2 is the ratio of fluorescence intensities at the denominator wavelength for the Ca²⁺-free and Ca²⁺-bound forms of the indicator, respectively. This value needs to be determined experimentally during the in situ calibration.

Visualizing Signaling Pathways and Experimental Workflows

Gαq-Protein Coupled Receptor (GPCR) Signaling Pathway

Many cellular processes, including those in drug discovery, involve the activation of G-protein coupled receptors (GPCRs) that lead to the mobilization of intracellular calcium. The Gαq pathway is a primary route for this process.

Caption: Gαq-mediated calcium mobilization pathway.

This signaling cascade begins with an agonist binding to a Gαq-coupled receptor, leading to the activation of Phospholipase C (PLC).[7][18] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[18] This increase in intracellular calcium, which can be precisely measured using this compound, initiates a variety of downstream cellular responses.

Experimental Workflow for Intracellular Calcium Measurement

The following diagram illustrates the logical flow of an experiment to measure intracellular calcium using this compound.

Fura_Red_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_measurement Measurement & Analysis prep_cells 1. Prepare Cells (Culture on coverslips/plate) prep_reagents 2. Prepare Reagents (this compound-AM, Pluronic F-127, Buffers) loading 3. Load Cells with this compound-AM (30-60 min at 37°C) prep_reagents->loading wash 4. Wash Cells (Remove extracellular dye) loading->wash deester 5. De-esterification (30 min at RT) wash->deester setup_imaging 6. Setup Microscope/Flow Cytometer deester->setup_imaging baseline 7. Record Baseline Fluorescence Ratio setup_imaging->baseline stimulate 8. Add Stimulus (e.g., GPCR Agonist) baseline->stimulate record_response 9. Record Fluorescence Ratio Change stimulate->record_response calibrate 10. In Situ Calibration (Rmin, Rmax) record_response->calibrate calculate 11. Calculate [Ca²⁺]i (Grynkiewicz Equation) calibrate->calculate

Caption: Experimental workflow for [Ca²⁺]i measurement with this compound.

This workflow outlines the key steps from cell preparation and dye loading to data acquisition and analysis. Each step is critical for obtaining reliable and reproducible results.

Conclusion

This compound stands as a robust and versatile tool for the ratiometric measurement of intracellular calcium. Its visible light excitation and long-wavelength emission offer significant advantages in minimizing phototoxicity and autofluorescence, making it particularly suitable for sensitive cell types and for experiments requiring the simultaneous use of other fluorescent probes. By following the detailed protocols for loading, calibration, and data analysis presented in this guide, researchers can effectively harness the capabilities of this compound to investigate the intricate dynamics of calcium signaling in a wide range of biological systems.

References

Intracellular Localization of Fura Red: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red is a fluorescent calcium indicator widely utilized for the ratiometric measurement of intracellular calcium concentrations ([Ca²⁺]i). As an analog of Fura-2, it offers the advantage of excitation at visible wavelengths, which can reduce phototoxicity and background autofluorescence compared to UV-excitable probes. A critical aspect of its application is understanding its distribution within the cell, as its accumulation in organelles can influence the accuracy of cytosolic calcium measurements. This technical guide provides an in-depth overview of the intracellular localization of this compound, including factors that influence its distribution, protocols for cell loading and analysis, and methods to mitigate unwanted sequestration. While direct quantitative data on the subcellular distribution of this compound is limited in the available literature, this guide consolidates current knowledge, drawing parallels from the extensively studied Fura-2 where relevant.

Core Principles of this compound Usage

This compound is typically introduced into cells in its acetoxymethyl (AM) ester form, this compound, AM. The lipophilic nature of the AM ester allows it to passively diffuse across the plasma membrane into the cytosol. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting this compound into its membrane-impermeant, calcium-sensitive form.[1] This active form is then "trapped" within the cell.

Upon binding to Ca²⁺, this compound exhibits a shift in its fluorescence excitation spectrum. This property allows for ratiometric measurements, where the ratio of fluorescence intensity at two different excitation wavelengths is used to determine the [Ca²⁺]i. This ratiometric approach provides a robust measurement that is largely independent of dye concentration, photobleaching, and cell thickness.[2]

Factors Influencing Intracellular Localization

The idealized scenario is a homogenous distribution of the active this compound dye throughout the cytosol. However, several factors can lead to its sequestration into various intracellular organelles, potentially complicating the interpretation of fluorescence signals.

1. Dye Sequestration in Organelles:

Like its counterpart Fura-2, this compound can accumulate in intracellular compartments such as mitochondria, lysosomes, and the endoplasmic reticulum.[3][4] This sequestration is a significant consideration as the calcium concentration and pH within these organelles can differ substantially from the cytosol, leading to altered fluorescence properties of the dye and inaccurate reporting of cytosolic calcium levels. Studies on Fura-2 have shown that in some cell types, a significant amount of the dye can be found in mitochondria.[5]

2. Role of Organic Anion Transporters:

The de-esterified form of this compound is an organic anion. In many cell types, organic anion transporters present on both the plasma membrane and the membranes of intracellular organelles can actively transport the dye out of the cytoplasm.[6] This can lead to both leakage of the dye from the cell and its accumulation within organelles.

3. Temperature Dependence of Loading:

The activity of both intracellular esterases and organic anion transporters is temperature-dependent. Loading cells with this compound, AM at 37°C can accelerate the de-esterification process but also enhances the rate of sequestration into organelles.[7] Conversely, loading at lower temperatures (e.g., room temperature) can help to minimize this compartmentalization.[8]

4. Cell Type Specificity:

The extent of this compound sequestration can vary significantly between different cell types, likely due to differences in the expression and activity of esterases and organic anion transporters.[9]

Data Presentation: Properties and Localization Factors

Table 1: Spectral Properties of this compound

PropertyCalcium-BoundCalcium-Free
Excitation Maximum ~435 nm~470 nm
Emission Maximum ~639 nm~650 nm
Ratiometric Measurement Excitation ratio of 435 nm / 470 nm

Note: The exact spectral properties can be influenced by the intracellular environment.[10]

Table 2: Factors Influencing this compound Subcellular Distribution

FactorInfluence on Cytosolic LocalizationInfluence on Organellar SequestrationMitigation Strategies
Loading Temperature Lower temperatures (e.g., room temp) favor cytosolic retention.Higher temperatures (e.g., 37°C) increase sequestration.Load cells at room temperature or pre-chill before loading.
Organic Anion Transporters Activity leads to dye extrusion from the cytosol.Mediate the transport of the dye into organelles.Use of organic anion transporter inhibitors like probenecid.
Cell Type Varies depending on inherent cellular machinery.Varies depending on organelle content and transporter expression.Optimize loading protocols for each cell type.
AM Ester Hydrolysis Incomplete hydrolysis can lead to compartmentalization.Partially hydrolyzed forms may be substrates for organellar transporters.Allow sufficient time for complete de-esterification.

Experimental Protocols

Protocol 1: Standard this compound, AM Loading for Cytosolic Calcium Measurement

This protocol is designed to maximize cytosolic loading while minimizing organellar sequestration.

  • Cell Preparation:

    • Plate cells on coverslips or in a multi-well plate to achieve 70-80% confluency on the day of the experiment.

    • Wash the cells once with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) containing Ca²⁺ and Mg²⁺.

  • Loading Solution Preparation:

    • Prepare a stock solution of this compound, AM (1-5 mM) in high-quality, anhydrous DMSO.

    • For a working solution, dilute the this compound, AM stock solution to a final concentration of 1-5 µM in HBSS.

    • To aid in dye solubilization and prevent sequestration, the loading buffer can be supplemented with:

      • Pluronic® F-127 (0.02-0.04% final concentration).

      • Probenecid (1-2.5 mM final concentration) to inhibit organic anion transporters.[6]

  • Cell Loading:

    • Remove the wash buffer and add the this compound, AM loading solution to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light. The optimal loading time should be determined empirically for each cell type.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh HBSS (containing probenecid if used during loading) to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.

  • Imaging:

    • Mount the coverslip onto an imaging chamber or place the multi-well plate on the microscope stage.

    • Excite the cells alternately at ~435 nm and ~470 nm and collect the emission at ~650 nm.

    • The ratio of the fluorescence intensities (F435/F470) is then calculated to determine the relative changes in intracellular calcium.

Protocol 2: Co-localization Study to Determine this compound Subcellular Distribution

This protocol uses fluorescent markers for specific organelles to assess the degree of co-localization with this compound.

  • Transfection with Organelle Markers (if necessary):

    • Transfect cells with plasmids encoding fluorescently-tagged proteins that localize to specific organelles (e.g., Mito-GFP for mitochondria, ER-RFP for endoplasmic reticulum, LysoTracker for lysosomes) 24-48 hours prior to this compound loading.

  • This compound Loading:

    • Load the cells with this compound, AM as described in Protocol 1. To investigate the "worst-case" sequestration, a parallel experiment with loading at 37°C can be performed.

  • Confocal Microscopy:

    • Use a confocal microscope to acquire images of both the this compound fluorescence and the fluorescent organelle marker.

    • Ensure that the excitation and emission settings for this compound and the organelle marker are distinct to avoid spectral bleed-through.

  • Image Analysis:

    • Merge the images from the this compound and organelle marker channels.

    • Analyze the degree of co-localization using image analysis software (e.g., ImageJ with the JACoP plugin).[11]

    • Quantitative co-localization analysis can be performed by calculating correlation coefficients such as Pearson's Correlation Coefficient (PCC) or Manders' Overlap Coefficient (MOC).

Visualizations

Signaling and Experimental Workflows

Fura_Red_Loading_and_Activation cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_cytosol Cytosol cluster_organelles Organelles (e.g., Mitochondria) Fura_Red_AM_Ext This compound, AM Fura_Red_AM_Int This compound, AM Fura_Red_AM_Ext->Fura_Red_AM_Int Passive Diffusion Fura_Red_Active This compound (Active) Fura_Red_AM_Int->Fura_Red_Active Hydrolysis Ca_Binding Ca²⁺ Binding Fura_Red_Active->Ca_Binding Fura_Red_Sequestrated Sequestrated this compound Fura_Red_Active->Fura_Red_Sequestrated Sequestration via Organic Anion Transporters Esterases Esterases Esterases->Fura_Red_AM_Int Fluorescence Ratiometric Fluorescence Signal Ca_Binding->Fluorescence

Caption: this compound, AM loading and activation workflow.

Colocalization_Workflow Start Start: Cells with Fluorescent Organelle Marker Load_Fura_Red Load with this compound, AM Start->Load_Fura_Red Confocal_Imaging Acquire Images (Confocal Microscopy) Load_Fura_Red->Confocal_Imaging Channel_1 Channel 1: This compound Signal Confocal_Imaging->Channel_1 Channel_2 Channel 2: Organelle Marker Signal Confocal_Imaging->Channel_2 Merge_Images Merge Channels Channel_1->Merge_Images Channel_2->Merge_Images Analyze_Colocalization Quantitative Analysis (e.g., Pearson's Coefficient) Merge_Images->Analyze_Colocalization Result Determine Degree of Subcellular Localization Analyze_Colocalization->Result

Caption: Experimental workflow for co-localization analysis.

Conclusion

This compound remains a valuable tool for monitoring intracellular calcium dynamics. However, researchers and drug development professionals must be aware of the potential for its sequestration into intracellular organelles, which can impact the accuracy of cytosolic measurements. By optimizing cell loading protocols, particularly by loading at room temperature and utilizing organic anion transporter inhibitors like probenecid, the cytosolic localization of this compound can be maximized. For critical applications, it is recommended to perform co-localization studies with organelle-specific markers to validate the subcellular distribution of the dye within the specific cell type and experimental conditions being used. While direct quantitative data on this compound's organellar accumulation is sparse, the principles and protocols outlined in this guide provide a robust framework for its effective and accurate use in cellular research.

References

Fura Red: A Technical Guide to Quantum Yield and Brightness for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red is a fluorescent calcium indicator used for the ratiometric measurement of intracellular calcium concentrations. As a visible light-excitable analog of Fura-2, it offers distinct advantages for cellular imaging, particularly in minimizing autofluorescence and enabling multiplexing with green fluorescent probes. This technical guide provides an in-depth overview of this compound's core photophysical properties, with a focus on quantum yield and brightness, and offers detailed experimental protocols for their determination.

Core Photophysical Properties of this compound

This compound's fluorescence is sensitive to calcium concentration; its fluorescence decreases as it binds to Ca²⁺.[1][2] This response allows for the ratiometric measurement of calcium levels by exciting the dye at two different wavelengths.

Spectral Characteristics

The spectral properties of this compound are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and flow cytometry.

PropertyCa²⁺-Bound StateCa²⁺-Free State
Excitation Maximum (Ex) ~435 nm[3]~471 nm[4]
Emission Maximum (Em) ~639 nm[3]~652 nm[4]
Quantum Yield and Molar Extinction Coefficient

The quantum yield (Φ) and molar extinction coefficient (ε) are fundamental parameters that determine the brightness of a fluorophore. The brightness is calculated as the product of these two values (Brightness = ε × Φ).

Despite a thorough review of scientific literature and technical datasheets, specific, publicly available values for the quantum yield and molar extinction coefficient of this compound are not readily found. This is not uncommon for some commercial dyes. However, these values can be determined experimentally.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely accepted technique.

1. Selection of a Quantum Yield Standard:

  • Choose a standard with an emission profile similar to this compound. Cresyl violet is a potential candidate due to its emission in the red part of the spectrum.

  • The standard should be soluble in the same solvent as this compound.

2. Preparation of Solutions:

  • Prepare a series of dilutions for both this compound and the quantum yield standard in a suitable solvent (e.g., buffer solution with controlled Ca²⁺ concentration).

  • The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

3. Absorbance Measurements:

  • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

4. Fluorescence Measurements:

  • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Ensure identical experimental conditions (e.g., cuvette path length, excitation and emission slit widths) for both the sample and the standard.

5. Data Analysis and Calculation:

  • Integrate the area under the fluorescence emission curve for each measurement.

  • Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard. The resulting plots should be linear.

  • The quantum yield of this compound (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std × (m_sample / m_std) × (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Determination of Molar Extinction Coefficient

1. Preparation of a Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a precise volume of a suitable solvent to create a stock solution of known concentration.

2. Serial Dilutions:

  • Prepare a series of dilutions from the stock solution with known concentrations.

3. Absorbance Measurements:

  • Measure the absorbance of each dilution at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer.

4. Beer-Lambert Law Calculation:

  • Plot absorbance versus concentration. The plot should be linear, following the Beer-Lambert law (A = εcl).

  • The molar extinction coefficient (ε) is determined from the slope of the line (slope = ε × l, where l is the path length of the cuvette, typically 1 cm).

This compound in Cellular Signaling Pathways

This compound is instrumental in studying dynamic changes in intracellular calcium, a ubiquitous second messenger involved in numerous signaling pathways. A prominent example is the Gq protein-coupled receptor (GPCR) pathway.

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR (Gq) Agonist->GPCR 1. Binding Gq Gq protein GPCR->Gq 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC 3. Activation IP3R IP3 Receptor IP3->IP3R 5. Binding PKC Protein Kinase C (PKC) DAG->PKC 7. Activation CellularResponse Cellular Response PKC->CellularResponse Phosphorylation CaM Calmodulin (CaM) CaMK CaM Kinase CaM->CaMK 9. Activation CaMK->CellularResponse Phosphorylation Ca_Cytosol [Ca²⁺]i IP3R->Ca_Cytosol 6. Ca²⁺ Release Ca_ER Ca_Cytosol->PKC and Ca_Cytosol->CaM 8. Binding

Caption: GPCR-mediated calcium signaling pathway.

This pathway is initiated by an agonist binding to a Gq-coupled GPCR, which activates phospholipase C (PLC).[5] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.[5] The resulting increase in intracellular calcium can be precisely measured using this compound. This calcium signal, along with DAG, activates protein kinase C (PKC) and other calcium-dependent enzymes like calmodulin, leading to a variety of cellular responses.

Conclusion

This compound remains a valuable tool for investigating intracellular calcium dynamics. While specific values for its quantum yield and molar extinction coefficient are not readily published, the experimental protocols outlined in this guide provide a clear path for their determination. A thorough understanding of these core photophysical properties is essential for the accurate quantification of intracellular calcium and for advancing research in cellular signaling and drug discovery.

References

Methodological & Application

Fura Red AM Cell Loading Protocol for Neurons: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red, AM is a ratiometric fluorescent indicator dye used for the quantitative measurement of intracellular calcium ([Ca²⁺]i) concentrations. Unlike traditional calcium indicators that exhibit an increase in fluorescence upon binding calcium, this compound's fluorescence emission decreases. This property, combined with its long-emission wavelength, makes it particularly useful for multicolor imaging experiments, often in conjunction with green fluorescent probes like Fluo-4 or GFP-expressing cells. This document provides a detailed protocol for loading this compound, AM into neurons, guidelines for optimizing experimental parameters, and a description of the underlying principles.

Principle of this compound Calcium Ratiometry

This compound, AM is an acetoxymethyl (AM) ester derivative of the this compound dye. The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane of live cells. Once inside the neuron, intracellular esterases cleave the AM groups, trapping the now hydrophilic this compound molecule within the cytoplasm.

Upon binding to intracellular calcium, the spectral properties of this compound change. When excited at approximately 435 nm to 470 nm, the fluorescence emission of this compound at around 630 nm to 650 nm decreases as the concentration of intracellular calcium increases[1]. This inverse relationship between calcium concentration and fluorescence intensity is a key characteristic of this dye. For ratiometric measurements, the ratio of fluorescence intensities at two different excitation wavelengths can be used to determine the precise intracellular calcium concentration, minimizing effects of uneven dye loading, cell thickness, or photobleaching.

Signaling Pathway and Detection Mechanism

The following diagram illustrates the process of this compound, AM loading and its interaction with intracellular calcium.

Fura_Red_Signaling This compound Calcium Detection Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron) This compound, AM This compound, AM This compound, AM_inside This compound, AM This compound, AM->this compound, AM_inside Passive Diffusion Fura Red_trapped This compound (trapped) This compound, AM_inside->Fura Red_trapped Cleavage Esterases Esterases Esterases->this compound, AM_inside This compound-Ca2+ This compound-Ca²⁺ Complex Fura Red_trapped->this compound-Ca2+ Binding Fluorescence_High High Fluorescence (~650 nm) Fura Red_trapped->Fluorescence_High Excitation (~470 nm) Ca2+ Ca²⁺ Ca2+->Fura Red_trapped Fluorescence_Low Low Fluorescence (~650 nm) This compound-Ca2+->Fluorescence_Low Excitation (~435 nm)

Caption: this compound, AM loading and calcium detection mechanism.

Quantitative Data Summary

Successful loading of this compound, AM into neurons is dependent on several key parameters. The following table summarizes recommended starting concentrations and incubation conditions, which should be optimized for specific neuronal cell types and experimental setups.

ParameterRecommended RangeTypical ValueNotes
This compound, AM Concentration 1 - 10 µM2 - 5 µMHigher concentrations can lead to cytotoxicity or calcium buffering. Titration is recommended.[2]
Incubation Time 20 - 120 minutes30 - 45 minutesLonger incubation times may be needed for tissues like brain slices.[3]
Incubation Temperature Room Temperature to 37°C37°C37°C is optimal for esterase activity, but lower temperatures can reduce compartmentalization.
Pluronic® F-127 Concentration 0.01% - 0.04%0.02% - 0.04%A non-ionic detergent that aids in the dispersion of the AM ester in aqueous media.[3]
Probenecid Concentration 1 - 2.5 mM1 mMAn organic anion-transport inhibitor that can reduce leakage of the de-esterified dye from the cell.[3]

Experimental Protocols

Materials
  • This compound, AM (e.g., from AAT Bioquest, Invitrogen)

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127 (e.g., 20% w/v solution in DMSO)

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)

  • Cultured neurons on coverslips or in imaging plates

Stock Solution Preparation
  • This compound, AM Stock Solution (2-5 mM):

    • Prepare under dim light to avoid photobleaching.

    • Dissolve this compound, AM solid in anhydrous DMSO to a final concentration of 2-5 mM. For example, dissolve 1 mg of this compound, AM in the appropriate volume of DMSO (check the molecular weight provided by the manufacturer).

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Pluronic® F-127 Stock Solution (10% w/v):

    • If starting from a solid, dissolve Pluronic® F-127 in high-quality anhydrous DMSO to make a 10% (w/v) solution.

  • Probenecid Stock Solution (250 mM):

    • To prepare a 100X stock, dissolve probenecid in a small amount of 1 M NaOH, and then bring to the final volume with your physiological buffer (e.g., HBSS). Ensure the pH is adjusted to ~7.4.

This compound, AM Loading Protocol for Cultured Neurons

This protocol is a starting point and should be optimized for your specific neuronal culture.

Experimental_Workflow This compound, AM Loading Workflow for Neurons Start Start Prepare_Loading_Solution Prepare Loading Solution Start->Prepare_Loading_Solution Remove_Culture_Medium Remove Culture Medium Prepare_Loading_Solution->Remove_Culture_Medium Add_Loading_Solution Add Loading Solution to Neurons Remove_Culture_Medium->Add_Loading_Solution Incubate Incubate (30-45 min, 37°C) Add_Loading_Solution->Incubate Wash_Cells Wash with Dye-Free Buffer Incubate->Wash_Cells De_esterification Incubate for De-esterification (30 min, 37°C) Wash_Cells->De_esterification Image_Cells Proceed to Calcium Imaging De_esterification->Image_Cells End End Image_Cells->End

Caption: A generalized workflow for loading neurons with this compound, AM.

Step-by-Step Procedure:

  • Prepare Loading Buffer:

    • Warm your chosen physiological buffer (e.g., HBSS) to 37°C. Ensure it is free of phenol red, as this can interfere with fluorescence measurements.

    • For each mL of buffer, you will prepare a working solution. In a microcentrifuge tube, first add the this compound, AM stock solution to achieve the desired final concentration (e.g., 5 µL of a 1 mM stock for a final concentration of 5 µM in 1 mL).

    • Next, add Pluronic® F-127 to a final concentration of 0.02-0.04% (e.g., 2 µL of a 10% stock per mL). This should be added to the diluted this compound, AM to aid dispersion.

    • If using, add Probenecid to a final concentration of 1-2.5 mM.

    • Vortex the solution vigorously for 30 seconds to 1 minute.

  • Cell Loading:

    • Aspirate the culture medium from the neurons plated on coverslips or in an imaging dish.

    • Gently add the prepared loading buffer to the cells.

    • Incubate the cells for 30-45 minutes at 37°C in a dark incubator. The exact time should be optimized.

  • Washing and De-esterification:

    • After incubation, aspirate the loading buffer.

    • Wash the cells gently two to three times with fresh, pre-warmed physiological buffer (containing probenecid, if used in the loading step).

    • After the final wash, add fresh buffer and incubate the cells for an additional 30 minutes at 37°C. This allows for the complete de-esterification of the this compound, AM within the cells.

  • Calcium Imaging:

    • The cells are now ready for imaging. Mount the coverslip onto an imaging chamber on a fluorescence microscope.

    • Excite the cells at approximately 435-470 nm and collect the emission at 630-650 nm.

    • Record the changes in fluorescence intensity upon stimulation of the neurons to observe calcium dynamics. Remember that an increase in intracellular calcium will result in a decrease in this compound fluorescence.

Optimization and Troubleshooting

  • Low Signal: If the fluorescence signal is weak, consider increasing the this compound, AM concentration or the incubation time.

  • High Background: Incomplete washing can leave extracellular dye, contributing to high background. Ensure thorough but gentle washing steps.

  • Cell Death: High concentrations of this compound, AM or prolonged exposure can be toxic to cells. If you observe signs of cytotoxicity (e.g., membrane blebbing), reduce the dye concentration and/or incubation time.

  • Dye Compartmentalization: Sometimes, AM ester dyes can accumulate in organelles like mitochondria. Loading at a lower temperature (e.g., room temperature) can sometimes mitigate this, though it may require a longer incubation time.

  • Phototoxicity: Minimize the exposure of the cells to the excitation light to prevent phototoxicity and photobleaching of the dye. Use the lowest possible excitation intensity that provides a good signal-to-noise ratio.

References

Ratiometric Calcium Imaging with Fura Red and Fluo-4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene expression, cell proliferation, apoptosis, and signal transduction. Consequently, the accurate measurement of intracellular Ca²⁺ dynamics is crucial for understanding cellular physiology and for the development of novel therapeutics. This application note describes a robust method for ratiometric calcium imaging using the fluorescent indicators Fura Red and Fluo-4. This combination allows for a more precise and reliable quantification of intracellular Ca²⁺ concentrations compared to single-wavelength indicators by minimizing artifacts arising from variations in dye concentration, cell thickness, and photobleaching.

Fluo-4 is a popular calcium indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1] Conversely, this compound displays a decrease in fluorescence intensity as Ca²⁺ levels rise.[2] By co-loading cells with both dyes and calculating the ratio of their fluorescence intensities (Fluo-4/Fura Red), a ratiometric measurement can be obtained that is less susceptible to experimental variables.[3][4] This ratiometric approach provides a more accurate representation of intracellular Ca²⁺ changes, making it an ideal tool for researchers in basic science and drug development.

Principle of Ratiometric Imaging with Fluo-4 and this compound

The core principle of this technique lies in the opposing spectral responses of Fluo-4 and this compound to calcium binding. Both dyes can be excited by the 488 nm laser line commonly available on most fluorescence microscopes and flow cytometers.[4]

  • Fluo-4: Upon binding to Ca²⁺, Fluo-4 exhibits a dramatic increase in its fluorescence emission, which peaks at approximately 516 nm.[2]

  • This compound: In contrast, this compound's fluorescence emission, with a peak around 640-650 nm, decreases as it binds to Ca²⁺.[2]

By simultaneously monitoring the fluorescence intensity of Fluo-4 (calcium-bound form increases) and this compound (calcium-bound form decreases), and then calculating the ratio of the two signals (Fluo-4 / this compound), a quantitative measure of intracellular calcium concentration can be determined. This ratiometric approach effectively normalizes the signal, correcting for potential artifacts such as:

  • Uneven dye loading: Variations in dye concentration between cells will affect the absolute fluorescence intensity but will have a minimal effect on the calculated ratio.[5]

  • Cell thickness and morphology: Changes in cell volume or shape can alter the path length of the excitation and emission light, but the ratio of the two wavelengths remains relatively constant.

  • Photobleaching: While both dyes will photobleach over time, the ratiometric calculation can help to mitigate the impact of this phenomenon on the final measurement.[5]

Data Presentation: Properties of Fluo-4 and this compound

The following table summarizes the key quantitative properties of Fluo-4 and this compound, providing a quick reference for experimental design.

PropertyFluo-4This compoundReference(s)
Excitation Maximum (Ca²⁺-bound) ~494 nm~472 nm[2]
Emission Maximum (Ca²⁺-bound) ~516 nm~647 nm[2]
Dissociation Constant (Kd) for Ca²⁺ ~335-345 nM~140 nM[1]
Response to Ca²⁺ Binding Fluorescence IncreasesFluorescence Decreases[2]

Experimental Protocols

This section provides detailed methodologies for performing ratiometric calcium imaging experiments using this compound and Fluo-4.

Reagent Preparation
  • Stock Solutions: Prepare 1 mM stock solutions of Fluo-4, AM and this compound, AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4. For certain cell types, the addition of a non-ionic detergent like Pluronic F-127 (at a final concentration of 0.02-0.04%) can aid in the dispersion of the AM ester dyes in the aqueous buffer. Probenecid (1-2.5 mM) can also be included to inhibit organic anion transporters, which can extrude the dyes from the cells.

Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types.

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips appropriate for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.

  • Prepare Loading Solution: On the day of the experiment, prepare the loading solution by diluting the Fluo-4, AM and this compound, AM stock solutions into the loading buffer. Final concentrations typically range from 1-5 µM for Fluo-4, AM and 2-8 µM for this compound, AM. The optimal concentrations should be determined empirically for each cell type and experimental condition.

  • Dye Loading: Remove the cell culture medium and wash the cells once with the loading buffer. Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification: After the loading period, wash the cells twice with fresh, warm loading buffer to remove excess dye. Incubate the cells for an additional 30 minutes at 37°C to allow for the complete de-esterification of the AM esters by intracellular esterases, which traps the active dyes inside the cells.

Ratiometric Calcium Imaging Protocol
  • Microscope Setup:

    • Use an inverted fluorescence microscope equipped with a 488 nm laser line for excitation.

    • Utilize a dichroic mirror that reflects 488 nm light and transmits light above ~500 nm.

    • Employ two emission filters to separate the Fluo-4 and this compound signals. A common setup includes:

      • Fluo-4 Channel: 500-550 nm bandpass filter.

      • This compound Channel: >600 nm or a 630-670 nm bandpass filter.

    • Use a high-sensitivity camera (e.g., sCMOS or EMCCD) for image acquisition.

  • Image Acquisition:

    • Acquire a baseline fluorescence image in both the Fluo-4 and this compound channels before stimulating the cells.

    • Initiate the experiment by adding the stimulus (e.g., agonist, drug compound).

    • Acquire a time-lapse series of images simultaneously in both channels. The acquisition rate will depend on the kinetics of the calcium response being studied.

  • Data Analysis:

    • For each time point, select regions of interest (ROIs) corresponding to individual cells.

    • Measure the average fluorescence intensity within each ROI for both the Fluo-4 (F_Fluo4) and this compound (F_FuraRed) channels.

    • Calculate the ratiometric signal (R) for each time point using the formula: R = F_Fluo4 / F_FuraRed

    • Normalize the ratiometric data to the baseline ratio (R₀) to represent the change in calcium concentration (R/R₀).

Mandatory Visualizations

Calcium Signaling Pathway

CalciumSignaling cluster_stimulus Extracellular Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Agonist / Drug GPCR GPCR Stimulus->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca_Channel Ca²⁺ Channel Ca_Cytosol [Ca²⁺]i Ca_Channel->Ca_Cytosol Extracellular_Ca Extracellular_Ca->Ca_Channel Influx Calmodulin Calmodulin Ca_Cytosol->Calmodulin Binds Ca_Cytosol->PKC Activates Downstream Downstream Effectors Calmodulin->Downstream Activates PKC->Downstream Phosphorylates ER_Ca ER Ca²⁺ Store IP3R->ER_Ca Opens ER_Ca->Ca_Cytosol Release

Caption: Generalized intracellular calcium signaling pathway.

Experimental Workflow

ExperimentalWorkflow cluster_prep Cell & Dye Preparation cluster_loading Dye Loading & De-esterification cluster_imaging Imaging & Data Acquisition cluster_analysis Data Analysis Plate_Cells 1. Plate Cells on Glass-Bottom Dish Prepare_Loading_Solution 2. Prepare Fluo-4 & this compound Loading Solution Plate_Cells->Prepare_Loading_Solution Wash1 3. Wash Cells with Buffer Prepare_Loading_Solution->Wash1 Load_Dyes 4. Incubate with Dyes (30-60 min, 37°C) Wash1->Load_Dyes Wash2 5. Wash to Remove Excess Dye Load_Dyes->Wash2 Deesterify 6. Incubate for De-esterification (30 min, 37°C) Wash2->Deesterify Baseline 7. Acquire Baseline Images (Fluo-4 & this compound Channels) Deesterify->Baseline Stimulate 8. Add Stimulus Baseline->Stimulate Timelapse 9. Acquire Time-Lapse Images Stimulate->Timelapse ROI 10. Define Regions of Interest (ROIs) Timelapse->ROI Measure_Intensity 11. Measure Fluorescence Intensity in ROIs ROI->Measure_Intensity Calculate_Ratio 12. Calculate Fluo-4/Fura Red Ratio Measure_Intensity->Calculate_Ratio Normalize 13. Normalize to Baseline Calculate_Ratio->Normalize RatiometricPrinciple cluster_dyes Fluorescent Dyes cluster_calcium Intracellular Calcium cluster_response Fluorescence Response cluster_ratio Ratiometric Calculation Fluo4 Fluo-4 Fluo4_Response Fluo-4 Fluorescence Increases Fluo4->Fluo4_Response FuraRed This compound FuraRed_Response This compound Fluorescence Decreases FuraRed->FuraRed_Response Calcium_Increase Increase in [Ca²⁺]i Calcium_Increase->Fluo4 Calcium_Increase->FuraRed Ratio Ratio (Fluo-4 / this compound) Increases Fluo4_Response->Ratio FuraRed_Response->Ratio

References

Fura Red for Flow Cytometry Calcium Flux Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) signaling is a critical component of numerous cellular processes, including cell activation, proliferation, and apoptosis. The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration is therefore essential for a wide range of biological research and drug discovery applications. Fura Red is a fluorescent, ratiometric Ca²⁺ indicator that is well-suited for measuring intracellular calcium flux using flow cytometry. Its unique spectral properties allow for ratiometric analysis, which minimizes the effects of uneven dye loading, photobleaching, and cell number variation, leading to more robust and reproducible data.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound, AM in flow cytometry-based calcium flux assays.

Properties of this compound

This compound is a visible light-excitable dye, which is advantageous as it causes less phototoxicity to cells compared to UV-excitable dyes. Upon binding to Ca²⁺, this compound exhibits a shift in its fluorescence emission. When excited with a 488 nm laser, the fluorescence emission of Ca²⁺-bound this compound decreases.[4][5] In contrast, when excited with a violet laser (around 405 nm), an increase in fluorescence is observed upon Ca²⁺ binding.[1][2][6] This ratiometric nature allows for the calculation of a ratio of the two emission intensities, providing a more accurate measure of intracellular Ca²⁺ concentration.

Quantitative Data Summary
PropertyValueReferences
Excitation Peak (Ca²⁺ bound)~435 nm[7]
Excitation Peak (Ca²⁺ free)~471 nm[8]
Emission Peak (Ca²⁺ bound)~639 nm[7]
Emission Peak (Ca²⁺ free)~652 nm[8]
Dissociation Constant (Kd) for Ca²⁺~1.1-1.6 µM (in myoplasm)[9]
Molecular Weight (AM ester)1089.00 g/mol [10]

Experimental Protocols

Reagent Preparation

This compound, AM Stock Solution (1 mM):

  • Dissolve 50 µg of this compound, AM in 45.9 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Aliquot into small volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light and moisture. Under these conditions, the stock solution should be stable for several months.[11]

Pluronic® F-127 Solution (10% w/v):

  • Dissolve 1 g of Pluronic® F-127 in 10 mL of DMSO.

  • This solution can be stored at room temperature.[11]

Probenecid Stock Solution (250 mM):

  • Probenecid is an anion-transport inhibitor that can help to prevent the leakage of the de-esterified dye from the cells.

  • Dissolve probenecid in an equal molar amount of NaOH and then bring to the final volume with a buffer of choice (e.g., Hanks' Balanced Salt Solution - HBSS).

Assay Buffer (HBSS with Ca²⁺ and Mg²⁺):

  • Hanks' Balanced Salt Solution supplemented with 1 mM CaCl₂, 0.5 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4.[8]

Cell Preparation and Dye Loading
  • Cell Suspension: Prepare a single-cell suspension at a concentration of 1-5 x 10⁶ cells/mL in the assay buffer.

  • Dye Loading Solution: For a final this compound, AM concentration of 1-5 µM, dilute the 1 mM stock solution into the assay buffer. For example, to make a 1 µM loading solution, add 1 µL of 1 mM this compound, AM stock to 1 mL of assay buffer.

  • Addition of Pluronic® F-127: To aid in the dispersion of the AM ester in the aqueous buffer, Pluronic® F-127 can be added to the dye loading solution at a final concentration of 0.02-0.04%.[8][11]

  • Incubation: Add the dye loading solution to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.[6][10] The optimal loading time and dye concentration may need to be determined empirically for each cell type.

  • Washing: After incubation, wash the cells twice with fresh assay buffer to remove excess dye.

  • Resuspension: Resuspend the cells in fresh assay buffer at a concentration of 1-2 x 10⁶ cells/mL.[10]

  • De-esterification: Incubate the cells for an additional 15-30 minutes at room temperature or 37°C to allow for complete de-esterification of the this compound, AM by intracellular esterases.

  • Probenecid (Optional but Recommended): If dye leakage is a problem, probenecid can be included in the assay buffer during the final resuspension and measurement steps at a final concentration of 1-2.5 mM.[11]

Flow Cytometry Data Acquisition
  • Instrument Setup:

    • Use a flow cytometer equipped with a blue laser (488 nm) and a violet laser (405 nm).

    • Set up two fluorescence detectors for this compound emission.

      • For the 488 nm excitation, use a far-red channel (e.g., 660/20 nm or 670/30 nm bandpass filter).[10]

      • For the 405 nm excitation, use a red channel (e.g., 670/30 nm or a similar filter).

  • Baseline Establishment: Before adding the stimulus, acquire data for a short period (e.g., 30-60 seconds) to establish a stable baseline fluorescence ratio.

  • Stimulation: Pause the acquisition, add the stimulus of interest (e.g., agonist, ionophore), and immediately resume data acquisition.

  • Data Recording: Record the fluorescence data over time for a sufficient period to capture the full calcium flux event (typically 2-5 minutes).

  • Controls:

    • Positive Control: Use a calcium ionophore like ionomycin (1-5 µM) to elicit a maximal calcium response.[2][6]

    • Negative Control: Use a calcium chelator like EGTA to establish a minimal calcium signal.[12]

    • Unloaded Cells: Run a sample of unstained cells to determine the background fluorescence.

Data Analysis
  • Gating: Gate on the cell population of interest based on forward and side scatter properties to exclude debris and dead cells.

  • Ratio Calculation: Calculate the ratio of the fluorescence intensities from the two emission channels (e.g., Violet laser emission / Blue laser emission). This ratiometric analysis corrects for variations in dye loading and cell size.[1][6]

  • Time Course Analysis: Plot the fluorescence ratio as a function of time to visualize the calcium flux kinetics.

  • Quantification: The response can be quantified by measuring parameters such as the peak ratio, the area under the curve (AUC), or the percentage of responding cells.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 GPCR Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gq) GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_Cytosol Increased Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Release IP3R->Ca_ER Opens channel Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response Triggers

Caption: GPCR-mediated intracellular calcium release pathway.

G cluster_workflow This compound Calcium Flux Assay Workflow A 1. Prepare Cell Suspension (1-5 x 10⁶ cells/mL) B 2. Load Cells with this compound, AM (1-5 µM, 30-60 min, 37°C) A->B C 3. Wash Cells Twice (Assay Buffer) B->C D 4. Resuspend and De-esterify (15-30 min) C->D E 5. Acquire Baseline on Flow Cytometer (30-60 sec) D->E F 6. Add Stimulus E->F G 7. Record Calcium Flux (2-5 min) F->G H 8. Data Analysis (Ratio vs. Time) G->H

Caption: Experimental workflow for this compound calcium flux assay.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Fluorescence Signal - Incomplete de-esterification of this compound, AM.- Insufficient dye loading.- Cell death.- Increase de-esterification time.- Optimize dye concentration and loading time.- Check cell viability before and after loading.
High Background Fluorescence - Incomplete removal of extracellular dye.- Autofluorescence of cells or medium.- Ensure thorough washing of cells after loading.- Run an unstained control to determine background.- Use phenol red-free medium.
No Response to Stimulus - Inactive stimulus.- Receptor desensitization.- Cells are not responsive.- Check the activity of the stimulus.- Ensure cells have not been over-stimulated.- Use a positive control (e.g., ionomycin) to confirm cell responsiveness and dye loading.
Signal Bleaching - High laser power.- Reduce laser power to the minimum required for good signal detection.

Conclusion

This compound is a valuable tool for the ratiometric measurement of intracellular calcium flux by flow cytometry. Its visible light excitation and ratiometric properties offer significant advantages for obtaining reliable and reproducible data.[1][2] By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can successfully implement this compound-based calcium flux assays to investigate a wide variety of cellular signaling pathways.

References

Application Notes and Protocols for Fura Red Imaging with Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fura Red is a ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium ([Ca²⁺]ᵢ). As a dual-excitation dye, the ratio of its fluorescence emission at a single wavelength when excited at two different wavelengths provides a precise determination of calcium concentration. This ratiometric approach minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, making it a robust tool for researchers, scientists, and drug development professionals. When Ca²⁺ binds to this compound, its fluorescence intensity increases at one excitation wavelength and decreases at the other, allowing for this ratiometric analysis.[1][2] this compound is excited by visible light and has a long-wavelength emission, which helps to reduce interference from cellular autofluorescence.[3][4]

Spectral Properties and Reagents

This compound's utility in confocal microscopy stems from its distinct spectral characteristics. The acetoxymethyl (AM) ester form of this compound is cell-permeant and, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form.[5]

Table 1: Spectral Characteristics of this compound

PropertyWavelength (nm)Notes
Excitation Peak 1 (Ca²⁺ Bound)~435 nmEmission increases with Ca²⁺ binding.[6]
Excitation Peak 2 (Ca²⁺ Free/Isosbestic)~470-488 nmEmission decreases with Ca²⁺ binding.[3][4][5]
Emission Peak~640-660 nmCollected for both excitation wavelengths.[6][7][8]

Table 2: Recommended Reagents for Cell Loading

ReagentStock ConcentrationFinal Working ConcentrationPurpose
This compound, AM2-5 mM in anhydrous DMSO1-5 µMCalcium indicator.[1][5]
Pluronic™ F-12710% (w/v) in dH₂O0.02-0.04%Aids in the solubilization of AM esters.[5][9]
Probenecid25-100 mM in buffer or NaOH/buffer1-2.5 mMAnion-exchange inhibitor to prevent dye leakage.[5][9]
Hanks' Balanced Salt Solution (HBSS)1X1XPhysiological buffer for loading and imaging.[1]

Experimental Protocols

Protocol 1: this compound AM Cell Loading

This protocol provides a step-by-step guide for loading cells with this compound, AM.

  • Cell Preparation: Plate cells on coverslips or appropriate imaging dishes to allow for adherence and growth for at least 24 hours before the experiment.

  • Prepare Loading Buffer:

    • Thaw this compound, AM stock solution, Pluronic™ F-127, and Probenecid (if used) to room temperature.

    • In a tube, first mix the this compound, AM with an equal volume of Pluronic™ F-127 solution.

    • Dilute this mixture into pre-warmed (37°C) HBSS to achieve the final working concentration (e.g., 2 µM this compound, AM and 0.04% Pluronic™ F-127). If using probenecid, add it to the final buffer.

    • Vortex the solution thoroughly to ensure the dye is dispersed.

  • Dye Loading:

    • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

    • Add the this compound loading buffer to the cells.

    • Incubate for 30-45 minutes at 37°C in the dark.[1][10]

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells two to three times with pre-warmed HBSS (containing probenecid, if used).

    • Add fresh, pre-warmed HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by cellular esterases.

  • Imaging: The cells are now ready for imaging on the confocal microscope. Conduct the experiment in a physiological buffer like HBSS.

Protocol 2: Confocal Microscopy and Image Acquisition

The key to ratiometric imaging is to sequentially excite the sample at two different wavelengths while collecting the emission at the same wavelength range.

Table 3: Recommended Confocal Microscopy Settings for this compound

ParameterSettingRationale
Excitation Wavelength 1 405 nm or ~435 nm laser lineTo excite the Ca²⁺-bound form of this compound.[1][11]
Excitation Wavelength 2 488 nm or 532 nm laser lineTo excite the Ca²⁺-free/isosbestic point.[1][4][11]
Dichroic Mirror Standard 405/488/561/640 dichroicMust efficiently reflect both excitation lasers.
Emission Detection 630-680 nmCaptures the peak emission of this compound. A 660/20 nm bandpass filter is suitable.[1][11]
Pinhole 1 Airy Unit (AU)Provides optimal confocality and spatial resolution.
Scan Mode Sequential (Line or Frame)Critical. Prevents crosstalk between the two excitation channels.
Detector/PMT Gain Adjust to avoid saturationSet gain so the brightest pixels are below saturation for both channels.
Scan Speed 8-16 µs/pixelBalance between acquisition speed and signal-to-noise ratio.
Image Resolution 512x512 or 1024x1024 pixelsSufficient for most cellular analyses.

Image Acquisition Steps:

  • Place the prepared cells on the confocal microscope stage.

  • Using transmitted light, locate and focus on the cells of interest.

  • Configure the software for sequential acquisition using the two laser lines (e.g., 405 nm and 488 nm).

  • Set the emission detector to collect light between 630 nm and 680 nm for both excitation channels.

  • Establish a baseline recording for 20-30 seconds before adding your stimulus.[1]

  • Add the desired stimulus (e.g., agonist, ionophore) and continue recording to capture the calcium dynamics.

  • At the end of the experiment, perform a calibration to determine Rₘᵢₙ (by adding a Ca²⁺ chelator like EGTA) and Rₘₐₓ (by adding a Ca²⁺ ionophore like ionomycin in a high Ca²⁺ buffer).

Data Analysis

The ratiometric analysis involves calculating the ratio of the fluorescence intensities obtained from the two excitation wavelengths.

  • Background Subtraction: Subtract the background fluorescence from each image series.

  • Ratio Calculation: For each time point, divide the image acquired with the first excitation wavelength (e.g., 405 nm) by the image acquired with the second (e.g., 488 nm) on a pixel-by-pixel basis.

    • Ratio = (Intensity_Excitation1) / (Intensity_Excitation2)

  • Concentration Conversion: Use the Grynkiewicz equation to convert the ratio values into absolute calcium concentrations, using your Rₘᵢₙ and Rₘₐₓ values.

Visualizations

Calcium Signaling Pathway

The diagram below illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade that leads to an increase in intracellular calcium, which is the event measured by this compound.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Receptor GPCR G_Protein Gq Protein Receptor->G_Protein 2. Activates PLC PLC G_Protein->PLC 3. Activates PIP2 PIP2 PLC->PIP2 4. Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store Ca_ion Ca²⁺ ER_Ca->Ca_ion 7. Ca²⁺ Release IP3R IP3 Receptor IP3R->ER_Ca 6. Opens Channel Ligand Ligand Ligand->Receptor 1. Binds IP3->IP3R 5. Binds FuraRed This compound Measurement Ca_ion->FuraRed 8. Detected by

A simplified GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow

The following diagram outlines the complete workflow for a this compound calcium imaging experiment, from initial cell preparation to final data analysis.

Fura_Red_Workflow A 1. Cell Culture Plate cells on imaging dish B 2. Prepare Loading Buffer (this compound AM + Pluronic F-127) A->B C 3. Dye Loading Incubate cells at 37°C for 30-45 min B->C D 4. Wash & De-esterification Incubate in fresh buffer for 30 min C->D E 5. Confocal Imaging Setup Sequential acquisition (e.g., 405nm & 488nm) D->E F 6. Image Acquisition Record baseline, add stimulus, and record response E->F G 7. Data Processing Background subtraction and ratio calculation F->G H 8. Analysis & Interpretation Generate traces and quantify [Ca²⁺] changes G->H

Workflow for a typical this compound confocal microscopy experiment.

References

Measuring Intracellular Calcium Dynamics Using Fura-2: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Fura-2, a ratiometric fluorescent indicator, for the quantitative measurement of intracellular calcium ([Ca²⁺]i). The protocols outlined below are intended for professionals in research and drug development who are investigating cellular signaling pathways and physiological responses mediated by calcium.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a pivotal role in a multitude of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis.[1] The ability to accurately measure dynamic changes in [Ca²⁺]i is crucial for understanding these fundamental biological events. Fura-2, a high-affinity Ca²⁺ indicator, has been a cornerstone of intracellular calcium measurement for decades.[2] Its ratiometric properties allow for precise quantification of [Ca²⁺]i, largely independent of experimental variables such as dye concentration, cell thickness, and photobleaching.[1][3][4]

Fura-2 is introduced to cells in its acetoxymethyl (AM) ester form, Fura-2 AM, which is membrane-permeable.[3][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active Fura-2 molecule in the cytoplasm.[1][3][6] The fluorescence excitation spectrum of Fura-2 shifts upon binding to Ca²⁺. It is excited at approximately 340 nm when bound to calcium and at 380 nm in its calcium-free form, with both forms emitting light at around 510 nm.[1][2][3] By calculating the ratio of the fluorescence intensities at these two excitation wavelengths, the intracellular calcium concentration can be accurately determined.

Key Spectral and Chemical Properties of Fura-2

The following table summarizes the essential quantitative data for Fura-2, which is critical for experimental setup and data analysis.

ParameterValueReference
Excitation Wavelength (Ca²⁺-bound)~340 nm[1][2][3]
Excitation Wavelength (Ca²⁺-free)~380 nm[1][2][3]
Emission Wavelength~510 nm[1][2][3]
Dissociation Constant (Kd) for Ca²⁺~145 nM (in vitro)[4]
~224 nM (in situ)[7]

Note: The in situ Kd can vary depending on the cellular environment and should be determined empirically if absolute calcium concentrations are required.

Experimental Protocols

I. Fura-2 AM Loading Protocol for Adherent Cells

This protocol describes the steps for loading adherent cells with Fura-2 AM.

  • Reagent Preparation:

    • Fura-2 AM Stock Solution (1-5 mM): Dissolve 50 µg of Fura-2 AM in 10-50 µL of anhydrous dimethyl sulfoxide (DMSO).[8][9] Vortex to ensure complete dissolution. Store aliquots at -20°C, protected from light and moisture.[8]

    • Pluronic® F-127 Stock Solution (20% w/v): Dissolve 2 g of Pluronic® F-127 in 10 mL of DMSO. This non-ionic detergent aids in the dispersion of the water-insoluble Fura-2 AM in aqueous media.[9]

    • Probenecid Stock Solution (250 mM): Dissolve probenecid in an equal molar amount of NaOH and bring to the final volume with a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified Fura-2 from the cells.[9][10]

    • Loading Buffer: Prepare a physiological buffer of choice (e.g., HBSS) containing 1-5 µM Fura-2 AM, 0.02-0.04% Pluronic® F-127, and 1-2.5 mM probenecid.[9][10] It is recommended to mix the Fura-2 AM and Pluronic® F-127 in DMSO before diluting in the buffer.

  • Cell Preparation:

    • Plate cells on coverslips or in imaging-compatible microplates to an appropriate confluency (typically 70-90%).

    • On the day of the experiment, remove the culture medium.

  • Dye Loading:

    • Gently wash the cells twice with the physiological buffer.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[9] The optimal loading time and temperature should be determined empirically for each cell type.[9][11]

  • Washing and De-esterification:

    • Remove the loading buffer and wash the cells two to three times with the physiological buffer (containing probenecid, if used) to remove extracellular Fura-2 AM.[9]

    • Incubate the cells in fresh physiological buffer for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[9]

II. Ratiometric Calcium Imaging Protocol

This protocol outlines the procedure for acquiring ratiometric fluorescence data.

  • Microscope Setup:

    • Use an inverted fluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation wavelengths, a dichroic mirror, an emission filter centered around 510 nm, and a sensitive camera (e.g., sCMOS or EMCCD).[3]

    • Allow the light source to warm up for stable output.

  • Image Acquisition:

    • Place the coverslip with Fura-2-loaded cells in an imaging chamber on the microscope stage.

    • Focus on the cells and acquire images alternately at 340 nm and 380 nm excitation. The emission is collected at 510 nm for both excitation wavelengths.[12]

    • Set the image acquisition frequency based on the expected kinetics of the calcium signal.[8]

    • Establish a baseline fluorescence ratio before stimulating the cells.

    • Apply the experimental stimulus (e.g., agonist, drug candidate) and continue to record the fluorescence changes.

III. In Situ Calibration Protocol

To convert the fluorescence ratio to absolute intracellular calcium concentrations, an in situ calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[6][13]

  • Reagent Preparation:

    • Zero Calcium Buffer: A physiological buffer containing a calcium chelator such as 10 mM EGTA.

    • Saturating Calcium Buffer: A physiological buffer containing a high concentration of calcium, for example, 10 mM CaCl₂.[6]

    • Calcium Ionophore Stock Solution: A 10 mM stock solution of a calcium ionophore like 4-Bromo A23187 or ionomycin in DMSO.[6]

  • Determination of Rmax:

    • After recording the experimental data, perfuse the cells with the saturating calcium buffer.

    • Add the calcium ionophore (final concentration 5-10 µM) to the buffer to equilibrate the intracellular and extracellular calcium concentrations.[6]

    • Record the stable, maximal 340/380 nm fluorescence ratio. This value represents Rmax.[6]

  • Determination of Rmin:

    • Thoroughly wash the cells with the zero calcium buffer.

    • Record the stable, minimum 340/380 nm fluorescence ratio in the presence of the ionophore. This value represents Rmin.[6]

Data Analysis and Ratio Calculation

The intracellular calcium concentration is calculated using the Grynkiewicz equation:[8][14]

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

  • [Ca²⁺]i is the intracellular free calcium concentration.

  • Kd is the dissociation constant of Fura-2 for Ca²⁺.[4]

  • R is the experimentally measured ratio of fluorescence intensities (F340/F380).[8]

  • Rmin is the ratio in the absence of calcium.[6][8]

  • Rmax is the ratio at saturating calcium concentrations.[6][8]

  • (Sf2 / Sb2) is the ratio of fluorescence intensities at 380 nm excitation in zero and saturating calcium conditions, respectively.[13]

Data Analysis Steps:

  • Background Subtraction: For each time point, subtract the background fluorescence from the images acquired at 340 nm and 380 nm.[15][16]

  • Region of Interest (ROI) Selection: Define ROIs over individual cells or specific subcellular regions.[4][8]

  • Ratio Calculation: For each ROI at each time point, calculate the ratio (R) of the average fluorescence intensity from the 340 nm image to that of the 380 nm image.

  • Conversion to [Ca²⁺]i: Use the Grynkiewicz equation with the experimentally determined R, Rmin, Rmax, and the appropriate Kd and (Sf2/Sb2) values to calculate the absolute intracellular calcium concentration.

Visualizing Workflows and Pathways

Fura-2 Calcium Imaging Workflow

Fura_2_Workflow prep Cell Preparation (Plating) loading Fura-2 AM Loading (30-60 min) prep->loading wash Wash & De-esterification (30 min) loading->wash imaging Ratiometric Imaging (Ex: 340/380nm, Em: 510nm) wash->imaging stim Cell Stimulation (Agonist/Drug) imaging->stim During Acquisition analysis Data Analysis (Grynkiewicz Equation) imaging->analysis calib In Situ Calibration (Rmin, Rmax) calib->analysis Provides Parameters result [Ca²⁺]i vs. Time analysis->result Calcium_Signaling stim External Stimulus (e.g., Ligand) receptor GPCR / Receptor Tyrosine Kinase stim->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r Binds to pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release er->ca_release From ER Lumen ca_release->pkc Activates response Cellular Responses ca_release->response pkc->response Ratio_Calculation f340_raw Raw Fluorescence at 340nm (F_340_raw) f340_corr Corrected F_340 = F_340_raw - BG_340 f340_raw->f340_corr f380_raw Raw Fluorescence at 380nm (F_380_raw) f380_corr Corrected F_380 = F_380_raw - BG_380 f380_raw->f380_corr bg340 Background at 340nm (BG_340) bg340->f340_corr bg380 Background at 380nm (BG_380) bg380->f380_corr ratio Ratio (R) = F_340_corr / F_380_corr f340_corr->ratio f380_corr->ratio grynkiewicz Grynkiewicz Equation [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2/Sb2) ratio->grynkiewicz final_ca Intracellular Ca²⁺ Concentration grynkiewicz->final_ca

References

Application Notes and Protocols: Utilizing Fura Red in Combination with Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the simultaneous use of Fura Red, a red-shifted fluorescent calcium indicator, with other fluorescent probes to enable multiparametric analysis of cellular signaling events. By combining this compound with indicators for other ions, pH, or reactive oxygen species (ROS), researchers can gain deeper insights into the complex interplay of various signaling pathways.

Introduction to this compound

This compound is a visible light-excitable analog of the ratiometric calcium indicator Fura-2. A key characteristic of this compound is that its fluorescence emission at approximately 660 nm decreases upon binding to Ca²⁺ when excited at around 488 nm.[1][2][3] This inverse response, combined with its long emission wavelength, makes it an ideal candidate for multicolor imaging with green-emitting fluorescent probes.[2][3][4] This combination allows for ratiometric measurements of intracellular calcium, which corrects for variations in dye loading, cell thickness, and photobleaching, providing more accurate quantitative data.[5]

Spectral Compatibility and Probe Selection

Successful multiparametric imaging hinges on the selection of fluorescent probes with minimal spectral overlap. This compound's long-wavelength emission provides a distinct spectral window, allowing for its use in conjunction with a variety of green-emitting probes. When selecting a partner probe, it is crucial to consider the excitation and emission spectra of both dyes to minimize crosstalk.

Table 1: Spectral Properties of this compound and Spectrally Compatible Probes
Probe NameAnalyteExcitation (nm)Emission (nm)Dissociation Constant (Kd)Key Characteristics
This compound Ca²⁺ ~435 (Ca²⁺-bound), ~488 (Ca²⁺-free) ~660 ~1.1-1.6 µM (in myoplasm) Fluorescence decreases with increasing Ca²⁺.[1][6]
Fluo-4 Ca²⁺~494~516~335 nMFluorescence increases significantly upon Ca²⁺ binding.[7]
SBFI Na⁺~340/380~500~10-20 mMRatiometric indicator for intracellular sodium.[8]
CoroNa Green Na⁺~492~516Varies with conditionsNon-ratiometric, fluorescence increases with Na⁺ binding.[9][10]
BCECF pH~440/490~535pKa ~6.98Ratiometric indicator for intracellular pH.[11]
SNARF-1 pH~488/514~580/640pKa ~7.5Ratiometric indicator for intracellular pH.[12]
DCFH-DA ROS~504~529N/ANon-fluorescent until oxidized by ROS.[13]

Application: Simultaneous Measurement of Intracellular Calcium and Sodium

The ability to simultaneously monitor intracellular calcium ([Ca²⁺]i) and sodium ([Na⁺]i) is critical for studying cellular processes such as cardiac muscle contraction, neuronal excitability, and Na⁺/Ca²⁺ exchange. The combination of this compound with a green-emitting sodium indicator like CoroNa Green allows for the concurrent visualization of these two critical ions.

Signaling Pathway: Na⁺/Ca²⁺ Exchange

Na_Ca_Exchange Na_out Na_out NCX NCX Na_out->NCX 3 Na⁺ in Na_in Na_in NCX->Na_in Ca_out Ca_out NCX->Ca_out 1 Ca²⁺ out Ca_in Ca_in Ca_in->NCX

Experimental Protocol: Co-loading this compound and CoroNa Green

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • This compound, AM

  • CoroNa Green, AM

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HEPES buffer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of this compound, AM in anhydrous DMSO.

    • Prepare a 1 mM stock solution of CoroNa Green, AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Prepare Loading Buffer:

    • For 1 mL of loading buffer, add 2-5 µL of this compound, AM stock, 2-5 µL of CoroNa Green, AM stock, and 1-2 µL of Pluronic F-127 stock to HBSS buffered with HEPES. The final concentration of the dyes should be in the range of 2-5 µM each. Vortex thoroughly to disperse the dyes.

  • Cell Loading:

    • Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes).

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to the cells and allow them to de-esterify the dyes for at least 30 minutes at room temperature before imaging.

  • Imaging:

    • Excite CoroNa Green at ~490 nm and collect its emission at ~516 nm.

    • Excite this compound at ~488 nm and collect its emission at ~660 nm.

    • Acquire images sequentially to minimize bleed-through.

    • The ratio of CoroNa Green fluorescence (indicating [Na⁺]i) and the inverse of this compound fluorescence (indicating [Ca²⁺]i) can be calculated to represent the relative changes in ion concentrations.

Application: Simultaneous Measurement of Intracellular Calcium and pH

The interplay between intracellular calcium and pH is fundamental to many cellular processes, including cell proliferation, apoptosis, and muscle contraction. The pH sensitivity of many calcium indicators necessitates the simultaneous measurement of pH to obtain accurate calcium readings. The combination of this compound with a pH-sensitive probe like BCECF allows for the concurrent monitoring of these two parameters.

Experimental Workflow: Simultaneous [Ca²⁺]i and pHi Measurement

Ca_pH_Workflow Start Prepare Cells Loading Co-load with This compound, AM & BCECF, AM Start->Loading Incubate Incubate 30-60 min at 37°C Loading->Incubate Wash Wash to Remove Extracellular Dye Incubate->Wash De_esterify De-esterification (30 min at RT) Wash->De_esterify Image Sequential Imaging De_esterify->Image Analysis Ratiometric Analysis of [Ca²⁺]i and pHi Image->Analysis

Experimental Protocol: Co-loading this compound and BCECF

Materials:

  • This compound, AM

  • BCECF, AM

  • Pluronic F-127

  • Anhydrous DMSO

  • Appropriate physiological buffer (e.g., HBSS)

Procedure:

  • Prepare Stock Solutions: As described in the previous protocol, prepare 1 mM stock solutions of this compound, AM and BCECF, AM in anhydrous DMSO, and a 20% stock of Pluronic F-127.

  • Prepare Loading Buffer: Prepare a loading buffer containing 2-5 µM this compound, AM and 1-2 µM BCECF, AM with 0.02% Pluronic F-127 in your physiological buffer.

  • Cell Loading and De-esterification: Follow the same procedure as outlined for the this compound and CoroNa Green co-loading.

  • Imaging:

    • For BCECF, acquire images using excitation wavelengths of ~440 nm and ~490 nm, and collect the emission at ~535 nm. The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

    • For this compound, excite at ~488 nm and collect the emission at ~660 nm.

    • Perform sequential excitation and image acquisition to avoid spectral crosstalk.

Application: Simultaneous Measurement of Intracellular Calcium and Reactive Oxygen Species (ROS)

The relationship between calcium signaling and the production of reactive oxygen species is a critical area of research in fields such as immunology, neuroscience, and cancer biology. Combining this compound with a ROS indicator like DCFH-DA enables the investigation of the temporal and spatial dynamics of these two signaling molecules.

Logical Relationship: Ca²⁺ and ROS Signaling Crosstalk

Ca_ROS_Crosstalk Stimulus External Stimulus Ca_increase ↑ [Ca²⁺]i Stimulus->Ca_increase Mito_Ca_uptake Mitochondrial Ca²⁺ Uptake Ca_increase->Mito_Ca_uptake Cell_response Cellular Response Ca_increase->Cell_response ETC_activity ↑ Electron Transport Chain Activity Mito_Ca_uptake->ETC_activity ROS_production ↑ ROS Production ETC_activity->ROS_production ROS_production->Cell_response

Experimental Protocol: Co-loading this compound and DCFH-DA

Materials:

  • This compound, AM

  • 2',7'–dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Pluronic F-127

  • Anhydrous DMSO

  • Physiological buffer

Procedure:

  • Prepare Stock Solutions: Prepare 1 mM stock solutions of this compound, AM and DCFH-DA in anhydrous DMSO, and a 20% stock of Pluronic F-127.

  • Prepare Loading Buffer: Prepare a loading buffer containing 2-5 µM this compound, AM and 5-10 µM DCFH-DA with 0.02% Pluronic F-127.

  • Cell Loading and De-esterification: Follow the same procedure as previously described. Note that DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS.

  • Imaging:

    • For DCF (the oxidized product of DCFH), excite at ~504 nm and collect emission at ~529 nm.

    • For this compound, excite at ~488 nm and collect emission at ~660 nm.

    • Monitor the increase in DCF fluorescence as an indicator of ROS production and the decrease in this compound fluorescence as an indicator of an increase in [Ca²⁺]i.

Data Analysis and Interpretation

For ratiometric measurements, the ratio of fluorescence intensities at two different wavelengths (or from two different dyes) is calculated for each time point and for each region of interest. This ratio is then typically normalized to the baseline ratio to represent the fold change in ion concentration or pH. For quantitative measurements, in situ calibration is recommended to determine the dissociation constant (Kd) of the indicator in the specific cellular environment.

Troubleshooting

  • Weak Signal: Increase the dye concentration or the loading time. Ensure that the cells are healthy and that the esterases are active.

  • High Background: Ensure that the cells are washed thoroughly after loading to remove all extracellular dye. Use a buffer without phenol red for imaging.

  • Phototoxicity: Minimize the exposure of the cells to the excitation light by using the lowest possible laser power and the fastest acquisition speed that provides an adequate signal-to-noise ratio.

  • Spectral Bleed-through: Perform control experiments with cells loaded with only one dye to determine the extent of spectral bleed-through and apply appropriate correction factors if necessary. Sequential scanning is highly recommended.

By following these guidelines and protocols, researchers can effectively utilize this compound in combination with other fluorescent probes to unravel the intricate connections between different cellular signaling pathways, advancing our understanding of cell biology and aiding in the development of novel therapeutics.

References

Fura Red Protocol for Intracellular Calcium Measurement in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red is a fluorescent, ratiometric calcium indicator used for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). Its utility in primary cell culture is significant due to the sensitive nature of these cells and the need for accurate, reproducible data. Unlike single-wavelength dyes, this compound's ratiometric properties minimize issues such as uneven dye loading, photobleaching, and variations in cell thickness, making it a robust tool for studying calcium signaling in primary cells like neurons, cardiomyocytes, endothelial cells, and lymphocytes.[1] This document provides detailed protocols for using this compound in various primary cell types, along with data presentation guidelines and troubleshooting advice.

This compound is often used in conjunction with a green fluorescent calcium indicator, like Fluo-4, for dual-wavelength ratiometric measurements. However, it can also be used as a standalone ratiometric indicator, particularly in flow cytometry, where it offers the advantage of freeing up a fluorescent channel for multicolor analysis with other surface markers.[2] Upon binding to Ca²⁺, the fluorescence emission of this compound decreases when excited at approximately 488 nm.[3]

Data Presentation

Effective data presentation is crucial for the clear interpretation and comparison of experimental results. Quantitative data from this compound experiments should be summarized in structured tables.

Table 1: this compound Loading Parameters for Various Primary Cell Types

Primary Cell TypeThis compound AM Concentration (µM)Incubation Time (min)Incubation Temperature (°C)Pluronic F-127 Concentration (%)Probenecid Concentration (mM)
Lymphocytes (Human T cells) 1 - 10 (1 µM is common)30370.01Not specified
Primary Cardiomyocytes 1 - 220Room Temperature or 37Not typically necessaryNot specified
Primary Cortical Neurons 1 - 43037Not specifiedNot specified
Primary Endothelial Cells 2 - 520 - 120Room Temperature or 370.02 - 0.041

Table 2: Typical Instrumentation Settings for this compound Measurement

InstrumentationExcitation Wavelength(s) (nm)Emission Wavelength(s) (nm)Ratiometric Calculation
Flow Cytometer 406 (Violet Laser) & 532 (Green Laser)660/20 (from Violet Laser) & 710/50 (from Green Laser)Ratio of fluorescence from 406 nm excitation to 532 nm excitation.[2]
Fluorescence Microscope ~435 & ~470~630 & ~650Ratio of fluorescence at the two emission wavelengths.[4]
Fluorescence Plate Reader 435 & 470630 & 650Ratio of fluorescence intensities at the two emission wavelengths.[4]

Experimental Protocols

Reagent Preparation
  • This compound AM Stock Solution (1-5 mM): Dissolve this compound AM in high-quality, anhydrous DMSO. For example, to make a 2 mM stock solution, dissolve 1 mg of this compound AM in approximately 459 µL of DMSO.[4] Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Pluronic F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic F-127 in 10 mL of distilled water. Gentle warming (40-50°C) may be required to fully dissolve the solid. Store at room temperature.

  • Probenecid Stock Solution (25 mM): Dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH, and then add a suitable buffer (e.g., HHBS) to a final volume of 10 mL.[4] Store aliquots at -20°C.

  • Hanks' Balanced Salt Solution (HBSS) or HEPES-Buffered Saline (HBS): Prepare a physiologically compatible buffer. Ensure the buffer is at the correct pH (typically 7.4) and temperature for your cells. For calcium imaging, it is critical to use a buffer without phenol red, as it can interfere with fluorescence measurements.

Cell Loading Protocol - General Guidelines

The optimal loading conditions can vary between cell types. It is recommended to empirically determine the ideal dye concentration and incubation time for your specific primary cells.

  • Cell Preparation: Culture primary cells on a suitable substrate (e.g., glass coverslips for microscopy) until they reach the desired confluency. For suspension cells, prepare a cell suspension at a concentration of 1 x 10⁷ cells/mL.[2]

  • Loading Solution Preparation: On the day of the experiment, prepare the this compound AM loading solution in your chosen buffer (e.g., HBSS). A typical final concentration of this compound AM is between 1-5 µM.[4] To aid in dye solubilization and cellular uptake, Pluronic F-127 (final concentration 0.01-0.04%) can be included. To prevent dye extrusion by organic anion transporters, probenecid (final concentration 1-2.5 mM) can be added to the loading and imaging buffers.[4]

  • Cell Loading:

    • For adherent cells, remove the culture medium and wash the cells once with the buffer. Add the loading solution and incubate for 30-60 minutes at 37°C or room temperature in the dark.

    • For suspension cells, add the loading solution to the cell suspension and incubate for 30 minutes in a 37°C water bath.[2]

  • Washing: After incubation, wash the cells twice with the buffer to remove excess dye. For adherent cells, gently aspirate the loading solution and add fresh buffer. For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in fresh buffer.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.[5]

  • Imaging: The cells are now ready for imaging. Maintain the cells in a suitable buffer during the experiment.

Specific Protocols for Primary Cell Types
  • Primary Lymphocytes (e.g., Human T cells) for Flow Cytometry:

    • Resuspend cells at 1 x 10⁷ cells/mL in 37°C HBSS.[2]

    • Add this compound AM to a final concentration of 1 µM and Pluronic F-127 to 0.01%.[2]

    • Incubate for 30 minutes in a 37°C water bath.[2]

    • Wash the cells with HEPES Buffered Saline Solution (containing 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1% BSA, 10 mM HEPES).[2]

    • Resuspend the cells to 1 x 10⁷ cells/mL in the same buffer.[2]

    • Equilibrate the cells for at least 10 minutes at 37°C before analysis.[3]

  • Primary Cortical Neurons for Fluorescence Microscopy:

    • Plate neurons on poly-L-lysine coated glass coverslips.

    • Prepare a loading solution of 1 µM this compound AM in culture medium warmed to 37°C.[6]

    • Replace the culture medium with the loading solution and incubate for 30 minutes in a dark 37°C incubator.[6]

    • Wash the neurons by transferring the coverslip to a dish containing this compound-free culture medium.[6]

    • Mount the coverslip on an imaging chamber for microscopy.

  • Primary Cardiomyocytes for Fluorescence Microscopy:

    • Prepare a suspension of freshly isolated cardiomyocytes.

    • Add this compound AM to the cell suspension to a final concentration of 1-2 µM.[7]

    • Incubate at room temperature for 20 minutes, protected from light.[5][7]

    • Stop the loading by pelleting the cells and resuspending them in this compound-free solution. Repeat the wash step after 5 minutes.[5]

    • Allow at least 20 minutes for de-esterification before starting the experiment.[5]

  • Primary Endothelial Cells for Fluorescence Microscopy:

    • Culture endothelial cells on a suitable substrate.

    • Prepare a loading solution with 2-5 µM this compound AM, 0.04% Pluronic F-127, and 1 mM probenecid in a suitable buffer.[4]

    • Incubate the cells for 20-120 minutes at room temperature or 37°C.[4]

    • Wash the cells and replace the loading solution with a buffer containing 1 mM probenecid.[4]

Mandatory Visualizations

Experimental Workflow

Fura_Red_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_measurement Measurement & Analysis reagent_prep Reagent Preparation loading Incubation with This compound AM reagent_prep->loading cell_prep Primary Cell Culture cell_prep->loading wash Wash to Remove Excess Dye loading->wash deester De-esterification wash->deester imaging Fluorescence Measurement deester->imaging analysis Ratiometric Data Analysis imaging->analysis GPCR_Signaling Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER Opens Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release FuraRed This compound Ca_cyto->FuraRed Binds SOCE_Pathway ER_depletion ER Ca²⁺ Store Depletion STIM1 STIM1 ER_depletion->STIM1 Activates Orai1 Orai1 Channel STIM1->Orai1 Translocates & Activates Ca_extra Extracellular Ca²⁺ Orai1->Ca_extra Opens Ca_cyto Cytosolic Ca²⁺ Ca_extra->Ca_cyto Influx FuraRed This compound Ca_cyto->FuraRed Binds

References

Live Cell Imaging with Fura Red AM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red AM is a fluorescent, ratiometric calcium indicator used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i) in live cells. As a membrane-permeant acetoxymethyl (AM) ester, it readily loads into cells, where intracellular esterases cleave the AM group, trapping the active this compound molecule. This compound is a visible light-excitable analog of Fura-2, which minimizes phototoxicity and cellular autofluorescence often associated with UV-excitable dyes.[1] Its ratiometric nature allows for accurate determination of [Ca²⁺]i, largely independent of dye concentration, cell thickness, and instrument settings.[2] This makes this compound AM a valuable tool for studying calcium signaling pathways in various research areas, including neuroscience, pharmacology, and drug discovery.

Principle of Ratiometric Calcium Imaging with this compound

This compound exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. While the emission wavelength remains relatively constant, the efficiency of excitation at different wavelengths changes. Specifically, when excited at approximately 435 nm, the fluorescence intensity is sensitive to Ca²⁺ binding.[3][4] In contrast, excitation at around 470-488 nm results in a Ca²⁺-insensitive fluorescence signal (isosbestic point).[1][5] By taking the ratio of the fluorescence intensities emitted when excited at these two wavelengths, a quantitative measure of intracellular calcium concentration can be obtained. This ratiometric approach corrects for variations in dye loading, photobleaching, and cell volume.[2]

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Excitation Wavelength (Ca²⁺-bound)~435 nm[3][4]
Excitation Wavelength (Ca²⁺-free)~470 nm
Emission Wavelength~639-660 nm[1][3][5]
Dissociation Constant (Kd) for Ca²⁺~140-400 nM[6][7]
Molecular Weight~1089 g/mol [3]

Applications

This compound AM is a versatile tool for investigating intracellular calcium dynamics in a wide range of applications, including:

  • G-Protein Coupled Receptor (GPCR) signaling: Monitoring [Ca²⁺]i changes in response to agonist or antagonist binding to GPCRs.

  • Ion channel activity: Studying the function of voltage-gated and ligand-gated calcium channels.

  • Neurotransmitter release: Investigating the role of calcium in synaptic transmission.

  • Drug screening: High-throughput screening of compounds that modulate intracellular calcium levels.

  • Cell death and apoptosis: Examining the role of calcium dysregulation in programmed cell death.

Signaling Pathway Diagram

A common application for this compound AM is the study of intracellular calcium release triggered by the activation of G-protein coupled receptors (GPCRs). The diagram below illustrates this signaling cascade.

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein Gαq/11 GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_ER Ca²⁺ IP3R->Ca_ER Opens channel Ca_cyto Cytosolic Ca²⁺ (Measured by this compound) Ca_ER->Ca_cyto Release Cellular_Response Downstream Cellular Response Ca_cyto->Cellular_Response Triggers

Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Protocols

This section provides a detailed protocol for loading this compound AM into live cells and performing ratiometric calcium imaging.

Materials
  • This compound AM (Acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Probenecid (optional, for cell lines with active anion transporters)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cell culture medium

  • Adherent or suspension cells

  • Fluorescence microscope or plate reader with appropriate filter sets for this compound

Stock Solution Preparation
  • This compound AM Stock Solution (2-5 mM): Dissolve this compound AM in anhydrous DMSO to a final concentration of 2-5 mM. For example, to make a 2 mM stock solution from 1 mg of this compound AM (MW ~1089 g/mol ), add approximately 459 µL of DMSO. Vortex briefly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Pluronic® F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. This solution can be stored at 4°C.

  • Probenecid Stock Solution (250 mM): Dissolve Probenecid in an equal molar amount of 1 M NaOH, and then bring to the final volume with HBSS or water. Store at 4°C.

Cell Loading Protocol

The following workflow outlines the general steps for loading cells with this compound AM.

Cell_Loading_Workflow Start Start Prepare_Cells Prepare Cells (Plate adherent cells or prepare suspension cells) Start->Prepare_Cells Prepare_Loading_Solution Prepare Loading Solution (this compound AM, Pluronic F-127, Probenecid in buffer) Prepare_Cells->Prepare_Loading_Solution Remove_Medium Remove Culture Medium Prepare_Loading_Solution->Remove_Medium Wash_Cells Wash Cells with Buffer Remove_Medium->Wash_Cells Add_Loading_Solution Add Loading Solution to Cells Wash_Cells->Add_Loading_Solution Incubate Incubate at 37°C for 30-60 minutes Add_Loading_Solution->Incubate Wash_Excess_Dye Wash to Remove Excess Dye Incubate->Wash_Excess_Dye De_esterification Incubate for 30 minutes for De-esterification Wash_Excess_Dye->De_esterification Image_Cells Proceed to Imaging De_esterification->Image_Cells End End Image_Cells->End

References

Measuring Intracellular Calcium Dynamics with Fura Red: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red is a versatile and widely used fluorescent indicator for the ratiometric measurement of intracellular calcium ([Ca²⁺]i) concentrations. As a visible light-excitable analog of the popular UV-excitable dye Fura-2, this compound offers several advantages, including reduced phototoxicity and minimized background autofluorescence, making it an ideal tool for studying Ca²⁺ signaling in a variety of cell types.[1][2] This document provides detailed application notes and protocols for the use of this compound in monitoring intracellular calcium dynamics, with a focus on applications in academic research and drug development.

This compound's unique spectral properties allow for ratiometric imaging, a technique that minimizes issues such as uneven dye loading, cell thickness variations, and photobleaching.[3] Upon binding to Ca²⁺, this compound exhibits a characteristic shift in its fluorescence excitation spectrum. Typically, when excited at approximately 488 nm, its fluorescence emission decreases as Ca²⁺ concentration rises.[4][5] Conversely, excitation at a shorter wavelength, around 405-435 nm, results in an increase in fluorescence emission with increasing Ca²⁺ levels.[3][6] The ratio of the fluorescence intensities at two different excitation wavelengths provides a quantitative measure of the intracellular calcium concentration.

Key Features and Applications

Advantages of this compound:

  • Visible Light Excitation: Reduces phototoxicity and cell damage compared to UV-excitable dyes like Fura-2, enabling longer-term imaging studies.[1]

  • Ratiometric Measurement: Provides more accurate and reproducible quantification of [Ca²⁺]i by correcting for experimental variables.[3]

  • Long-Wavelength Emission: Minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio.[4]

  • Multiplexing Capability: Its red emission spectrum allows for simultaneous use with green fluorescent probes, such as GFP-tagged proteins, for multi-parameter analysis.[4]

Applications in Research and Drug Development:

  • G-Protein Coupled Receptor (GPCR) Signaling: Characterizing the activation of Gq-coupled GPCRs that lead to inositol trisphosphate (IP₃)-mediated Ca²⁺ release from intracellular stores.[7][8]

  • Calcium Channel Modulation: Screening and characterizing compounds that modulate the activity of voltage-gated calcium channels (VGCCs) and store-operated calcium entry (SOCE) channels.[9]

  • High-Throughput Screening (HTS): this compound is well-suited for HTS campaigns to identify novel agonists or antagonists of ion channels and GPCRs in a microplate format.[10]

  • Toxicology and Safety Pharmacology: Assessing the potential of drug candidates to disrupt intracellular calcium homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and provide a comparison with other common calcium indicators.

Table 1: Spectral and Chemical Properties of this compound

PropertyValueReference(s)
Excitation Maximum (Ca²⁺-bound)~435 nm[1][6]
Excitation Maximum (Ca²⁺-free)~470-488 nm[11]
Emission Maximum~639-660 nm[4][6]
Dissociation Constant (Kd) for Ca²⁺140 nM - 1.6 µM (in vitro vs. intracellular)[12][13]
Molecular Weight (AM ester)~1089 g/mol [14]
Solvent for Stock SolutionAnhydrous DMSO[11]

Note: The Kd of this compound for Ca²⁺ can be significantly influenced by the intracellular environment, including protein binding and viscosity. It is recommended to perform an in situ calibration for the most accurate quantitative measurements.[13]

Table 2: Comparison of Common Ratiometric Calcium Indicators

IndicatorExcitation Wavelengths (nm)Emission Wavelength (nm)Kd for Ca²⁺ (approx.)Key AdvantagesKey Disadvantages
This compound ~435 / ~488~650140 nM - 1.6 µMVisible light excitation, reduced phototoxicity, good for multiplexing.Lower signal-to-noise ratio compared to some newer dyes.
Fura-2 ~340 / ~380~510~145 nMHigh affinity, well-established, bright signal.UV excitation is phototoxic and can cause autofluorescence.[15]
Indo-1 ~350~405 / ~485 (ratiometric emission)~230 nMRatiometric by emission, suitable for flow cytometry.UV excitation, can be photounstable.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving intracellular calcium and the general experimental workflow for using this compound.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol [Ca²⁺]i ↑ Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release

Caption: G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium release.

SOCE_Pathway cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane cluster_cytosol Cytosol ER_Ca_depletion ER Ca²⁺ Store Depletion STIM1 STIM1 ER_Ca_depletion->STIM1 Sensed by Orai1 Orai1 Channel STIM1->Orai1 Translocates and activates Ca_influx Ca²⁺ Influx Orai1->Ca_influx Mediates

Caption: Store-Operated Calcium Entry (SOCE) pathway.

Experimental_Workflow start Seed Cells load_dye Load with this compound-AM (e.g., 1-5 µM, 30-60 min, 37°C) start->load_dye wash Wash to Remove Extracellular Dye load_dye->wash equilibrate Equilibrate Cells wash->equilibrate acquire_baseline Acquire Baseline Fluorescence Ratio equilibrate->acquire_baseline add_stimulus Add Stimulus (e.g., Agonist, Depolarizing Agent) acquire_baseline->add_stimulus acquire_response Acquire Fluorescence Ratio Over Time add_stimulus->acquire_response analyze Data Analysis and [Ca²⁺]i Calculation acquire_response->analyze

Caption: General experimental workflow for measuring intracellular calcium with this compound.

Experimental Protocols

I. Reagent Preparation

1. This compound-AM Stock Solution (2-5 mM):

  • Prepare a stock solution of this compound-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[11]

  • For example, to make a 2 mM stock solution, dissolve 1 mg of this compound-AM (MW ~1089 g/mol ) in approximately 459 µL of DMSO.

  • Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[17]

2. Pluronic™ F-127 Stock Solution (10-20% w/v):

  • Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the lipophilic AM ester in aqueous media.[18]

  • To prepare a 20% stock solution, dissolve 2 g of Pluronic™ F-127 in 10 mL of DMSO. Gentle heating (e.g., 40°C) may be required.[18]

  • Store at room temperature.

3. Probenecid Stock Solution (250 mM):

  • Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[17]

  • To prepare a 250 mM stock solution, dissolve probenecid in 1 M NaOH and then dilute with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the final volume.

4. Assay Buffer:

  • A common assay buffer is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • For many experiments, it is crucial to control the extracellular calcium concentration. Prepare both Ca²⁺-containing and Ca²⁺-free (with EGTA) versions of the assay buffer.

II. Cell Loading Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Plating: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates for microplate reader assays, or on coverslips for microscopy) to achieve a confluent monolayer on the day of the experiment.

  • Prepare Loading Solution:

    • For a final loading concentration of 5 µM this compound-AM, dilute the DMSO stock solution into the assay buffer.

    • To aid in dye solubilization, first mix the this compound-AM stock with an equal volume of 20% Pluronic™ F-127 solution before diluting in the buffer. The final concentration of Pluronic™ F-127 should be around 0.02-0.04%.[11]

    • If dye leakage is a concern, add probenecid to the loading solution for a final concentration of 1-2.5 mM.

  • Dye Loading:

    • Remove the cell culture medium and wash the cells once with the assay buffer.

    • Add the this compound-AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C. Incubation time and temperature may need to be optimized.[11]

  • Washing:

    • Remove the loading solution and wash the cells twice with the assay buffer to remove any extracellular dye.

    • If probenecid was used during loading, it is recommended to include it in the wash and final assay buffer as well.

  • De-esterification:

    • Incubate the cells in the assay buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[6]

  • Ready for Measurement: The cells are now loaded with the active, Ca²⁺-sensitive form of this compound and are ready for fluorescence measurements.

III. Measurement Protocols

A. Fluorescence Microscopy:

  • Instrument Setup:

    • Use a fluorescence microscope equipped with appropriate filter sets for this compound.

    • Excitation filters: ~435 nm and ~488 nm.

    • Dichroic mirror: with a cutoff around 500 nm.

    • Emission filter: long-pass filter above 600 nm (e.g., 630 nm long-pass).

  • Image Acquisition:

    • Acquire a baseline fluorescence ratio by capturing images at both excitation wavelengths before adding the stimulus.

    • Add the experimental stimulus (e.g., agonist, ionophore, or depolarizing agent).

    • Acquire a time-lapse series of image pairs at both excitation wavelengths to monitor the change in the fluorescence ratio over time.

  • Data Analysis:

    • Define regions of interest (ROIs) over individual cells.

    • For each time point, calculate the ratio of the background-corrected fluorescence intensity from the two excitation wavelengths (e.g., F₄₃₅ / F₄₈₈).

    • Convert the fluorescence ratio to [Ca²⁺]i using the Grynkiewicz equation (see below).

B. Flow Cytometry:

  • Instrument Setup:

    • Use a flow cytometer with lasers capable of exciting this compound at two different wavelengths (e.g., a violet laser at ~405 nm and a blue or green laser at ~488-532 nm).[5][19]

    • Set up emission detectors with appropriate bandpass filters to collect the red fluorescence (e.g., 660/20 BP).[5]

  • Data Acquisition:

    • Acquire baseline fluorescence data for a short period.

    • Add the stimulus and continue to acquire data to measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities from the two excitation channels over time.[5]

C. Microplate Reader:

  • Instrument Setup:

    • Use a fluorescence microplate reader with dual excitation capabilities.

    • Set the excitation wavelengths (e.g., 435 nm and 470 nm) and the emission wavelength (e.g., 630 nm or 650 nm).[11]

    • Use appropriate cutoff filters to minimize bleed-through.[11]

  • Measurement:

    • Measure the baseline fluorescence ratio in each well.

    • Use an automated injector to add the stimulus to the wells.

    • Immediately begin kinetic reading of the fluorescence at both excitation wavelengths.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities for each well over time.

    • The data can be used to generate dose-response curves for compound screening.

IV. Data Analysis: Calculating Intracellular Calcium Concentration

The intracellular free calcium concentration can be calculated from the fluorescence ratio using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax,λ2 / Fmin,λ2)

Where:

  • [Ca²⁺]i: Intracellular free calcium concentration.

  • Kd: The dissociation constant of this compound for Ca²⁺. This should be determined experimentally under conditions that mimic the intracellular environment.

  • R: The measured fluorescence ratio (Intensity at λ₁ / Intensity at λ₂).

  • Rmin: The fluorescence ratio in the absence of Ca²⁺ (determined using a Ca²⁺-free buffer with a chelator like EGTA).

  • Rmax: The fluorescence ratio at saturating Ca²⁺ concentrations (determined using a high Ca²⁺ buffer and a calcium ionophore like ionomycin).

  • Fmax,λ2 / Fmin,λ2: The ratio of fluorescence intensities at the second excitation wavelength (the Ca²⁺-insensitive wavelength) for Ca²⁺-free (Fmin) and Ca²⁺-saturated (Fmax) conditions.

In Vitro Calibration:

An in vitro calibration is necessary to determine the values of Rmin, Rmax, and the fluorescence ratio at the second wavelength. This is typically done by measuring the fluorescence of the free acid form of this compound in a series of calibration buffers with known Ca²⁺ concentrations.

Conclusion

This compound is a powerful tool for investigating intracellular calcium signaling in a wide range of biological systems. Its visible light excitability and ratiometric properties make it a valuable alternative to traditional UV-excitable dyes. By following the detailed protocols and understanding the principles of data analysis outlined in these application notes, researchers and drug development professionals can effectively utilize this compound to gain critical insights into the complex roles of calcium in cellular function and disease.

References

Fura Red Application in High-Throughput Screening: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Fura Red is a fluorescent, ratiometric calcium indicator used for measuring intracellular calcium ([Ca²⁺]i) concentrations. Its application in high-throughput screening (HTS) is particularly valuable for identifying and characterizing modulators of G-protein coupled receptors (GPCRs) and calcium channels, which are important drug targets. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns.

Introduction to this compound

This compound is a visible light-excitable analog of Fura-2. A key feature of this compound is its ratiometric nature. Upon binding to Ca²⁺, the dye exhibits a shift in its fluorescence excitation spectrum. Specifically, the fluorescence emission decreases with rising Ca²⁺ concentrations when excited at approximately 488 nm.[1] Ratiometric analysis corrects for variations in cell number, dye loading efficiency, and photobleaching, leading to more accurate and reproducible measurements of [Ca²⁺]i.[2]

Key Properties of this compound:

PropertyValue
Excitation Wavelength (Ca²⁺-bound)~435 nm
Excitation Wavelength (Ca²⁺-free)~470-495 nm[3]
Emission Wavelength~660 nm

Advantages and Disadvantages for High-Throughput Screening

Advantages:

  • Ratiometric Measurement: Reduces assay variability by correcting for factors like uneven dye loading and cell number, which is critical for the well-to-well consistency required in HTS.[2]

  • Visible Light Excitation: Minimizes cellular autofluorescence and phototoxicity often associated with UV-excitable dyes like Fura-2, leading to a better signal-to-background ratio.[1]

  • Multiplexing Capability: The long-wavelength emission of this compound allows for potential multiplexing with green fluorescent probes, such as GFP-tagged proteins.[1]

  • Reduced Compound Interference: Excitation in the visible range can reduce interference from autofluorescent compounds commonly found in screening libraries.

Disadvantages:

  • Weaker Signal: The signal intensity of this compound alone can be weaker compared to when it is used in combination with other dyes like Fluo-3.[2]

  • Lower Throughput than Non-Ratiometric Dyes: The need for dual-wavelength excitation can slightly reduce the throughput compared to single-wavelength intensity-based assays.

  • Potential for Dye Extrusion: Like other acetoxymethyl (AM) ester dyes, this compound can be actively transported out of the cell by organic anion transporters. This can be mitigated by the use of probenecid.

Signaling Pathway: GPCR-Gq Activation

A primary application of this compound in HTS is the screening of compounds that modulate GPCRs coupled to the Gq signaling pathway. Activation of this pathway leads to a transient increase in intracellular calcium.

GPCR_Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR (Gq-coupled) Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release FuraRed_Ca Ca_release->FuraRed_Ca Increases [Ca²⁺]i ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens Channel ER_Ca->Ca_release HTS_Workflow start Start cell_plating 1. Cell Plating (e.g., CHO or HEK293 cells expressing target GPCR) Plate cells in 384-well plates and incubate overnight. start->cell_plating dye_loading 2. Dye Loading Wash cells and incubate with this compound-AM solution. cell_plating->dye_loading compound_addition 3. Compound Addition Add test compounds and controls (agonist/antagonist) to the plate. dye_loading->compound_addition read_plate 4. Fluorescence Reading Measure fluorescence at two excitation wavelengths (e.g., 435 nm and 480 nm) and a single emission wavelength (~660 nm) over time using a plate reader. compound_addition->read_plate data_analysis 5. Data Analysis Calculate the ratio of fluorescence intensities. Determine dose-response curves (EC50/IC50) and assay quality metrics (Z'-factor, S/B ratio). read_plate->data_analysis hit_identification 6. Hit Identification Identify compounds that modulate intracellular calcium levels. data_analysis->hit_identification end End hit_identification->end

References

Troubleshooting & Optimization

Optimizing Fura Red AM Loading: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Fura Red AM loading concentration and time for accurate intracellular calcium measurements.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for loading this compound AM into cells?

A1: The optimal concentration of this compound AM typically ranges from 1 µM to 10 µM, with 2 to 5 µM being effective for most cell lines.[1] It is crucial to determine the exact concentration empirically for each specific cell type and experimental condition.

Q2: What is the recommended incubation time for this compound AM loading?

A2: Incubation times generally range from 15 to 60 minutes.[2] However, for some cell lines, extending the incubation to 120 minutes may improve signal intensity.[1]

Q3: What is the purpose of Pluronic F-127 in the loading buffer?

A3: Pluronic F-127 is a non-ionic surfactant that aids in the solubilization of this compound AM in aqueous solutions, facilitating a more uniform dye distribution and cellular loading.[1][2] The recommended final in-well concentration is typically between 0.02% and 0.04%.[1]

Q4: When should I use probenecid in my experiment?

A4: Probenecid is an anion transport inhibitor that can be used to reduce the leakage of the de-esterified this compound from the cells, particularly in cell types that express organic anion transporters.[1] This results in a more stable intracellular fluorescence signal.

Q5: Can I store my this compound AM stock solution?

A5: It is best to prepare this compound AM stock solution fresh for each experiment. If necessary, you can prepare aliquots in high-quality anhydrous DMSO and store them at -20°C, protected from light and moisture, for up to a few weeks. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Weak or No Fluorescence Signal

A weak or absent signal is a common issue that can hinder the accurate measurement of intracellular calcium.

Possible Causes and Solutions:

Potential Cause Troubleshooting Action Expected Outcome
Suboptimal Dye Concentration Perform a concentration titration from 1 µM to 10 µM to find the optimal concentration for your cell type.Increased signal intensity without significant cytotoxicity.
Insufficient Incubation Time Increase the incubation time in increments of 15 minutes, up to 120 minutes.Improved dye loading and a stronger fluorescence signal.
Incomplete De-esterification After loading, incubate the cells in a dye-free buffer for an additional 30 minutes to allow for complete cleavage of the AM ester by intracellular esterases.[2]Enhanced calcium-binding capacity of the dye, leading to a more robust signal.
Low Cell Number or Viability Ensure a sufficient number of healthy, viable cells are plated for the experiment.A stronger overall signal that is representative of the cell population.
Problem 2: High Background Fluorescence

High background can obscure the specific signal from intracellular this compound, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

Potential Cause Troubleshooting Action Expected Outcome
Extracellular this compound AM After loading, wash the cells thoroughly two to three times with fresh, pre-warmed buffer to remove any residual extracellular dye.A significant reduction in background fluorescence.
Autofluorescence Image a sample of unstained cells under the same experimental conditions to determine the level of intrinsic cellular autofluorescence. Subtract this background from the this compound signal.A more accurate measurement of the specific this compound signal.
Phenol Red in Medium Use a phenol red-free medium during the experiment, as phenol red can contribute to background fluorescence.Lowered background and an improved signal-to-noise ratio.
Serum in Loading Buffer Serum can contain esterases that cleave the AM ester extracellularly. Load cells in a serum-free buffer.Prevents extracellular fluorescence and improves specific intracellular signal.
Problem 3: Dye Compartmentalization

This compound may sometimes accumulate in intracellular organelles, leading to a non-uniform cytosolic distribution and inaccurate calcium measurements.

Possible Causes and Solutions:

Potential Cause Troubleshooting Action Expected Outcome
High Loading Temperature Reduce the loading temperature. While 37°C is common, some cell types show less compartmentalization when loaded at room temperature.More uniform cytosolic distribution of the dye.
Extended Incubation Time Shorten the incubation time to the minimum required for adequate signal.Reduced sequestration of the dye into organelles.
Cell Type Predisposition Some cell types are more prone to compartmentalization. Visualize the dye distribution using fluorescence microscopy to confirm cytosolic localization.Confirmation of proper dye localization or the need to adjust loading parameters.

Experimental Protocols

Protocol 1: General this compound AM Loading

This protocol provides a starting point for loading this compound AM into adherent cells.

Materials:

  • This compound AM

  • Anhydrous DMSO

  • Pluronic F-127 (10% solution in water)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid (optional)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mM stock solution of this compound AM in anhydrous DMSO.

  • Prepare Loading Buffer: For a final concentration of 5 µM this compound AM, add 5 µL of the 1 mM stock solution to 1 mL of HBSS. Add Pluronic F-127 to a final concentration of 0.02-0.04%. If using probenecid, add it to the desired final concentration (e.g., 1 mM).

  • Cell Preparation: Plate cells on coverslips or in a microplate and allow them to adhere.

  • Loading: Remove the culture medium and wash the cells once with HBSS. Add the loading buffer to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Washing: Remove the loading buffer and wash the cells twice with warm HBSS (with probenecid if used during loading).

  • De-esterification: Add fresh HBSS and incubate for an additional 30 minutes at room temperature to ensure complete de-esterification of the dye.

  • Imaging: Proceed with fluorescence imaging.

Protocol 2: Assessing this compound AM Cytotoxicity using MTT Assay

This protocol helps determine if the chosen this compound AM loading conditions affect cell viability.

Materials:

  • Cells loaded with this compound AM at various concentrations and incubation times

  • Control (unloaded) cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Treatment: Plate cells in a 96-well plate and load with different concentrations of this compound AM for various durations as per your optimization protocol. Include untreated control wells.

  • MTT Addition: After the loading and de-esterification steps, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of the this compound AM-loaded cells to the control cells. A significant decrease in absorbance indicates cytotoxicity.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for this compound AM Loading in Various Cell Lines

Cell LineThis compound AM ConcentrationIncubation TimeTemperatureReference
HEK2932 µM60 min37°C[3]
Primary Human T Cells1-10 µM (titration recommended)30 min37°C[4]
Fibroblasts, PC12, Embryonic Neurons4-10 µL of 1mg/mL stock in 2mL buffer45 min37°C[5]
General Recommendation2-5 µM30-60 min37°C[1]

Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_protein G-protein GPCR->G_protein Activates PLC PLC IP3 IP3 PLC->IP3 Generates G_protein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol Ca²⁺ (Increased) IP3R->Ca_cytosol Releases Ca²⁺ from ER Ca_ER Ca²⁺ Store Ca_ER->IP3R

Caption: GPCR-mediated calcium signaling pathway.

Fura_Red_Workflow start Start prep_cells Prepare Cells (Plate and adhere) start->prep_cells prep_buffer Prepare Loading Buffer (this compound AM, Pluronic F-127) prep_cells->prep_buffer load_cells Load Cells with this compound AM prep_buffer->load_cells incubate Incubate (e.g., 37°C, 30-60 min) load_cells->incubate wash Wash Cells (2-3 times) incubate->wash deesterify De-esterification (30 min at RT) wash->deesterify image Fluorescence Imaging deesterify->image end End image->end

Caption: Experimental workflow for this compound AM loading.

Troubleshooting_Workflow cluster_weak_signal Weak Signal Troubleshooting cluster_high_background High Background Troubleshooting start Low Signal-to-Noise Ratio check_signal Weak Signal? High Background? start->check_signal inc_conc Increase this compound AM Concentration check_signal:f0->inc_conc wash_more Improve Washing Procedure check_signal:f1->wash_more inc_time Increase Incubation Time inc_conc->inc_time check_deester Ensure Complete De-esterification inc_time->check_deester solution Optimal Signal check_deester->solution no_phenol Use Phenol-Free Medium wash_more->no_phenol serum_free Use Serum-Free Loading Buffer no_phenol->serum_free serum_free->solution

Caption: Logical workflow for troubleshooting low signal-to-noise.

References

Technical Support Center: Fura Red In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in reducing Fura Red background fluorescence in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work to measure intracellular calcium?

This compound is a fluorescent, ratiometric calcium indicator.[1][2] It is a visible light-excitable analog of Fura-2.[1] Upon binding to intracellular calcium (Ca2+), its fluorescence intensity decreases.[3][4] This change in fluorescence allows for the quantification of intracellular calcium concentrations. This compound is often used in multicolor analysis with green fluorescent probes due to its long-wavelength emission maxima, which helps to minimize background interference.[1]

Q2: What are the common causes of high background fluorescence when using this compound?

High background fluorescence with this compound can stem from several sources:

  • Excessive Dye Concentration: Using a higher than optimal concentration of this compound AM can lead to incomplete de-esterification and high background.[5][6]

  • Inadequate Washing: Insufficient washing after dye loading can leave residual extracellular this compound AM, contributing to background noise.[7][8]

  • Dye Leakage: Once loaded, this compound can leak from the cells, increasing the fluorescence of the surrounding medium.[8][9]

  • Autofluorescence: Endogenous fluorophores within cells or components of the culture medium (like phenol red and serum) can contribute to background fluorescence.[6][10][11]

  • Non-specific Staining: The dye may bind non-specifically to cellular components or the culture vessel.[7][12]

Q3: Can environmental factors affect this compound fluorescence?

Yes, the fluorescent behavior of this compound is sensitive to environmental factors such as ionic strength, pH, pressure, and temperature.[1][13] It is crucial to maintain consistent experimental conditions to ensure reliable and reproducible results.

Q4: Are there alternatives to this compound for measuring intracellular calcium?

Several alternatives to this compound are available, each with its own advantages. For instance, Cal Red™ R525/650 is reported to have a signal-to-noise ratio approximately five times greater than this compound.[9] Other long-wavelength indicators like Cal590 and Cal620 are also considered good alternatives due to their resistance to leakage and decent dynamic range.[14] Genetically encoded calcium indicators (GECIs) like jRCaMP and R-CaMP-2 are also viable options, particularly for long-term studies.[14]

Troubleshooting Guide: Reducing this compound Background Fluorescence

High background fluorescence can significantly impact the quality of your data by reducing the signal-to-noise ratio. This guide provides a systematic approach to troubleshoot and minimize background fluorescence in your this compound experiments.

Optimize this compound AM Loading Protocol

The loading protocol is a critical step in achieving optimal staining with minimal background.

Methodology:

  • Determine Optimal Dye Concentration: Perform a concentration titration of this compound AM, typically ranging from 1 µM to 10 µM, to find the lowest concentration that yields a robust signal.[15]

  • Optimize Loading Time and Temperature: Incubate cells with this compound AM for a specific duration (e.g., 30-60 minutes) at 37°C.[5][15] The optimal time may vary depending on the cell type.

  • Use of Pluronic® F-127: A non-ionic surfactant like Pluronic® F-127 (typically at 0.01% - 0.04%) can aid in the dispersion of the AM ester in aqueous media, but its concentration should be optimized as it can also contribute to background.[5][9][16]

  • Incorporate Probenecid: Probenecid can be used to inhibit organic anion transporters, which are responsible for actively pumping the dye out of the cells, thus reducing dye leakage.[5][16]

Troubleshooting Summary Table:

ParameterRecommendationRationale
This compound AM Concentration Titrate between 1-5 µMReduces excess dye and potential cytotoxicity.[15]
Loading Time Optimize between 30-60 minutesEnsures sufficient dye uptake without overloading.[5][15]
Loading Temperature 37°CFacilitates enzymatic cleavage of the AM ester.[15]
Pluronic® F-127 Use at 0.01% - 0.04%Improves dye solubility and cell loading.[9][16]
Probenecid Include 1-2.5 mM in loading and assay bufferPrevents dye leakage from cells.[5][16]
Enhance Washing Steps

Thorough washing is crucial to remove extracellular dye that contributes to high background.

Methodology:

  • Initial Wash: After loading, wash the cells at least three times with a fresh, pre-warmed buffer (e.g., Hanks Balanced Salt Solution - HBSS) to remove any residual this compound AM.[8]

  • De-esterification Incubation: Incubate the cells in fresh buffer for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.[8][17]

  • Pre-measurement Wash: Just before starting the experiment, perform another series of washes to remove any dye that may have leaked out of the cells during the de-esterification period.[8]

Experimental Workflow for this compound Loading and Washing

G cluster_0 Cell Preparation cluster_1 Dye Loading cluster_2 Washing & De-esterification cluster_3 Measurement prep_cells Prepare Cell Suspension add_fura Add this compound AM (with Pluronic F-127 & Probenecid) prep_cells->add_fura incubate_load Incubate at 37°C (30-60 min) add_fura->incubate_load wash1 Wash Cells 3x (Pre-warmed Buffer) incubate_load->wash1 incubate_deesterify Incubate at RT (15-30 min) wash1->incubate_deesterify wash2 Wash Cells 3x (Pre-measurement) incubate_deesterify->wash2 acquire_data Acquire Fluorescence Data wash2->acquire_data

Caption: this compound loading and washing workflow.

Minimize Autofluorescence

Autofluorescence from cells and media can be a significant source of background.

Methodology:

  • Use Phenol Red-Free Medium: If possible, use a phenol red-free culture medium during the experiment, as phenol red is a known fluorescent compound.[10]

  • Reduce Serum Concentration: Fetal bovine serum (FBS) can also be a source of autofluorescence. Consider reducing the serum concentration or using a serum-free medium for the duration of the assay.[10][11]

  • Unstained Controls: Always include an unstained cell sample as a control to measure the baseline autofluorescence of your cells and medium.[6]

  • Use Background Correction: If your imaging software allows, use the signal from a region of interest with no cells to perform background subtraction.[8]

Consider Using a Quenching Agent

If the above steps are insufficient, a quenching agent can be used to reduce extracellular fluorescence.

Methodology:

  • Select a Quencher: TrueBlack® is a commercially available quencher that can reduce autofluorescence from sources like lipofuscin without increasing far-red background.[18]

  • Optimize Quencher Concentration: Titrate the concentration of the quenching agent to find the optimal balance between reducing background and not affecting cell viability or the specific this compound signal.

  • Apply Quencher: The quencher is typically added to the assay buffer just before measurement.

Quenching Agent Effectiveness (Qualitative Summary):

Quenching AgentTargetAdvantagesDisadvantages
TrueBlack® Lipofuscin and other autofluorescent componentsEffective at quenching autofluorescence without affecting far-red channels.[18]May require optimization for different cell types.
Trypan Blue General extracellular fluorescenceCan quench the fluorescence of leaked dye.Can be toxic to cells with prolonged exposure.

Signaling Pathway Diagram

This compound is commonly used to study calcium signaling pathways initiated by G-protein coupled receptors (GPCRs).

Generic GPCR-Mediated Calcium Signaling Pathway

G ligand Ligand gpcr GPCR ligand->gpcr Binds to g_protein Gq Protein gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to er Endoplasmic Reticulum (ER) ca_release Ca2+ Release er->ca_release ip3r->er On fura_red This compound ca_release->fura_red Binds to fluorescence_decrease Fluorescence Decrease fura_red->fluorescence_decrease Results in

Caption: GPCR-mediated calcium signaling pathway.

References

Fura Red Technical Support Center: Troubleshooting Compartmentalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fura Red, your resource for troubleshooting common issues encountered during intracellular calcium measurements. This guide is specifically designed for researchers, scientists, and drug development professionals to help prevent and resolve this compound compartmentalization, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound compartmentalization?

A1: this compound compartmentalization is the unintended accumulation of the fluorescent dye in intracellular organelles, such as mitochondria and lysosomes, rather than remaining freely distributed in the cytosol. This can lead to inaccurate measurements of cytosolic calcium concentrations as the dye is reporting from environments with different calcium levels and properties.[1][2]

Q2: Why does this compound compartmentalize?

A2: this compound, like other acetoxymethyl (AM) ester dyes, is actively transported and sequestered by various cellular mechanisms. After the AM ester group is cleaved by intracellular esterases to trap the dye inside the cell, organic anion transporters can recognize the negatively charged this compound and transport it into organelles or even out of the cell.[2][3][4] Loading at physiological temperatures (37°C) can accelerate these transport processes.[2]

Q3: What are the visible signs of this compound compartmentalization?

A3: Compartmentalization is often observed as a punctate or clustered fluorescence pattern within the cell, rather than a diffuse, uniform cytosolic signal. For instance, mitochondrial accumulation may appear as filamentous structures, while lysosomal sequestration can look like bright, distinct vesicles.[1]

Q4: How does compartmentalization affect my calcium measurements?

A4: By sequestering this compound, the cytosolic concentration of the dye is reduced, potentially leading to a weaker signal. More importantly, the dye within organelles will report the calcium concentration of that specific compartment, which can be significantly different from the cytosol. This leads to an inaccurate representation of global cytosolic calcium changes.

Q5: Can I use Pluronic F-127 to prevent compartmentalization?

A5: Pluronic F-127 is a non-ionic surfactant used to aid the solubilization of this compound-AM in aqueous solutions and facilitate its loading into cells. While it improves dye loading, it does not directly prevent compartmentalization and, in some cases, might affect membrane permeability. Its use should be optimized for your specific cell type.

Troubleshooting Guides

Issue 1: Punctate or non-uniform this compound fluorescence observed.

This is a classic sign of dye compartmentalization in organelles like mitochondria or lysosomes.

Solution:

  • Optimize Loading Temperature: Reducing the loading temperature is a key strategy to minimize active transport processes that lead to compartmentalization.

  • Use Chemical Inhibitors: Employ organic anion transport inhibitors like probenecid or sulfinpyrazone to block the transport of this compound into organelles and its extrusion from the cell.[3][4]

  • Minimize Dye Concentration and Incubation Time: Use the lowest effective concentration of this compound-AM and the shortest possible incubation time to achieve an adequate signal without overloading the cells, which can exacerbate compartmentalization.

Issue 2: this compound signal is weak or decreases over time.

This could be due to incomplete hydrolysis of the AM ester, dye leakage out of the cell, or photobleaching.

Solution:

  • Ensure Complete De-esterification: After loading, allow sufficient time (typically 30-60 minutes) at room temperature for cellular esterases to cleave the AM groups from this compound, trapping it inside the cell.[5]

  • Prevent Dye Leakage: Use probenecid (typically 1-2.5 mM) or sulfinpyrazone (0.1-0.5 mM) in the loading and experimental buffers to inhibit organic anion transporters that pump the dye out of the cell.[2][3][4]

  • Minimize Photobleaching: Reduce the intensity and duration of excitation light exposure. Use a neutral density filter and only illuminate the cells during data acquisition.

Data Presentation

The following table provides illustrative data on the effectiveness of different strategies in preventing this compound compartmentalization, based on typical outcomes observed with Fura-2.

Prevention StrategyIncubation Temperature (°C)Probenecid (mM)Estimated Percentage of Cells with Diffuse Cytosolic Staining
Control 37040-60%
Reduced Temperature 25 (Room Temp)070-85%
Probenecid 372.580-95%
Combined 25 (Room Temp)2.5>95%

Note: These values are illustrative and the optimal conditions should be determined empirically for each cell type and experimental setup.

Experimental Protocols

Protocol 1: Optimized this compound Loading to Minimize Compartmentalization

This protocol is designed to maximize cytosolic retention of this compound.

Materials:

  • This compound-AM

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid

  • Cells plated on coverslips

Procedure:

  • Prepare this compound-AM Stock Solution: Dissolve this compound-AM in anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer:

    • For a final this compound-AM concentration of 2 µM in 1 mL of buffer:

    • Mix 2 µL of 1 mM this compound-AM stock solution with 1 µL of 20% Pluronic F-127.

    • Vortex briefly.

    • Add this mixture to 1 mL of HBSS containing 1-2.5 mM probenecid.

    • Vortex thoroughly to ensure the dye is fully dissolved.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with HBSS.

    • Add the this compound loading buffer to the cells.

    • Incubate for 30-45 minutes at room temperature (20-25°C), protected from light. Note: Avoid incubation at 37°C to minimize active transport.

  • Washing and De-esterification:

    • Remove the loading buffer.

    • Wash the cells 2-3 times with HBSS containing 1-2.5 mM probenecid to remove extracellular dye.

    • Add fresh HBSS with probenecid and incubate for at least 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • Proceed with your calcium imaging experiment, maintaining the presence of probenecid in the experimental buffer if dye leakage is a concern.

Visualizations

This compound Loading and Compartmentalization Pathway

Fura_Red_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_cytosol Cytosol cluster_organelles Organelles Fura_Red_AM This compound-AM (Membrane Permeant) Fura_Red_AM_inside This compound-AM Fura_Red_AM->Fura_Red_AM_inside Passive Diffusion Fura_Red_Active This compound (Active, Fluorescent) Fura_Red_AM_inside->Fura_Red_Active Hydrolysis Mitochondria Mitochondria Fura_Red_Active->Mitochondria Sequestration Lysosomes Lysosomes Fura_Red_Active->Lysosomes Sequestration OAT Organic Anion Transporters (OATs) Fura_Red_Active->OAT Efflux Esterases Esterases Esterases->Fura_Red_AM_inside

Caption: this compound-AM loading and pathways of compartmentalization.

Experimental Workflow for Preventing this compound Compartmentalization

Experimental_Workflow Start Start: Prepare Cells Prepare_Loading_Buffer Prepare Loading Buffer (this compound-AM, Pluronic F-127, Probenecid) Start->Prepare_Loading_Buffer Load_Cells Incubate Cells (Room Temperature, 30-45 min) Prepare_Loading_Buffer->Load_Cells Wash Wash Cells 2-3x (Buffer + Probenecid) Load_Cells->Wash De_esterification De-esterification (Room Temperature, 30 min) Wash->De_esterification Image Perform Calcium Imaging De_esterification->Image Check_Compartmentalization Check for Compartmentalization? Image->Check_Compartmentalization End End Check_Compartmentalization->End No Optimize Optimize: - Lower Dye Concentration - Shorter Incubation Time Check_Compartmentalization->Optimize Yes Optimize->Prepare_Loading_Buffer

Caption: Workflow for optimal this compound loading to prevent compartmentalization.

References

Fura Red Technical Support Center: Minimizing Phototoxicity & Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fura Red Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing phototoxicity and photobleaching associated with the use of the fluorescent calcium indicator, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and obtain high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for calcium imaging?

This compound is a fluorescent, ratiometric calcium indicator that is excitable by visible light.[1] Unlike dyes that increase fluorescence upon calcium binding, this compound's fluorescence emission decreases as intracellular calcium concentration rises.[2] It is often used for ratiometric measurements, which can help to correct for variations in dye loading, cell thickness, and photobleaching.[3]

Q2: What are the main causes of phototoxicity and photobleaching when using this compound?

Phototoxicity and photobleaching are primarily caused by the high-intensity excitation light required for fluorescence microscopy. This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and the fluorophore itself, causing a reduction in signal.[4] Key contributing factors include:

  • High Excitation Light Intensity: More intense light leads to a faster rate of photobleaching.[5]

  • Prolonged Exposure Time: The longer the sample is illuminated, the more photobleaching and phototoxicity will occur.

  • Suboptimal Wavelengths: Using excitation wavelengths that are not at the peak for this compound can lead to inefficient excitation and require higher intensities to achieve a sufficient signal.

Q3: How can I minimize this compound phototoxicity and photobleaching?

Several strategies can be employed to reduce these effects:

  • Optimize Illumination: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.[6]

  • Minimize Exposure: Limit the duration of light exposure by using automated shutters and acquiring images only when necessary.[7]

  • Use Antifade Reagents: Incorporate antifade reagents in your imaging medium to quench reactive oxygen species.

  • Choose the Right Imaging System: Systems with sensitive detectors (e.g., EMCCD or sCMOS cameras) require less excitation light.

  • Consider Alternatives: For long-term imaging experiments, more photostable dyes like Cal Red™ R525/650 may be a better choice.[8]

Q4: Are there more photostable alternatives to this compound?

Yes, several newer calcium indicators have been developed with improved photostability. One notable alternative is Cal Red™ R525/650, which is reported to have a significantly higher signal-to-noise ratio and greater photostability compared to this compound.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound imaging experiments.

Problem 1: Weak Fluorescent Signal
Possible Cause Recommended Solution
Poor Dye Loading Ensure complete hydrolysis of the this compound AM ester by allowing sufficient incubation time (typically 30-60 minutes at 37°C).[9] Use a non-ionic detergent like Pluronic® F-127 to aid in dye solubilization.[10] Optimize the dye concentration for your specific cell type (typically 1-5 µM).[11]
Incorrect Filter Sets Verify that your microscope's excitation and emission filters are appropriate for this compound.
Photobleaching Reduce excitation light intensity and exposure time. Use an antifade reagent in your imaging medium.
Cell Health Issues Ensure cells are healthy and adherent before and during the experiment. Unhealthy cells may not retain the dye effectively.
Problem 2: Rapid Signal Fading (Photobleaching)
Possible Cause Recommended Solution
High Excitation Intensity Reduce the laser power or lamp intensity to the minimum level required for a clear signal. Use neutral density filters if necessary.[7]
Long Exposure Times Decrease the camera exposure time. If the signal is too weak with shorter exposures, consider using a more sensitive camera.
Continuous Illumination Use a shutter to illuminate the sample only during image acquisition.
Absence of Antifade Reagents Add an antifade reagent compatible with live-cell imaging to your medium.
Problem 3: Signs of Cell Stress or Death (Phototoxicity)
Possible Cause Recommended Solution
Excessive Light Exposure Significantly reduce the total light dose by lowering both the intensity and duration of illumination.[12][13]
UV Light Exposure If using a system with UV capabilities for other purposes, ensure no stray UV light is reaching the sample during this compound imaging.
Suboptimal Imaging Medium Use a buffered physiological saline solution (e.g., HBSS) without phenol red during imaging to maintain cell health.[14]
High Dye Concentration High concentrations of the AM ester form of the dye can be toxic to cells. Perform a concentration curve to find the lowest effective concentration.

Quantitative Data Summary

Table 1: Qualitative Comparison of this compound and Cal Red™ R525/650

FeatureThis compoundCal Red™ R525/650
Photostability ModerateHigh[8]
Signal-to-Noise Ratio GoodSignificantly Higher[8]
Cellular Damage Visible light excitation minimizes damage compared to UV-excitable dyes.Visible light excitation minimizes damage.[8]

Experimental Protocols

Protocol 1: Live-Cell Calcium Imaging with this compound with Minimized Phototoxicity

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

Materials:

  • This compound, AM (cell permeant)

  • Anhydrous DMSO

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)

  • Probenecid (optional, to prevent dye leakage)

  • Antifade reagent for live-cell imaging

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound, AM in high-quality anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer: Dilute the this compound, AM stock solution in HBSS to a final concentration of 1-5 µM. Add Pluronic® F-127 (final concentration 0.02-0.04%) to aid in dye loading. If dye leakage is an issue, Probenecid can be added (final concentration 1-2.5 mM).[10]

  • Cell Loading:

    • Plate cells on coverslips or in an imaging dish.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the this compound loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.[9]

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells twice with warm HBSS (containing Probenecid if used in the loading step).

    • Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester.[11]

  • Imaging:

    • Mount the coverslip in an imaging chamber with fresh HBSS (containing an antifade reagent).

    • Use the lowest possible excitation intensity.

    • Minimize exposure time by adjusting camera settings.

    • Use an automated shutter to illuminate the sample only during image acquisition.

    • Acquire images at your desired time intervals.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_wash Washing & De-esterification cluster_imaging Imaging prep_dye Prepare this compound Loading Buffer load_dye Incubate with this compound (30-60 min, 37°C) prep_dye->load_dye plate_cells Plate Cells wash_cells Wash Cells (2x) load_dye->wash_cells deesterify Incubate in fresh buffer (30 min, 37°C) wash_cells->deesterify image_acquisition Acquire Images (Minimize light exposure) deesterify->image_acquisition analyze Analyze Data image_acquisition->analyze

Caption: Experimental workflow for this compound live-cell imaging.

Troubleshooting_Logic cluster_signal Weak Signal cluster_fading Rapid Fading cluster_toxicity Phototoxicity start Imaging Issue (e.g., Weak Signal, Rapid Fading) check_loading Optimize Dye Loading - Concentration - Incubation Time start->check_loading reduce_light Reduce Excitation - Intensity - Exposure Time start->reduce_light minimize_exposure Minimize Total Light Dose start->minimize_exposure check_filters Verify Filter Sets check_loading->check_filters use_antifade Add Antifade Reagent reduce_light->use_antifade check_medium Use Appropriate Imaging Medium minimize_exposure->check_medium

References

Technical Support Center: Fura Red Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fura Red loading in tissue samples.

Troubleshooting Uneven this compound Loading in Tissue

Uneven loading of this compound AM ester is a common challenge in tissue preparations, leading to heterogeneous fluorescence signals and unreliable quantification of intracellular calcium dynamics. This guide provides a systematic approach to identify and resolve the root causes of this issue.

Q1: My this compound staining is patchy and inconsistent across the tissue slice. What are the likely causes and how can I fix it?

A1: Patchy and inconsistent staining is often due to suboptimal loading parameters. Here’s a step-by-step troubleshooting workflow:

Troubleshooting Workflow for Uneven this compound Loading

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Steps cluster_3 Resolution start Uneven this compound Loading optimize_concentration Optimize this compound AM and Pluronic F-127 Concentration start->optimize_concentration optimize_time_temp Adjust Incubation Time and Temperature start->optimize_time_temp check_reagents Verify Reagent Quality (this compound AM, DMSO, Pluronic F-127) start->check_reagents deeper_penetration Enhance Tissue Penetration optimize_concentration->deeper_penetration reduce_compartmentalization Minimize Dye Compartmentalization optimize_time_temp->reduce_compartmentalization assess_viability Check Tissue Health and Viability check_reagents->assess_viability end Uniform this compound Loading deeper_penetration->end reduce_compartmentalization->end assess_viability->end

Caption: Troubleshooting workflow for addressing uneven this compound loading.

Detailed Explanations:

  • Optimize Dye and Pluronic F-127 Concentrations: The concentrations of both this compound AM and the dispersing agent, Pluronic F-127, are critical. High concentrations can lead to cytotoxicity and dye aggregation, while low concentrations result in a poor signal-to-noise ratio. It is recommended to empirically determine the optimal concentrations for your specific tissue type.[1]

  • Adjust Incubation Time and Temperature: Longer incubation times can improve dye loading, but may also increase the risk of dye compartmentalization and cytotoxicity.[2][3] Loading at a lower temperature (e.g., room temperature instead of 37°C) can sometimes reduce sequestration of the dye into organelles.[4]

  • Verify Reagent Quality: Ensure that the this compound AM ester has been stored correctly (desiccated at -20°C) and that the DMSO used for the stock solution is anhydrous.[5] Pluronic F-127 solutions should be stored at room temperature and gently warmed if they solidify.[6]

Frequently Asked Questions (FAQs)

Q2: What is the optimal concentration of this compound AM and Pluronic F-127 for loading in tissue slices?

A2: The optimal concentrations can vary depending on the tissue type and thickness. However, a good starting point for optimization is a final this compound AM concentration of 2-10 µM and a final Pluronic F-127 concentration of 0.02-0.1%.[5][7] It is crucial to perform a concentration titration to find the best balance between signal intensity and cell health for your specific experimental setup.

Table 1: Recommended Starting Concentrations for this compound Loading Optimization

ParameterRecommended Starting RangeKey Considerations
This compound AM Concentration 2 - 10 µMHigher concentrations may improve signal but can lead to cytotoxicity and altered calcium dynamics.
Pluronic F-127 Concentration 0.02% - 0.1% (w/v)Aids in dispersing the hydrophobic AM ester in aqueous buffer. Concentrations above 0.1% may affect membrane integrity.[2]
Incubation Time 30 - 90 minutesLonger times may be needed for thicker tissues but can increase compartmentalization.[8]
Incubation Temperature Room Temperature to 37°CLower temperatures can reduce dye sequestration into organelles.[4]
Probenecid (optional) 1 - 2.5 mMCan be included to inhibit organic anion transporters and reduce dye leakage from cells.[7]
Q3: I observe bright fluorescent puncta within the cells, leading to a non-uniform cytosolic signal. What is happening and how can I prevent it?

A3: The presence of bright puncta is a classic sign of dye compartmentalization , where the this compound is sequestered into organelles such as mitochondria or the endoplasmic reticulum.[9] This can lead to an inaccurate representation of cytosolic calcium levels.

Strategies to Minimize Compartmentalization:

  • Lower the Incubation Temperature: Performing the loading step at room temperature instead of 37°C can significantly reduce the rate of organellar sequestration.[4]

  • Reduce Incubation Time: Use the shortest incubation time that provides an adequate signal-to-noise ratio.

  • Optimize Pluronic F-127 Concentration: While Pluronic F-127 aids in dye solubilization, excessive concentrations may disrupt organellar membranes, contributing to compartmentalization.

Q4: The fluorescence signal is weak in the deeper layers of my tissue slice. How can I improve dye penetration?

A4: Achieving uniform loading throughout a thick tissue slice is challenging due to diffusion limitations.

Methods to Enhance Penetration:

  • Increase Incubation Time: Allow more time for the dye to diffuse into the deeper layers of the tissue.

  • Use a Lower Dye Concentration for a Longer Period: This can sometimes facilitate more even distribution without causing toxicity in the outer cell layers.

  • Ensure Tissue Viability: Poor overall tissue health can impair the cellular mechanisms required for dye uptake and de-esterification.

Experimental Protocols

Protocol 1: Standard this compound AM Loading Protocol for Brain Slices

This protocol provides a general guideline for loading this compound AM into acute brain slices. Optimization of concentrations and incubation times is recommended for specific applications.

  • Preparation of Stock Solutions:

    • This compound AM Stock (1 mM): Dissolve 50 µg of this compound AM in 44 µL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

    • Pluronic F-127 Stock (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. Gentle heating (around 40°C) may be required. Store at room temperature.[6]

  • Preparation of Loading Buffer:

    • For 1 mL of loading buffer, add 2-10 µL of the 1 mM this compound AM stock solution to 1 mL of your desired physiological buffer (e.g., artificial cerebrospinal fluid - aCSF).

    • Add 1-5 µL of the 20% Pluronic F-127 stock solution. The final concentration of Pluronic F-127 should be between 0.02% and 0.1%.[5]

    • Vortex the solution vigorously for at least one minute to ensure the dye is fully dispersed.

  • Loading Procedure:

    • Place the tissue slices in a small incubation chamber.

    • Remove the holding buffer and replace it with the this compound loading buffer.

    • Incubate for 30-90 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.[8]

    • After incubation, wash the slices 2-3 times with fresh physiological buffer to remove excess extracellular dye.

    • Allow the slices to de-esterify for at least 30 minutes before imaging. This allows intracellular esterases to cleave the AM group, trapping the active form of this compound inside the cells.

Signaling Pathway Diagram

GPCR-Gq Signaling Pathway

This compound is commonly used to measure calcium release from intracellular stores, a key event in G-protein coupled receptor (GPCR) signaling via the Gq pathway.

GPCR_Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 5. Binding PKC Protein Kinase C (PKC) DAG->PKC 7. Activation Cellular_Response Cellular Response PKC->Cellular_Response 8. Phosphorylation Ca_release Ca²⁺ Release Ca_release->PKC Ca_release->Cellular_Response IP3R->Ca_release 6. Channel Opening Ca_store Ca²⁺ Store Ca_store->Ca_release Ligand Ligand Ligand->GPCR 1. Binding

Caption: GPCR-Gq signaling pathway leading to intracellular calcium release.

References

Fura Red dye leakage from cells and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fura Red, a fluorescent indicator for intracellular calcium.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound, with a focus on preventing dye leakage from cells.

Problem 1: Rapid loss of this compound fluorescence signal after loading (Dye Leakage).

  • Question: My this compound signal is decreasing rapidly after the initial loading and washing steps. What is causing this and how can I prevent it?

  • Answer: Rapid signal loss is a common issue caused by the active transport of the de-esterified this compound dye out of the cell. This process is primarily mediated by organic anion transporters (OATs) present in the cell membrane.[1][2] To mitigate this, the use of an OAT inhibitor is highly recommended.

    Solutions:

    • Probenecid Application: Probenecid is a widely used OAT inhibitor that can significantly reduce the leakage of this compound.[1][2][3] It is recommended to include probenecid in both the dye loading buffer and the subsequent imaging buffer.

    • Lowering Temperature: Reducing the experimental temperature can slow down the activity of organic anion transporters and consequently decrease the rate of dye leakage.[1] However, it is crucial to consider that temperature changes can also affect the physiological processes being studied.[4]

Problem 2: Low intracellular this compound fluorescence signal.

  • Question: After loading with this compound AM, the fluorescence intensity inside my cells is very low. What could be the reason?

  • Answer: A low fluorescence signal can result from several factors, including incomplete hydrolysis of the AM ester, insufficient dye concentration, or issues with the loading protocol.

    Solutions:

    • Optimize Dye Concentration: The optimal concentration of this compound AM can vary between cell types. It is recommended to perform a concentration titration to determine the ideal concentration for your specific cells, typically in the range of 1-10 µM.[3]

    • Ensure Complete De-esterification: After loading with this compound AM, it is crucial to allow sufficient time for intracellular esterases to cleave the AM group, which renders the dye active and traps it inside the cell. An incubation period of about 30 minutes after washing is generally recommended.[3]

    • Use of Pluronic F-127: this compound AM has low aqueous solubility. To aid its dispersion in the loading buffer and facilitate its entry into cells, a non-ionic detergent like Pluronic F-127 is often used.[5] The recommended final concentration is typically between 0.02% and 0.04%.[5]

Problem 3: this compound compartmentalization.

  • Question: The this compound fluorescence in my cells is not diffuse throughout the cytoplasm but appears as punctate or localized to specific organelles. What is happening?

  • Answer: This phenomenon is known as dye compartmentalization, where the dye accumulates in intracellular organelles such as mitochondria or the endoplasmic reticulum.[6] This can lead to inaccurate measurements of cytosolic calcium.

    Solutions:

    • Lower Loading Temperature: Incubating cells with this compound AM at a lower temperature (e.g., room temperature instead of 37°C) can help reduce dye compartmentalization.[7][8]

    • Minimize Loading Time: Using the shortest possible incubation time that still provides an adequate signal can also help to limit the sequestration of the dye into organelles.

Problem 4: Photobleaching or Phototoxicity.

  • Question: I am observing a decline in fluorescence intensity upon repeated excitation, or my cells appear unhealthy after imaging. How can I address this?

  • Answer: Photobleaching is the irreversible destruction of a fluorophore due to light exposure, while phototoxicity refers to light-induced damage to cells.[9] this compound, being excitable by visible light, is generally less phototoxic than UV-excitable dyes like Fura-2.[10] However, excessive light exposure can still be problematic.

    Solutions:

    • Reduce Excitation Light Intensity: Use the lowest possible excitation light intensity that provides a sufficient signal-to-noise ratio.

    • Minimize Exposure Time: Limit the duration of light exposure by using automated shutters or acquiring images only when necessary.

    • Use of Antifade Reagents: While more common in fixed-cell imaging, some antifade reagents may be compatible with live-cell experiments, though their effects on cell physiology should be carefully evaluated.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound leakage from cells?

A1: this compound, after being hydrolyzed from its AM ester form into the active, membrane-impermeant form, is a negatively charged molecule. This charged form can be recognized and actively transported out of the cell by endogenous organic anion transporters (OATs).[1][2] This process is temperature-dependent and can vary between different cell types.[1]

Q2: How does probenecid prevent this compound leakage?

A2: Probenecid is a competitive inhibitor of organic anion transporters.[1] By binding to these transporters, it blocks the efflux of this compound from the cytoplasm, thereby helping to maintain a stable intracellular dye concentration for more accurate and prolonged measurements.

Q3: What is the recommended concentration of probenecid to use?

A3: The recommended final in-well concentration of probenecid is typically between 1 to 2.5 mM.[5] It is advisable to test a range of concentrations to find the optimal balance between effective leakage prevention and minimal off-target effects on your specific cell type.

Q4: Are there any alternatives to probenecid?

A4: While probenecid is the most commonly used inhibitor for this purpose, other organic anion transport inhibitors such as sulfinpyrazone have also been shown to be effective in preventing the leakage of similar fluorescent dyes. The choice of inhibitor may depend on the specific cell type and experimental conditions.

Q5: How should I prepare my this compound AM working solution?

A5: It is recommended to prepare a stock solution of this compound AM in high-quality anhydrous DMSO (typically 1-10 mM).[3] On the day of the experiment, this stock solution should be diluted to the final working concentration (usually 1-10 µM) in a physiological buffer. To improve solubility, it is often beneficial to mix the this compound AM stock solution with a small volume of Pluronic F-127 solution before diluting it in the final buffer.[5]

Quantitative Data Summary

The following table summarizes the recommended concentrations for reagents used in a typical this compound experiment to minimize leakage and optimize loading.

ReagentRecommended Stock ConcentrationRecommended Final Working ConcentrationPurpose
This compound AM 1 - 10 mM in anhydrous DMSO1 - 10 µMIntracellular calcium indicator
Probenecid 25 mM in HHBS with NaOH1 - 2.5 mMOrganic anion transport inhibitor to prevent dye leakage
Pluronic F-127 10% (w/v) in distilled water0.02% - 0.04% (w/v)Non-ionic surfactant to aid this compound AM solubilization

Experimental Protocols

Protocol 1: Preparation of Reagents

  • This compound AM Stock Solution (1 mM):

    • Allow a vial of this compound AM and anhydrous DMSO to equilibrate to room temperature.

    • Add the appropriate volume of anhydrous DMSO to the this compound AM vial to achieve a 1 mM concentration.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot and store at -20°C, protected from light and moisture.

  • Probenecid Stock Solution (25 mM):

    • Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH.[5]

    • Add Hanks and Hepes Buffer (HHBS) or another buffer of your choice to a final volume of 10 mL.[5]

    • Aliquot and store any unused solution as per the manufacturer's recommendations.[5]

  • 10% Pluronic F-127 Solution:

    • Dissolve 1 g of Pluronic F-127 in 10 mL of distilled water.[5]

    • Gently heat the solution to aid dissolution if necessary.

Protocol 2: Loading Adherent Cells with this compound AM

  • Plate cells on coverslips or in a multi-well plate and culture overnight.

  • On the day of the experiment, prepare the this compound AM loading solution by diluting the stock solution into a suitable physiological buffer (e.g., HHBS) to the desired final concentration (e.g., 5 µM).

  • Add Pluronic F-127 to the loading solution to a final concentration of 0.02-0.04%.

  • Add Probenecid to the loading solution to a final concentration of 1-2.5 mM.

  • Aspirate the culture medium from the cells and wash once with the physiological buffer (without this compound AM).

  • Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.

  • After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed physiological buffer containing probenecid (but without this compound AM).

  • Add fresh buffer containing probenecid to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound AM.

  • The cells are now ready for fluorescence imaging.

Visualizations

Fura_Red_Loading_and_Leakage_Pathway cluster_extracellular Extracellular cluster_membrane cluster_intracellular Intracellular Fura_Red_AM This compound AM (Membrane Permeant) Fura_Red_AM_int This compound AM Fura_Red_AM->Fura_Red_AM_int Passive Diffusion Probenecid_ext Probenecid OAT Organic Anion Transporter (OAT) Probenecid_ext->OAT Inhibition Fura_Red_ext This compound (Leaked) Cell_Membrane Cell Membrane Fura_Red_int This compound (Active & Fluorescent) OAT->Fura_Red_int Fura_Red_AM_int->Fura_Red_int Hydrolysis Esterases Esterases Esterases->Fura_Red_AM_int Fura_Red_int->Fura_Red_ext Active Transport

Caption: Mechanism of this compound loading, activation, and leakage via organic anion transporters, and its inhibition by probenecid.

Troubleshooting_Workflow Start Experiment Start: Low/Unstable this compound Signal Check_Leakage Is signal decreasing rapidly over time? Start->Check_Leakage Add_Probenecid Add/Optimize Probenecid (1-2.5 mM) Check_Leakage->Add_Probenecid Yes Check_Intensity Is initial signal low? Check_Leakage->Check_Intensity No Lower_Temp Consider lowering experimental temperature Add_Probenecid->Lower_Temp Lower_Temp->Check_Intensity Optimize_Conc Titrate this compound AM concentration (1-10 µM) Check_Intensity->Optimize_Conc Yes Check_Compart Is fluorescence punctate? Check_Intensity->Check_Compart No Check_Loading Ensure complete de-esterification (30 min) Optimize_Conc->Check_Loading Use_Pluronic Use Pluronic F-127 (0.02-0.04%) Check_Loading->Use_Pluronic Use_Pluronic->Check_Compart Lower_Load_Temp Load at room temperature Check_Compart->Lower_Load_Temp Yes End Signal Optimized Check_Compart->End No Minimize_Load_Time Reduce incubation time Lower_Load_Temp->Minimize_Load_Time Minimize_Load_Time->End

References

Fura Red signal quenching issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fura Red, a valuable tool for ratiometric calcium imaging. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter with this compound signal quenching and provides actionable solutions.

Issue 1: Rapid decrease in fluorescence intensity (photobleaching).

Q: My this compound signal is fading very quickly during the experiment. What can I do to prevent this?

A: Rapid signal loss is often due to photobleaching, the light-induced degradation of the fluorophore. Here are several strategies to mitigate this issue:

  • Reduce Excitation Light Intensity: The most direct way to reduce photobleaching is to decrease the intensity of the excitation light.[1][2] This can be achieved by using neutral density filters or adjusting the settings on your microscope's light source.[2]

  • Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for data acquisition. Use the shutter to protect the sample from light when not actively imaging.

  • Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium. These reagents create a chemical environment that reduces the likelihood of photobleaching.[2]

  • Optimize Oxygen Concentration: Reducing the oxygen concentration in your sample buffer can also minimize photobleaching.[1]

Issue 2: No or very weak this compound signal.

Q: I am not detecting any signal, or the signal is too weak to be useful. What are the possible causes and solutions?

A: A weak or absent signal can stem from several factors related to dye loading and cell health.

  • Inadequate Dye Loading:

    • Concentration: Ensure you are using an optimal concentration of this compound AM. A typical starting range is 1-10 µM.[3] Titrate the concentration to find the best balance between signal strength and potential cytotoxicity for your specific cell type.

    • Loading Time and Temperature: The optimal loading time can vary between cell types. A common starting point is a 30-minute incubation at 37°C.[3][4] If loading is poor, you can try extending the incubation time.

    • Cell Adherence: Make sure your cells are well-adhered to the coverslip or plate before loading.

  • Poor Cell Health:

    • Cytotoxicity: this compound AM and its solvent, DMSO, can be toxic to cells at high concentrations or with prolonged exposure.[3] Use the lowest effective concentration of both.

    • Cell Viability: Always assess cell viability after loading to ensure the observed signal is from healthy cells.

  • Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for this compound. For ratiometric analysis, you will need to detect emission from two different excitation wavelengths.[3]

Issue 3: this compound signal is quenched by an experimental compound.

Q: I suspect my experimental compound is quenching the this compound signal. How can I confirm this and what can I do?

A: Some compounds can directly interact with fluorescent dyes and quench their signal, leading to false negatives in agonist screens or false positives in antagonist screens.[5]

  • Control Experiments: Perform a control experiment with the compound in a cell-free system containing this compound to see if it directly quenches the fluorescence.

  • Use an Alternative Dye: If quenching is confirmed, consider using a different calcium indicator with a different chemical structure. Dyes like Cal Red™ R525/650 are spectrally similar to this compound but may not be affected by your compound.[6]

  • Ratiometric Analysis: While ratiometric analysis corrects for issues like uneven dye loading and photobleaching, it may not fully compensate for direct quenching by a compound.[7] However, if the quenching affects both wavelengths proportionally, the ratio may still be a valid indicator of calcium concentration.[8]

Issue 4: Interference from heavy metals.

Q: I am working with solutions that may contain heavy metal ions. Can these affect my this compound signal?

A: Yes, certain heavy metal ions are known to quench the fluorescence of Fura-2, a closely related indicator, and may have similar effects on this compound.[9] Manganese (Mn²⁺) is a particularly effective quencher.[9][10]

  • Use a Chelator: If you suspect heavy metal interference, you can use a cell-permeable heavy metal chelator like TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) to bind the interfering ions.[9][11]

  • Purify Solutions: Ensure your experimental buffers are free from heavy metal contamination by using high-purity reagents and water.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound's function as a calcium indicator?

A: this compound is a fluorescent dye that chelates calcium ions (Ca²⁺).[12][13] Upon binding to Ca²⁺, its fluorescence properties change. Specifically, when excited at around 488 nm, the fluorescence emission of this compound decreases as the concentration of intracellular calcium increases.[12][14] This inverse relationship allows for the quantification of intracellular calcium levels.

Q2: What are the advantages of using this compound for ratiometric measurements?

A: Ratiometric analysis is a key advantage of this compound.[3] By taking the ratio of fluorescence intensities at two different excitation or emission wavelengths, you can correct for experimental artifacts such as:

  • Uneven dye loading between cells[7]

  • Variations in cell thickness[7]

  • Dye leakage from the cells[7]

  • Photobleaching[7]

This results in more accurate and reproducible measurements of intracellular calcium concentrations.[7]

Q3: How does temperature affect this compound's signal?

A: The fluorescence of this compound is sensitive to changes in temperature.[12][15] The dissociation constant (Kd) of the dye for calcium, a measure of its binding affinity, is temperature-dependent.[16] Therefore, it is crucial to maintain a constant and physiological temperature throughout your experiments to ensure accurate and consistent results.

Q4: Can pH changes affect my this compound measurements?

A: Yes, the fluorescence of this compound is also pH-sensitive.[12][15] Changes in intracellular pH can alter the fluorescence signal independently of calcium concentration. It is important to use a well-buffered physiological solution to maintain a stable intracellular pH during your experiments.

Q5: What are some common alternatives to this compound?

A: Several other fluorescent calcium indicators are available, each with its own advantages.

  • Cal Red™ R525/650: A newer ratiometric indicator with similar spectral properties to this compound, but with a reported 5-fold greater signal-to-noise ratio and better photostability.[6]

  • Fura-2: A widely used UV-excitable ratiometric indicator.[13] It is a precursor to this compound and shares many of its properties.

  • Fluo-4: A non-ratiometric, single-wavelength indicator that exhibits a large increase in fluorescence upon calcium binding.[13]

  • Genetically Encoded Calcium Indicators (GECIs): These are proteins, such as GCaMP, that can be genetically expressed in specific cells or organelles for long-term and targeted calcium imaging.[17]

Data and Protocols

Quantitative Data Summary
ParameterThis compoundFura-2Cal Red™ R525/650
Excitation Wavelength(s) ~420 nm / 480 nm or 457 nm / 488 nm[3][18]~340 nm / 380 nm[9]Similar to this compound[6]
Emission Wavelength ~660 nm[18]~510 nm[13]Similar to this compound[6]
Dissociation Constant (Kd) ~200 nM[18]~145 nM (in vitro)Similar affinity to this compound[6]
Measurement Type Ratiometric (dual excitation/single emission)[18]Ratiometric (dual excitation/single emission)[9]Ratiometric[6]
Experimental Protocol: Loading this compound AM into Live Cells

This is a general protocol that may need to be optimized for your specific cell type and experimental conditions.

  • Prepare Stock Solutions:

    • Prepare a 2 to 5 mM stock solution of this compound, AM in high-quality, anhydrous DMSO.[19] Store protected from light.

    • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO. Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the AM ester in aqueous media.

    • Prepare a 100 mM stock solution of Probenecid in a suitable buffer. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[19]

  • Prepare Dye Loading Solution:

    • For a final in-well concentration of 5 µM this compound, AM, 0.04% Pluronic® F-127, and 1 mM Probenecid, mix the appropriate volumes of the stock solutions in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution.[4][19]

    • Vortex the solution thoroughly to ensure the dye is well-dispersed.

  • Cell Loading:

    • Wash the cells once with the physiological buffer.

    • Add the dye loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C.[3][4] The optimal time may vary.

  • Wash and De-esterification:

    • Wash the cells two to three times with the physiological buffer (containing Probenecid if used for loading) to remove excess extracellular dye.

    • Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases. This traps the active form of the dye inside the cells.

  • Imaging:

    • You are now ready to perform your calcium imaging experiment.

Visualizations

experimental_workflow Experimental Workflow for this compound Calcium Imaging cluster_prep Preparation cluster_cell Cell Handling cluster_imaging Data Acquisition prep_stocks Prepare Stock Solutions (this compound AM, Pluronic F-127, Probenecid) prep_loading Prepare Dye Loading Solution prep_stocks->prep_loading cell_wash1 Wash Cells prep_loading->cell_wash1 cell_load Incubate with Loading Solution (30-60 min, 37°C) cell_wash1->cell_load cell_wash2 Wash to Remove Excess Dye cell_load->cell_wash2 deester De-esterification (30 min, RT) cell_wash2->deester imaging Live Cell Imaging deester->imaging analysis Ratiometric Analysis imaging->analysis

Caption: this compound experimental workflow.

troubleshooting_logic Troubleshooting this compound Signal Quenching cluster_photobleaching Photobleaching? cluster_compound Compound Effect? cluster_metal Heavy Metal Interference? start Signal Quenching Observed q_photo Is signal loss rapid and exposure-dependent? start->q_photo sol_photo Reduce Excitation Intensity Minimize Exposure Time Use Antifade Reagents q_photo->sol_photo Yes q_compound Does quenching correlate with compound addition? q_photo->q_compound No sol_compound Perform Cell-Free Control Consider Alternative Dye q_compound->sol_compound Yes q_metal Are heavy metals present in the experimental buffer? q_compound->q_metal No sol_metal Use Heavy Metal Chelator (TPEN) Use High-Purity Reagents q_metal->sol_metal Yes

Caption: this compound troubleshooting flowchart.

ratiometric_principle Principle of Ratiometric Calcium Measurement cluster_calcium Intracellular Calcium Change cluster_fura This compound Response cluster_artifacts Experimental Artifacts cluster_ratio Ratiometric Analysis ca_change [Ca²⁺]i changes fura_bind This compound binds Ca²⁺ ca_change->fura_bind fura_signal Fluorescence intensity changes fura_bind->fura_signal ratio_calc Calculate Ratio (Excitation 1 / Excitation 2) fura_signal->ratio_calc artifacts Uneven Dye Loading Photobleaching Dye Leakage Cell Thickness Variation artifacts->ratio_calc corrected by corrected_signal Accurate [Ca²⁺]i Measurement ratio_calc->corrected_signal

Caption: Ratiometric measurement principle.

References

Managing autofluorescence in Fura Red experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fura Red experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on managing autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in this compound experiments?

A: Autofluorescence is the natural fluorescence emitted by biological samples from endogenous molecules when they are excited by light.[1][2] Common sources include metabolites like NADH, structural proteins such as collagen and elastin, and pigments like lipofuscin and heme groups in red blood cells.[2][3] This intrinsic fluorescence can create a high background signal, which may obscure the specific fluorescence from this compound, leading to a poor signal-to-noise ratio and making it difficult to accurately quantify intracellular calcium concentrations.[2][3]

Q2: What are the primary causes of autofluorescence in my samples?

A: Autofluorescence can originate from several sources:

  • Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as NADH, flavins, collagen, elastin, and lipofuscin, are common culprits.[2][3] Red blood cells are also highly autofluorescent due to their heme groups.[1][4]

  • Fixation Methods: Chemical fixatives, particularly aldehydes like formaldehyde, paraformaldehyde, and glutaraldehyde, can induce autofluorescence by reacting with amines to form fluorescent Schiff bases.[4][5] The degree of autofluorescence is generally glutaraldehyde > paraformaldehyde > formaldehyde.[4][5]

  • Sample Processing: Heat and dehydration during sample preparation can increase autofluorescence, especially in the red spectrum.[1][4][5]

  • Cell Culture Media: Components in cell culture media, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[3][6]

Q3: How can I determine if autofluorescence is impacting my this compound signal?

A: The most straightforward method is to prepare an unstained control sample.[3] Process this control sample in the same way as your this compound-labeled samples, but omit the this compound dye. When you image the unstained control using the same filter sets and acquisition settings, any fluorescence you detect is attributable to autofluorescence. This will help you gauge the intensity and spectral properties of the background signal in your specific samples.[3]

Q4: this compound has red-shifted emission. Does this make it immune to autofluorescence?

A: While this compound's longer wavelength emission (around 660 nm) is advantageous for minimizing interference from the most common sources of autofluorescence, which are typically in the blue-green spectral region, it is not entirely immune.[6][7][8] Some endogenous molecules, like lipofuscin, and fixation-induced fluorescence can have broad emission spectra that extend into the red and far-red regions.[4][5][9] Therefore, while this compound helps, it may not completely eliminate the challenges posed by autofluorescence in all sample types.

Troubleshooting Guides

Issue 1: High Background Fluorescence Obscuring this compound Signal

This is often a direct result of significant autofluorescence in the sample.

Troubleshooting Workflow:

cluster_solutions Mitigation Strategies cluster_sample_prep Sample Preparation cluster_quenching Chemical Quenching cluster_imaging Imaging Techniques start High Background Fluorescence unstained_control Prepare Unstained Control Sample start->unstained_control assess_autofluorescence Image control to assess autofluorescence intensity and spectrum unstained_control->assess_autofluorescence sample_prep Optimize Sample Preparation assess_autofluorescence->sample_prep Autofluorescence is high quenching Apply Chemical Quenching assess_autofluorescence->quenching Autofluorescence is high imaging_tech Use Advanced Imaging Techniques assess_autofluorescence->imaging_tech Autofluorescence is high perfusion Perfuse with PBS to remove RBCs sample_prep->perfusion fixation Minimize fixation time or use non-aldehyde fixatives (e.g., cold methanol) sample_prep->fixation media Use phenol red-free/ low-serum media for live cells sample_prep->media end_node Re-image and Analyze sample_prep->end_node sudan_black Treat with Sudan Black B (for lipofuscin) quenching->sudan_black sodium_borohydride Use Sodium Borohydride (for aldehyde-induced AF) quenching->sodium_borohydride commercial_kits Use commercial kits (e.g., TrueVIEW™) quenching->commercial_kits quenching->end_node spectral_unmixing Perform Spectral Unmixing imaging_tech->spectral_unmixing imaging_tech->end_node

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Steps:

  • Optimize Sample Preparation:

    • For tissue samples: If possible, perfuse the tissue with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a major source of heme-based autofluorescence.[1][4][5]

    • Fixation: Minimize the duration of fixation with aldehyde-based fixatives.[1][4][5] Alternatively, consider using chilled organic solvents like methanol or ethanol as fixatives, which tend to induce less autofluorescence.[5]

    • For live-cell imaging: Use phenol red-free and low-serum or serum-free media (e.g., FluoroBrite™) to reduce background from the culture medium.[6]

  • Apply Chemical Quenching Agents:

    • Sudan Black B: Effective at quenching lipofuscin-based autofluorescence.[4][5]

    • Sodium Borohydride: Can be used to reduce autofluorescence caused by aldehyde fixation, though results can be variable.[2][4]

    • Commercial Quenching Kits: Reagents like TrueVIEW™ are designed to reduce autofluorescence from various sources, including aldehyde fixation and endogenous fluorophores like collagen and elastin.[4][10][11]

  • Utilize Advanced Imaging Techniques:

    • Spectral Unmixing: This computational technique can differentiate the emission spectrum of this compound from the broader emission spectrum of autofluorescence.[12][13][14] By acquiring a reference spectrum from an unstained sample, the autofluorescence component can be mathematically subtracted from the experimental images, improving signal specificity.[13][14]

Issue 2: Weak this compound Signal or Poor Dye Loading

If the this compound signal is weak, it may be difficult to distinguish from background autofluorescence, even if the latter is not excessively high.

Troubleshooting Steps:

  • Check this compound AM Loading Protocol:

    • Ensure the this compound AM stock solution is properly prepared in high-quality, anhydrous DMSO and stored correctly, protected from light and moisture.[15][16]

    • Optimize the loading concentration (typically 1-10 µM) and incubation time (usually 30-60 minutes at 37°C) for your specific cell type.[15][17][18]

    • Use a non-ionic detergent like Pluronic® F-127 (at ~0.01-0.04%) to aid in the dispersion of the AM ester in your aqueous loading buffer.[17][18]

    • Include an organic anion transport inhibitor like probenecid in the loading and imaging buffers to prevent active efflux of the dye from the cells.[15]

  • Verify Cell Health:

    • Ensure cells are healthy and well-adhered before loading. Dead or dying cells can be more autofluorescent and will not retain the dye effectively.

    • Perform gentle washes to avoid detaching cells.

  • Instrument Settings:

    • Optimize microscope settings (e.g., detector gain, exposure time) to maximize the signal from this compound without saturating the detector.

    • Ensure the correct filter sets are being used for this compound's excitation and emission wavelengths.

Data and Protocols

Spectral Properties of this compound

The ratiometric nature of this compound allows for more quantitative measurements of intracellular calcium by correcting for variables like dye concentration and cell thickness.[7][8][19]

StateExcitation Max (nm)Emission Max (nm)Fluorescence Change with Ca²⁺
Ca²⁺ Bound~435~639Decreases
Ca²⁺ Free~470-488~660Increases (relative to bound state)

Data compiled from multiple sources.[7][20][21][22]

Recommended Filter Sets for Ratiometric Imaging

For ratiometric analysis, fluorescence is typically measured at two different excitation wavelengths while monitoring emission at a single wavelength, or by exciting at a single wavelength and monitoring two emission wavelengths. A common approach for flow cytometry involves dual laser excitation.[17][18][19]

ApplicationExcitation (nm)Emission (nm)
Microscopy (Dual Excitation)420 and 480>630
Flow Cytometry (Dual Laser)406 (Violet Laser) & 532 (Green Laser)660/20 BP (from Violet) & 710/50 BP (from Green)

Data compiled from multiple sources.[7][19]

General Protocol: Loading Cells with this compound AM

This protocol provides a general guideline. Optimization for specific cell types is recommended.

Experimental Workflow:

Caption: General workflow for loading cells with this compound AM.

  • Prepare Solutions:

    • Prepare a 1-5 mM stock solution of this compound AM in high-quality, anhydrous DMSO.[16]

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with HEPES) containing the desired final concentration of this compound AM (typically 1-10 µM).[17][18]

    • It is highly recommended to add Pluronic® F-127 (final concentration 0.01-0.04%) and probenecid (final concentration 1-2.5 mM) to the loading buffer.[17][23]

  • Cell Loading:

    • Wash cultured cells once with the loading buffer.

    • Replace the buffer with the this compound AM-containing loading solution.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.[17][18]

  • Post-Loading:

    • Wash the cells at least twice with fresh buffer (containing probenecid, if used) to remove any extracellular dye.[17]

    • Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye by intracellular esterases.[15]

    • Proceed with imaging.

Protocol: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride
  • After fixation and permeabilization, wash the sample with PBS.

  • Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.

  • Incubate the sample in the sodium borohydride solution for 20-30 minutes at room temperature.

  • Wash the sample thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.

  • Proceed with your immunolabeling or this compound loading protocol.

Note: This treatment can sometimes affect tissue integrity or antigenicity, so it should be tested and optimized.[2][4]

References

Validation & Comparative

A Head-to-Head Comparison of Fura Red and Fura-2 for Ratiometric Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular signaling research, the precise measurement of intracellular calcium ([Ca2+]) dynamics is paramount. For decades, fluorescent indicators have been indispensable tools for visualizing and quantifying these intricate ionic fluctuations. Among the pioneering and most enduring of these probes are the ratiometric indicators, which offer a robust method for accurate [Ca2+] measurements, correcting for variables like dye concentration, cell thickness, and photobleaching.[1]

This guide provides an in-depth, objective comparison of two prominent ratiometric calcium indicators: the classic, UV-excitable Fura-2, and its visible-light excitable analog, Fura Red. We will delve into their spectral properties, calcium binding affinities, and experimental workflows, presenting quantitative data in accessible tables and visualizing complex processes with clear diagrams. This comparison is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal indicator for their specific experimental needs.

Quantitative Data Summary

The performance of a fluorescent indicator is defined by its photophysical properties. The following tables summarize the key quantitative parameters of this compound and Fura-2 to facilitate a direct comparison.

Table 1: Spectral Properties

PropertyFura-2This compound
Excitation Wavelength (Ca2+-bound) ~340 nm[2][3]~435 nm[4]
Excitation Wavelength (Ca2+-free) ~380 nm[2][3]~488 nm (fluorescence decreases with Ca2+)[5][6]
Emission Wavelength ~510 nm[2][3]~639-660 nm[4][5]
Excitation Type UVVisible[6]

Table 2: Calcium Binding and Fluorescence Properties

PropertyFura-2This compound
Dissociation Constant (Kd) ~145 nM[7]1.1-1.6 µM (in myoplasm)[2][8]
Quantum Yield (Ca2+-bound) 0.49[9]Not widely reported; generally considered weaker than other visible-light indicators[10]
Quantum Yield (Ca2+-free) 0.23[11]Not widely reported
Fluorescence Change with Ca2+ Ratio of emission at 340 nm vs. 380 nm excitation increases[3]Fluorescence emission decreases with Ca2+ binding when excited at ~488 nm[5][6]

Signaling Pathway: Gq-coupled GPCR Calcium Mobilization

A common application for calcium indicators is the study of G-protein coupled receptor (GPCR) signaling. The diagram below illustrates the canonical Gq pathway leading to intracellular calcium release, a process readily measurable with indicators like Fura-2 and this compound.

Gq_Pathway cluster_ER Ligand Ligand GPCR Gq-coupled GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_Cyto Cytosolic Ca2+ (Increased) ER->Ca_Cyto Releases Ca2+ Ca_ER Ca2+ Ca_Cyto->PKC Activates

Figure 1: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the use of Fura-2 and this compound in ratiometric calcium imaging experiments.

Fura-2: The Classic UV-Ratiometric Indicator

Fura-2 has been a gold standard for quantitative calcium imaging for many years.[12] Its ratiometric nature, based on a shift in its excitation spectrum upon calcium binding, allows for highly accurate measurements.[3]

Experimental Workflow: Fura-2 Imaging

Fura2_Workflow Start Start: Plate Cells Loading Load Cells with Fura-2 AM Start->Loading De_ester De-esterification Loading->De_ester Wash Wash Cells De_ester->Wash Image Image Acquisition Wash->Image Ex340 Excite at 340 nm (Ca2+ bound) Image->Ex340 Ex380 Excite at 380 nm (Ca2+ free) Image->Ex380 Em510 Detect Emission at ~510 nm Ex340->Em510 Ex380->Em510 Ratio Calculate 340/380 Ratio Em510->Ratio Analysis Data Analysis and [Ca2+] Calculation Ratio->Analysis End End Analysis->End

Figure 2: Experimental workflow for ratiometric calcium imaging with Fura-2.

Detailed Protocol for Fura-2 AM Loading and Imaging

  • Cell Preparation: Plate cells on glass coverslips or appropriate imaging plates to allow for optimal imaging. Ensure cells are healthy and at a suitable confluency.

  • Reagent Preparation: Prepare a stock solution of Fura-2 AM (acetoxymethyl ester) in high-quality, anhydrous DMSO. A typical stock concentration is 1-5 mM.

  • Loading Solution: Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (at 0.01-0.02%) can aid in dye solubilization and loading.[13]

  • Cell Loading: Remove the cell culture medium and replace it with the Fura-2 AM loading solution. Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. Incubation time and temperature should be optimized for the specific cell type.

  • Washing and De-esterification: After loading, wash the cells 2-3 times with the physiological buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active Fura-2 dye inside the cells.[3]

  • Imaging: Mount the coverslip onto a fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and a detector (e.g., a CCD or sCMOS camera) with an emission filter centered around 510 nm.

  • Data Acquisition: Acquire fluorescence intensity images sequentially at 340 nm and 380 nm excitation.

  • Ratiometric Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each pixel or region of interest. This ratio is directly proportional to the intracellular calcium concentration.

  • Calibration (Optional): To convert the ratio values to absolute calcium concentrations, a calibration can be performed at the end of the experiment using ionophores (e.g., ionomycin) in the presence of saturating (high Ca2+) and calcium-free (e.g., with EGTA) solutions to determine the maximum (Rmax) and minimum (Rmin) ratios.[14]

This compound: A Visible-Light Alternative

This compound operates in the visible spectrum, which can be advantageous for reducing phototoxicity and autofluorescence associated with UV excitation.[6] Unlike Fura-2, its fluorescence intensity typically decreases upon calcium binding when excited at specific wavelengths.[5][6] True ratiometric measurements with this compound alone can be achieved with dual-laser excitation, a technique demonstrated in flow cytometry that can be adapted for microscopy.[15]

Experimental Workflow: this compound Ratiometric Imaging

FuraRed_Workflow Start Start: Plate Cells Loading Load Cells with This compound AM Start->Loading De_ester De-esterification Loading->De_ester Wash Wash Cells De_ester->Wash Image Image Acquisition Wash->Image Ex405 Excite at ~405-435 nm (Signal increases with Ca2+) Image->Ex405 Ex488 Excite at ~488 nm (Signal decreases with Ca2+) Image->Ex488 Em660 Detect Emission at ~660 nm Ex405->Em660 Ex488->Em660 Ratio Calculate Ratio (e.g., F405/F488) Em660->Ratio Analysis Data Analysis Ratio->Analysis End End Analysis->End

Figure 3: Experimental workflow for ratiometric calcium imaging with this compound using dual excitation.

Detailed Protocol for this compound AM Loading and Ratiometric Imaging

  • Cell Preparation and Reagent Preparation: Follow steps 1 and 2 as described for Fura-2, substituting this compound AM for Fura-2 AM.

  • Loading Solution: Prepare a working solution of this compound AM at a concentration of 1-10 µM in a suitable physiological buffer, potentially with the aid of Pluronic F-127.[15]

  • Cell Loading: Incubate cells with the this compound AM loading solution for 30-60 minutes at 37°C, protected from light.

  • Washing and De-esterification: Wash the cells as described for Fura-2 and allow for complete de-esterification.

  • Imaging: Utilize a fluorescence microscope equipped with at least two different excitation wavelengths in the visible spectrum (e.g., ~405-435 nm and ~488 nm) and a detector with an emission filter appropriate for the far-red emission of this compound (~660 nm).

  • Data Acquisition: Acquire fluorescence intensity images sequentially at the two chosen excitation wavelengths. Upon calcium binding, the fluorescence signal is expected to increase when excited at the shorter wavelength and decrease when excited at the longer wavelength.[15]

  • Ratiometric Analysis: Calculate the ratio of the fluorescence intensities obtained with the two excitation wavelengths (e.g., F405/F488).[15] This ratio will correlate with the intracellular calcium concentration.

  • Calibration (Optional): Similar to Fura-2, a calibration can be performed to determine Rmin and Rmax to relate the fluorescence ratio to calcium concentrations.

Performance Comparison and Recommendations

Fura-2: The High-Affinity Standard

  • Advantages:

    • High-Quality Ratiometric Data: The dual-excitation ratio effectively corrects for experimental artifacts, providing reliable quantitative data.[3]

    • High Affinity: With a Kd in the nanomolar range, Fura-2 is highly sensitive to small changes in resting and moderately elevated cytosolic calcium levels.[7][16]

    • Well-Established: A vast body of literature supports its use across a wide range of cell types and applications.[12]

  • Disadvantages:

    • UV Excitation: Requires a UV light source, which can be phototoxic to cells, potentially inducing cellular damage and artifacts with prolonged exposure.

    • Autofluorescence: UV excitation can excite endogenous fluorophores (like NADH), leading to higher background signals.

    • Potential for Saturation: Its high affinity means it can become saturated at very high calcium concentrations (typically above 1 µM), limiting its dynamic range for studying large calcium transients.

This compound: The Visible-Light Alternative

  • Advantages:

    • Visible Light Excitation: Reduces phototoxicity and cellular damage compared to UV excitation.[6]

    • Reduced Autofluorescence: Excitation in the visible spectrum minimizes background from endogenous fluorophores.[6]

    • Lower Affinity: Its micromolar Kd makes it suitable for measuring higher calcium concentrations that might saturate Fura-2, for example, in intracellular stores or during intense stimulation.[2][8]

    • Multiplexing Potential: Its red-shifted emission allows for potential multiplexing with green fluorescent probes (e.g., GFP-tagged proteins).[6]

  • Disadvantages:

    • Weaker Signal: this compound is generally considered to have a lower quantum yield and produces a weaker fluorescence signal compared to other indicators, which may necessitate using higher dye concentrations.[10]

    • Complex Ratiometry: Standalone ratiometric measurements are less straightforward than with Fura-2, often requiring specialized dual-laser setups. It is frequently used in combination with another dye like Fluo-4 for ratiometric analysis.[5]

    • Inverse Response: The decrease in fluorescence with calcium at certain excitation wavelengths can be less intuitive to analyze than the positive response of Fura-2.

The choice between this compound and Fura-2 hinges on the specific requirements of the experiment.

Fura-2 remains the indicator of choice for:

  • Precise quantification of resting and moderately elevated cytosolic [Ca2+].

  • Experiments where the highest sensitivity to small calcium fluctuations is required.

  • Researchers with standard fluorescence microscopy setups equipped for UV excitation.

This compound is a compelling alternative for:

  • Experiments in cells sensitive to UV-induced phototoxicity.

  • Studies involving the measurement of high calcium concentrations where Fura-2 might saturate.

  • Multiplexing experiments with other fluorescent markers in the green channel.

  • Applications like flow cytometry where multiple laser lines are available for ratiometric analysis.

Ultimately, the optimal choice requires careful consideration of the biological question, the expected range of calcium concentrations, the instrumentation available, and the sensitivity of the cellular model to phototoxicity. For many standard applications, the well-characterized and robust nature of Fura-2 makes it a reliable starting point. However, for experiments demanding visible light excitation or the measurement of larger calcium transients, this compound offers a valuable, albeit more technically nuanced, alternative.

References

A Head-to-Head Battle of Calcium Indicators: Fura Red vs. Fluo-4 for Robust Calcium Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of intracellular calcium signaling, the choice of fluorescent indicator is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used calcium indicators, Fura Red and Fluo-4, to aid in the selection of the optimal tool for your specific calcium flux studies.

This objective analysis delves into the spectral characteristics, performance metrics, and experimental considerations for both dyes. By presenting quantitative data in a clear, tabular format, detailing experimental protocols, and visualizing key concepts, this guide equips you with the necessary information to make an informed decision for your research.

At a Glance: this compound vs. Fluo-4

A key distinction between these two indicators lies in their response to calcium binding. Fluo-4 exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. In contrast, this compound's fluorescence intensity decreases as it binds to calcium[1][2]. This opposing response is a crucial factor in experimental design and data interpretation. While Fluo-4 is a single-wavelength indicator, this compound can be used ratiometrically, either on its own with dual-wavelength excitation or in combination with a green fluorescent indicator like Fluo-4 for dual-emission ratiometric measurements[1][3].

Quantitative Comparison of this compound and Fluo-4

To facilitate a direct comparison, the following table summarizes the key quantitative parameters for both indicators.

PropertyThis compoundFluo-4
Excitation Wavelength (Ca²⁺-bound) ~435 nm~494 nm[4]
Emission Wavelength (Ca²⁺-bound) ~639 nm~516 nm
Dissociation Constant (Kd) for Ca²⁺ ~140 nM~345 nM[5]
Quantum Yield (Φ) Data not readily available~0.14 (similar to Fluo-3)[6]
Signal-to-Noise Ratio Generally considered to have a lower signal-to-noise ratio compared to Fluo-4.Known for its high signal-to-noise ratio due to low background fluorescence.[5]
Photostability Generally less photostable than Fluo-4.More photostable than many other calcium indicators, including its predecessor Fluo-3.[5]

Visualizing the Signaling Pathway and Experimental Workflow

To better understand the underlying principles and practical application of these indicators, the following diagrams, generated using the Graphviz DOT language, illustrate a typical calcium signaling pathway and a general experimental workflow for calcium flux assays.

General Intracellular Calcium Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cell Stimulus Agonist / Stimulus Receptor Receptor (e.g., GPCR) Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) Ca_Indicator Calcium Indicator (this compound or Fluo-4) ER->Ca_Indicator releases Ca²⁺ IP3R->ER on Fluorescence Fluorescence Change Ca_Indicator->Fluorescence binds Ca²⁺, causing

A typical intracellular calcium signaling cascade.

General Workflow for Calcium Flux Assay Start Start: Cell Culture Loading Load cells with AM-ester form of This compound or Fluo-4 Start->Loading Incubation Incubate for de-esterification Loading->Incubation Wash Wash to remove extracellular dye Incubation->Wash Baseline Record baseline fluorescence Wash->Baseline Stimulate Add agonist/ stimulus Baseline->Stimulate Record Record fluorescence change over time Stimulate->Record Analyze Analyze data: Calculate ratio (this compound) or intensity change (Fluo-4) Record->Analyze End End: Interpret Results Analyze->End

A generalized workflow for conducting a calcium flux assay.

Detailed Experimental Protocols

The following protocols provide a general framework for using this compound and Fluo-4 in calcium flux assays. It is important to note that optimal loading concentrations and incubation times can vary depending on the cell type and experimental conditions, and therefore should be empirically determined.

Protocol 1: Intracellular Calcium Measurement with Fluo-4 AM

This protocol is adapted for adherent cells in a 96-well plate format, suitable for high-throughput screening.

Materials:

  • Fluo-4 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, to prevent dye leakage)

  • Pluronic F-127 (optional, to aid dye solubilization)

  • Agonist/stimulus of interest

  • Fluorescence microplate reader or microscope with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~515 nm)

Procedure:

  • Cell Plating: Seed adherent cells in a 96-well black-walled, clear-bottom plate and culture to the desired confluency (typically 80-90%).

  • Loading Solution Preparation: Prepare a 2 to 5 mM stock solution of Fluo-4 AM in anhydrous DMSO. On the day of the experiment, dilute the Fluo-4 AM stock solution in HBSS to a final working concentration of 2 to 5 µM. For cell lines prone to dye leakage, probenecid can be added to the loading buffer at a final concentration of 1 to 2.5 mM. To aid in dye dispersion, a small amount of Pluronic F-127 (e.g., 0.02%) can be included in the loading buffer.

  • Cell Loading: Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for de-esterification of the dye within the cells.

  • Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.

  • Baseline Measurement: Add 100 µL of HBSS to each well. Place the plate in the fluorescence reader and record the baseline fluorescence for a set period before adding the stimulus.

  • Stimulation and Recording: Add the agonist or stimulus of interest and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The change in intracellular calcium is represented by the increase in fluorescence intensity over the baseline. Data can be expressed as the ratio of fluorescence change (ΔF) to the initial fluorescence (F₀), or as a percentage increase from baseline.

Protocol 2: Ratiometric Intracellular Calcium Measurement with this compound AM and Fluo-4 AM

This protocol describes a dual-emission ratiometric approach using a combination of this compound and Fluo-4, which can be excited simultaneously with a 488 nm laser line[3].

Materials:

  • This compound AM

  • Fluo-4 AM

  • Anhydrous DMSO

  • Physiological buffer (e.g., HBSS)

  • Confocal microscope or flow cytometer with a 488 nm laser and detection channels for green (~520 nm) and red (~650 nm) fluorescence.

Procedure:

  • Cell Preparation: Prepare cells in suspension or as an adherent monolayer on a suitable imaging dish.

  • Dye Loading: Co-load the cells with this compound AM and Fluo-4 AM. Typical starting concentrations are 2-5 µM for each dye in a physiological buffer. The optimal ratio of the two dyes may need to be determined empirically.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells twice with the physiological buffer to remove any unloaded dye.

  • Imaging: Mount the cells on the microscope or run them through the flow cytometer. Excite both dyes using a 488 nm laser.

  • Data Acquisition: Simultaneously record the fluorescence emission in the green channel (for Fluo-4) and the red channel (for this compound).

  • Data Analysis: Calculate the ratio of the Fluo-4 (green) fluorescence to the this compound (red) fluorescence for each time point. An increase in intracellular calcium will lead to an increase in the Fluo-4 signal and a decrease in the this compound signal, resulting in a significant increase in the calculated ratio[2]. This ratiometric measurement provides a more robust and quantitative assessment of calcium changes, as it is less susceptible to variations in dye concentration, cell thickness, and photobleaching.

Concluding Remarks

The choice between this compound and Fluo-4 ultimately depends on the specific requirements of the experiment. Fluo-4's high signal-to-noise ratio and straightforward single-wavelength measurement make it an excellent choice for high-throughput screening and for detecting large, rapid calcium transients[5]. Its brightness and photostability are also significant advantages.

This compound, on the other hand, offers the possibility of ratiometric measurements, which can provide more quantitative and reliable data by correcting for experimental artifacts. Its red-shifted emission is also advantageous for multiplexing with other green fluorescent probes. The combined use of this compound and Fluo-4 for dual-emission ratiometric imaging presents a powerful technique for obtaining robust and quantitative data on intracellular calcium dynamics.

By carefully considering the pros and cons of each indicator in the context of your experimental goals, you can select the most appropriate tool to unlock the intricacies of calcium signaling in your research.

References

Fura Red: A Superior Ratiometric Indicator for Quantitative Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of cell biology and drug discovery, the precise measurement of intracellular calcium ([Ca²⁺]i) dynamics is paramount to understanding cellular signaling and pathophysiology. Fluorescent indicators are indispensable tools for this purpose, with Fura Red emerging as a powerful ratiometric dye that offers significant advantages over traditional single-wavelength indicators. This guide provides a comprehensive comparison of this compound with common single-wavelength indicators, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal tool for their [Ca²⁺]i imaging needs.

The Ratiometric Advantage: Overcoming Experimental Artifacts

The primary advantage of this compound lies in its ratiometric nature. Unlike single-wavelength indicators that measure changes in fluorescence intensity at a single wavelength, this compound exhibits a spectral shift upon binding to Ca²⁺. This allows for the measurement of fluorescence at two different wavelengths, and the ratio of these intensities is used to determine the [Ca²⁺]i.

This ratiometric measurement inherently corrects for several experimental variables that can confound the results obtained with single-wavelength indicators. These artifacts include:

  • Uneven Dye Loading: Cells in a population may not load the indicator to the same extent, leading to variations in fluorescence intensity that are not related to [Ca²⁺]i.

  • Photobleaching: Prolonged exposure to excitation light can cause the fluorophore to lose its fluorescence, leading to a decreasing signal over time that can be misinterpreted as a change in [Ca²⁺]i.

  • Variations in Cell Thickness or Path Length: Differences in cell morphology can affect the amount of light absorbed and emitted, introducing variability in the measured fluorescence intensity.

By taking a ratio of two wavelengths, these confounding factors are effectively canceled out, leading to a more accurate and quantitative measurement of [Ca²⁺]i.[1][2][3][4]

Principle of Ratiometric vs. Single-Wavelength Measurement

G cluster_0 Single-Wavelength Indicator (e.g., Fluo-4) cluster_1 Ratiometric Indicator (this compound) SW_Ca_Free Low [Ca²⁺] (Dim Fluorescence) SW_Ca_Bound High [Ca²⁺] (Bright Fluorescence) SW_Ca_Free->SW_Ca_Bound Ca²⁺ Binding SW_Measurement Intensity Measurement SW_Ca_Bound->SW_Measurement Single Wavelength Excitation & Emission R_Ca_Free Low [Ca²⁺] (Fluorescence at λ₁) R_Ca_Bound High [Ca²⁺] (Fluorescence at λ₂) R_Ca_Free->R_Ca_Bound Ca²⁺ Binding R_Measurement Ratio Measurement (λ₂ / λ₁) R_Ca_Free->R_Measurement R_Ca_Bound->R_Measurement

Caption: Ratiometric vs. Single-Wavelength Measurement Principle.

Quantitative Comparison of Calcium Indicators

The choice of a calcium indicator depends on several key parameters that dictate its performance in a given experimental setting. The table below summarizes these parameters for this compound and popular single-wavelength indicators.

IndicatorTypeExcitation (nm)Emission (nm)Kd (nM)Dynamic Range (Fmax/Fmin)
This compound Ratiometric (dual excitation)~435 / ~471~639 / ~652400Not directly comparable; ratio-based
Fluo-4 Single Wavelength494516345>100-fold
Oregon Green BAPTA-1 Single Wavelength494523170~14-fold[5]
Rhod-2 Single Wavelength552581570~100-fold

Note: The dynamic range for ratiometric indicators is determined by the change in the ratio of fluorescence intensities (Rmax/Rmin) and is not directly comparable to the Fmax/Fmin of single-wavelength indicators. The Kd values can vary depending on the experimental conditions such as temperature, pH, and ionic strength.

Experimental Data: Signal-to-Noise Ratio

A critical factor for detecting subtle changes in [Ca²⁺]i is the signal-to-noise ratio (SNR). While direct comparative studies focusing solely on this compound's SNR are limited, the inherent properties of ratiometric imaging contribute to a higher effective SNR by minimizing the impact of noise sources unrelated to calcium concentration. Studies comparing various single-wavelength indicators have shown that indicators with low basal fluorescence and a large fluorescence increase upon calcium binding, such as Cal-520, tend to have a higher SNR.[6][7] For ratiometric dyes like Fura-2, a precursor to this compound, a good signal-to-noise ratio is also crucial for accurate measurements.[1]

Signaling Pathway and Experimental Workflow

The measurement of intracellular calcium is central to understanding a wide array of cellular processes. A typical signaling pathway leading to an increase in [Ca²⁺]i and the general experimental workflow for its measurement are illustrated below.

Generalized Intracellular Calcium Signaling Pathway

G Ligand Ligand (e.g., Hormone, Neurotransmitter) Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) Ca_release Ca²⁺ Release ER->Ca_release releases Ca²⁺ from IP3R->ER on Ca_increase Increased Cytosolic [Ca²⁺] Ca_release->Ca_increase Cellular_Response Cellular Response (e.g., Gene Expression, Contraction) Ca_increase->Cellular_Response triggers

Caption: A common pathway for intracellular calcium release.

Experimental Workflow for Intracellular Calcium Measurement

G Start Start Cell_Culture 1. Cell Culture (Plate cells on coverslips) Start->Cell_Culture Dye_Loading 2. Dye Loading (Incubate with AM ester of indicator) Cell_Culture->Dye_Loading Wash 3. Wash (Remove excess dye) Dye_Loading->Wash De_esterification 4. De-esterification (Allow cellular esterases to cleave AM group) Wash->De_esterification Imaging 5. Fluorescence Imaging (Acquire baseline fluorescence) De_esterification->Imaging Stimulation 6. Cell Stimulation (Add agonist to trigger Ca²⁺ response) Imaging->Stimulation Data_Acquisition 7. Data Acquisition (Record fluorescence changes over time) Stimulation->Data_Acquisition Analysis 8. Data Analysis (Calculate intensity change or ratio) Data_Acquisition->Analysis End End Analysis->End

Caption: General workflow for measuring intracellular calcium.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for using this compound and a typical single-wavelength indicator for fluorescence microscopy.

Protocol 1: Intracellular Calcium Measurement with this compound-AM

This protocol is adapted from methods for Fura-2 AM, a ratiometric indicator with similar principles.[2][3][8]

Materials:

  • This compound, AM (Acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with and without calcium

  • Agonist of choice

  • Ionomycin (for determining Rmax)

  • EGTA (for determining Rmin)

  • Fluorescence microscope equipped with a light source capable of excitation at ~440 nm and ~480 nm, and an emission filter centered around 650 nm.

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of this compound, AM in anhydrous DMSO.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Prepare Loading Buffer:

    • For a final concentration of 5 µM this compound, AM, dilute the 1 mM stock solution 1:200 in calcium-free HBSS.

    • To aid in dye solubilization, pre-mix the this compound, AM stock solution with an equal volume of 20% Pluronic F-127 before adding it to the buffer. Vortex thoroughly.

  • Cell Loading:

    • Grow cells to 70-80% confluency on glass coverslips.

    • Wash the cells once with calcium-free HBSS.

    • Incubate the cells in the this compound loading buffer for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

  • Washing and De-esterification:

    • Wash the cells twice with HBSS (containing calcium) to remove extracellular this compound, AM.

    • Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation between ~440 nm and ~480 nm, collecting the emission at ~650 nm.

    • Introduce the agonist into the perfusion solution and record the changes in fluorescence at both excitation wavelengths over time.

  • Calibration (Optional but Recommended for Quantitative Measurements):

    • To determine Rmax, perfuse the cells with a high calcium buffer containing a calcium ionophore like ionomycin (e.g., 5-10 µM).

    • To determine Rmin, perfuse the cells with a calcium-free buffer containing a calcium chelator like EGTA (e.g., 5-10 mM).

    • The ratio of the fluorescence intensities at the two excitation wavelengths is then used to calculate the intracellular calcium concentration using the Grynkiewicz equation.[2]

Protocol 2: Intracellular Calcium Measurement with a Single-Wavelength Indicator (e.g., Fluo-4 AM)

Materials:

  • Fluo-4, AM

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Agonist of choice

  • Fluorescence microscope with a standard FITC/GFP filter set (Excitation ~490 nm, Emission ~515 nm).

Procedure:

  • Prepare Stock and Loading Solutions:

    • Prepare a 1 mM stock solution of Fluo-4, AM in anhydrous DMSO.

    • Prepare a loading buffer with a final Fluo-4, AM concentration of 2-5 µM in HBSS, using Pluronic F-127 as described for this compound.

  • Cell Loading:

    • Follow the same cell preparation and washing steps as in Protocol 1.

    • Incubate the cells in the Fluo-4 loading buffer for 30-45 minutes at 37°C, protected from light.

  • Washing and De-esterification:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate for an additional 30 minutes in HBSS to allow for de-esterification.

  • Imaging:

    • Mount the coverslip on the microscope.

    • Acquire a baseline fluorescence image using the FITC/GFP filter set.

    • Add the agonist and record the change in fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence is typically expressed as a ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F₀), i.e., F/F₀. This provides a relative measure of the change in [Ca²⁺]i. For more quantitative analysis, in situ calibration can be performed to determine Fmin and Fmax.

Conclusion

This compound stands out as a superior choice for researchers requiring accurate and quantitative measurements of intracellular calcium dynamics. Its ratiometric properties effectively eliminate many of the artifacts that plague single-wavelength indicators, ensuring that the observed fluorescence changes are a true representation of [Ca²⁺]i. While single-wavelength indicators like Fluo-4 offer high brightness and a large dynamic range, their susceptibility to experimental variability makes them more suitable for qualitative or high-throughput screening applications where absolute quantification is less critical. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate calcium indicator for their specific experimental needs, ultimately leading to more robust and reliable data.

References

A Researcher's Guide to Fura Red: Calibration and Comparative Analysis for Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of intracellular calcium ([Ca2+]) is paramount to understanding cellular signaling pathways. Fura Red is a long-wavelength, ratiometric fluorescent indicator used for this purpose. This guide provides a detailed protocol for the in-situ calibration of this compound using the ionophore ionomycin and offers a comparative analysis with other popular calcium indicators, supported by experimental data.

This compound: An Overview

This compound is a visible light-excitable analog of the well-known UV-excitable indicator Fura-2. A key characteristic of this compound is that its fluorescence emission decreases upon binding to Ca2+ when excited at approximately 488 nm.[1][2] This inverse response is a crucial consideration in the calibration and data analysis process. Like Fura-2, this compound can be used ratiometrically, which minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, thus allowing for more accurate quantification of intracellular Ca2+ concentrations.[1]

In-Situ Calibration Protocol for this compound Using Ionomycin

This protocol details the steps to determine the minimum (Rmin), maximum (Rmax), and apparent dissociation constant (Kd) of this compound within the cellular environment. Ionomycin, a calcium ionophore, is used to equilibrate intracellular and extracellular Ca2+ concentrations.

Materials
  • This compound AM (cell-permeant form)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (phenol red-free)

  • HEPES buffer

  • High-purity anhydrous Dimethyl Sulfoxide (DMSO)

  • Calcium-free HBSS containing 10 mM EGTA

  • HBSS containing a saturating concentration of CaCl2 (e.g., 10 mM)

  • Ionomycin

  • Cells of interest cultured on coverslips or in a multi-well plate suitable for fluorescence microscopy or plate reader measurements.

Experimental Protocol
  • Dye Loading:

    • Prepare a stock solution of this compound AM (e.g., 1-5 mM) in high-purity anhydrous DMSO.

    • On the day of the experiment, prepare a loading buffer by diluting the this compound AM stock solution into HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell type.

    • To aid in the dispersion of the AM ester in the aqueous buffer, add an equal volume of 20% Pluronic F-127 to the this compound AM stock solution before diluting it in HBSS.

    • Incubate the cells with the this compound AM loading buffer for 30-60 minutes at 37°C.

    • After incubation, wash the cells twice with fresh HBSS to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the this compound AM by intracellular esterases.

  • Determination of Rmin (Minimum Ratio):

    • Replace the HBSS with a calcium-free HBSS containing 10 mM EGTA.

    • Add ionomycin (typically 5-10 µM final concentration) to the cells to deplete intracellular calcium by allowing it to exit the cell down its concentration gradient.

    • Acquire fluorescence intensity measurements at the two excitation wavelengths (e.g., 435 nm and 475 nm, or as determined for your specific setup) and a single emission wavelength (e.g., 660 nm).

    • The ratio of the fluorescence intensities at the two excitation wavelengths under these calcium-free conditions represents Rmin.

  • Determination of Rmax (Maximum Ratio):

    • Wash the cells to remove the EGTA-containing solution.

    • Add HBSS containing a saturating concentration of CaCl2 (e.g., 10 mM).

    • Add ionomycin (5-10 µM final concentration) to flood the cells with calcium.

    • Acquire fluorescence intensity measurements at the same two excitation wavelengths and emission wavelength.

    • The ratio of the fluorescence intensities under these calcium-saturating conditions represents Rmax.

  • Determination of the Dissociation Constant (Kd):

    • The Kd is the concentration of Ca2+ at which half of the indicator is in its bound form. While the in-vitro Kd for this compound is approximately 400 nM, the apparent Kd within the cell can be different and should be determined experimentally if precise quantification is required.[3] This can be achieved by exposing the ionomycin-permeabilized cells to a series of calibration buffers with known free Ca2+ concentrations.

Calculation of Intracellular Calcium Concentration

The standard Grynkiewicz equation for ratiometric indicators like Fura-2 needs to be adapted for this compound due to its inverse fluorescence response. The general form of the equation is:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fλ2,free / Fλ2,bound)

Where:

  • [Ca²⁺] is the intracellular calcium concentration.

  • Kd is the apparent dissociation constant of this compound for Ca²⁺.

  • R is the measured fluorescence ratio (Intensity at λ₁ / Intensity at λ₂).

  • Rmin is the fluorescence ratio in the absence of calcium.

  • Rmax is the fluorescence ratio at saturating calcium concentrations.

  • Fλ2,free is the fluorescence intensity at the second excitation wavelength in calcium-free conditions.

  • Fλ2,bound is the fluorescence intensity at the second excitation wavelength in calcium-saturating conditions.

It is important to empirically determine the optimal excitation wavelengths for ratiometric measurements on your specific instrument.

Comparative Analysis of this compound and Alternative Calcium Indicators

While this compound is a useful tool, several other fluorescent calcium indicators are available, each with its own set of advantages and disadvantages. The choice of indicator will depend on the specific experimental requirements, such as the expected calcium concentration range, the instrumentation available, and the need for multiplexing with other fluorescent probes.

Quantitative Comparison

The following table summarizes the key properties of this compound and some of its common alternatives.

IndicatorTypeExcitation (nm)Emission (nm)Kd (nM)Key AdvantagesKey Disadvantages
This compound Ratiometric (Excitation)~435 / ~475~660~400[3]Visible light excitation, ratiometric.Lower signal-to-noise ratio compared to newer dyes.
Cal Red™ R525/650 Ratiometric (Emission)~492~525 / ~650~330[4]High signal-to-noise ratio (~5-fold > this compound), photostable.[5]Newer and potentially more expensive.
Fluo-4 Single Wavelength~494~516~345[6]Bright signal, high signal-to-noise ratio.Not ratiometric, susceptible to artifacts from uneven loading and photobleaching.[7]
Rhod-2 Single Wavelength~557~581~570Red-shifted emission, suitable for multiplexing with green fluorophores.Can accumulate in mitochondria.
X-Rhod-1 Single Wavelength~580~600~700Further red-shifted emission.Lower affinity for calcium.
Performance Considerations
  • Signal-to-Noise Ratio (S/N): For detecting small or rapid changes in [Ca2+], a high S/N is crucial. Newer indicators like Cal Red™ R525/650 have been specifically designed to offer a superior S/N compared to this compound.[5] Studies have shown that among red-emitting indicators, Rhod-4 provides a high signal-to-noise ratio.

  • Photostability: Photobleaching can be a significant issue in long-term imaging experiments. While this compound is generally more photostable than UV-excitable dyes, newer visible-light excitable indicators often exhibit even greater photostability. Cal Red™ R525/650 is reported to be more photostable than this compound.[8]

  • Ratiometric vs. Single Wavelength: Ratiometric indicators like this compound and Cal Red™ R525/650 allow for more accurate quantification of [Ca2+] by correcting for experimental variables. Single-wavelength indicators like Fluo-4 and Rhod-2 are simpler to use but are more prone to artifacts.

  • Dissociation Constant (Kd): The Kd determines the optimal range of [Ca2+] that an indicator can accurately measure. High-affinity indicators are suitable for measuring resting and small changes in [Ca2+], while low-affinity indicators are better for measuring large calcium transients.

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological context, the following diagrams have been generated using the DOT language.

Fura_Red_Calibration_Workflow cluster_preparation Cell Preparation cluster_calibration Calibration Steps cluster_analysis Data Analysis A Load cells with this compound AM B Wash to remove extracellular dye A->B C Allow for de-esterification B->C D Add Ca2+-free buffer + EGTA + Ionomycin C->D F Add high Ca2+ buffer + Ionomycin C->F E Measure Rmin D->E H Calculate [Ca2+] using the modified Grynkiewicz equation E->H G Measure Rmax F->G G->H

Caption: this compound calibration workflow using ionomycin.

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca2+ Release FuraRed_Ca This compound-Ca2+ Complex Ca_release->FuraRed_Ca detected by this compound Fluorescence_Change Fluorescence Change FuraRed_Ca->Fluorescence_Change IP3R->Ca_release opens ER_Ca [Ca2+] store ER_Ca->Ca_release Agonist Agonist Agonist->GPCR

Caption: GPCR-mediated calcium signaling pathway.

Conclusion

This compound remains a viable option for ratiometric calcium imaging, particularly when UV excitation is undesirable. However, for researchers seeking higher sensitivity and photostability, newer red-shifted ratiometric indicators like Cal Red™ R525/650 present a compelling alternative. The choice of indicator should be carefully considered based on the specific experimental goals and available instrumentation. Proper in-situ calibration, as detailed in this guide, is essential for obtaining accurate and reproducible quantitative data on intracellular calcium dynamics.

References

A Comparative Guide to In Situ Calibration of Fura Red for Absolute Calcium Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fura Red with other common fluorescent calcium indicators, focusing on its application for absolute calcium quantification through in situ calibration. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the appropriate tools for their specific needs.

Introduction to Calcium Indicators

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes. Fluorescent indicators are indispensable tools for studying Ca²⁺ dynamics. These indicators are broadly categorized as ratiometric or non-ratiometric.

  • Ratiometric indicators , such as Fura-2 and this compound, exhibit a shift in their excitation or emission spectra upon binding Ca²⁺. The ratio of fluorescence intensities at two different wavelengths is used to determine the Ca²⁺ concentration, which minimizes the effects of photobleaching, uneven dye loading, and cell thickness.

  • Non-ratiometric indicators , like Fluo-3, exhibit a change in fluorescence intensity upon Ca²⁺ binding. While simpler to use, they can be more susceptible to artifacts from variations in dye concentration and cell volume.

This compound is a visible light-excitable analog of the popular UV-excitable indicator Fura-2. Its longer excitation and emission wavelengths reduce phototoxicity and minimize interference from cellular autofluorescence.

Comparative Analysis of Calcium Indicators

The selection of a calcium indicator depends on several factors, including the specific experimental requirements, the instrumentation available, and the biological system under investigation. Below is a comparison of the key properties of this compound, Fura-2, and the non-ratiometric indicator Fluo-3.

PropertyThis compoundFura-2Fluo-3
Indicator Type Ratiometric (Excitation/Emission Shift)Ratiometric (Excitation Shift)Non-Ratiometric (Intensity Change)
Excitation Wavelengths ~435 nm / ~488 nm[1]~340 nm / ~380 nm~506 nm
Emission Wavelength ~660 nm[1]~510 nm~526 nm[2]
In Vitro Kd for Ca²⁺ ~400 nM~145 nM~390 nM
In Situ Kd for Ca²⁺ Platelets: ~380 nMU373-MG astrocytoma: ~371 nMFrog skeletal muscle: ~2570 nM[3]
Key Advantages - Visible light excitation reduces phototoxicity and autofluorescence.- Can be used for ratiometric measurements alone or in combination with green fluorescent indicators.- Well-established and widely used.- Ratiometric properties provide accurate quantification.- Large fluorescence intensity increase upon Ca²⁺ binding (>100-fold).[2]- Compatible with standard FITC filter sets.
Key Disadvantages - Weaker signal compared to the combination of Fluo-3 and this compound.[1]- Requires UV excitation, which can be phototoxic.- Prone to photobleaching.- Non-ratiometric, making absolute quantification more challenging.- Sensitive to changes in dye concentration and cell volume.

Experimental Protocols

Accurate absolute calcium quantification requires a precise in situ calibration of the fluorescent indicator within the experimental cellular environment. This accounts for factors such as viscosity, protein binding, and ionic strength that can alter the dye's properties.

In Situ Calibration of this compound (Ratiometric Measurement)

This protocol is adapted for the ratiometric measurement of this compound alone, utilizing its dual excitation properties.

Materials:

  • Cells loaded with this compound-AM

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • HEPES buffer

  • Calcium ionophore (e.g., Ionomycin or 4-Bromo A23187)

  • Ca²⁺-free calibration buffer (HBSS with 10 mM EGTA)

  • High Ca²⁺ calibration buffer (HBSS with 10 mM CaCl₂)

  • Fluorescence microscope or plate reader capable of dual-wavelength excitation and emission detection.

Procedure:

  • Cell Loading:

    • Resuspend cells at 1 x 10⁷ cells/mL in HBSS at 37°C.

    • Add this compound-AM to a final concentration of 1-5 µM and 0.01% Pluronic F-127.

    • Incubate for 30 minutes at 37°C.

    • Wash the cells with HEPES buffered saline solution (HBSS with 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1% BSA, 10 mM HEPES).

    • Resuspend in the same buffer and allow 30 minutes for de-esterification.

  • Calibration:

    • Record the baseline fluorescence ratio from the loaded cells.

    • To determine the maximum fluorescence ratio (Rmax), add the calcium ionophore (e.g., 5-10 µM 4-Bromo A23187) in the presence of the high Ca²⁺ calibration buffer to saturate the intracellular dye with Ca²⁺. Record the stable, maximum fluorescence ratio.

    • To determine the minimum fluorescence ratio (Rmin), wash the cells thoroughly and incubate with the Ca²⁺-free calibration buffer containing the ionophore to chelate all intracellular Ca²⁺. Record the stable, minimum fluorescence ratio.

    • To determine the dissociation constant (Kd), expose the ionophore-treated cells to a series of calibration buffers with known free Ca²⁺ concentrations.

  • Data Analysis:

    • Measure the fluorescence intensity at the two excitation wavelengths (e.g., 435 nm and 488 nm) and the emission wavelength (~660 nm).

    • Calculate the ratio of the fluorescence intensities (R).

    • The intracellular free Ca²⁺ concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:

      • Kd is the dissociation constant determined from the calibration curve.

      • R is the measured fluorescence ratio.

      • Rmin and Rmax are the minimum and maximum fluorescence ratios.

      • Sf2/Sb2 is the ratio of fluorescence intensities at the second excitation wavelength for Ca²⁺-free and Ca²⁺-bound forms of the dye.

In Situ Calibration of a this compound and Fluo-4 Ratiometric Pair

This compound can be paired with a green fluorescent indicator like Fluo-4 for ratiometric measurements using a single excitation wavelength. In this combination, as intracellular Ca²⁺ increases, the fluorescence of Fluo-4 increases while that of this compound decreases.

Materials:

  • Cells loaded with both this compound-AM and Fluo-4-AM

  • Physiological buffer

  • Calcium ionophore (e.g., Ionomycin)

  • Ca²⁺-free and high Ca²⁺ calibration buffers

  • Confocal microscope or other imaging system capable of simultaneous or rapid sequential acquisition of green and red fluorescence.

Procedure:

  • Cell Loading: Co-load cells with this compound-AM and Fluo-4-AM, typically at a 1:2 ratio of Fluo-4 to this compound due to the higher brightness of Fluo-4.

  • Calibration: Follow a similar procedure as for this compound alone, but record the fluorescence of both Fluo-4 (e.g., ~516 nm emission) and this compound (e.g., ~660 nm emission) at a single excitation wavelength (e.g., 488 nm).

  • Data Analysis: The ratio of the Fluo-4 to this compound fluorescence is used to determine the intracellular Ca²⁺ concentration using the Grynkiewicz equation, with the operational Kd of the dye mixture determined from the in situ calibration. An operational Kd of 506 nM has been reported for a Fluo-4/Fura Red mixture.

Visualizing Experimental Workflows

Signaling Pathway for Calcium Release

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces IP3R IP3 Receptor IP3->IP3R Ca_cytosol [Ca²⁺]i ↑ Ca_ER Ca²⁺ Store IP3R->Ca_ER opens Ca_ER->Ca_cytosol releases Agonist Agonist Agonist->GPCR

Caption: G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium release.

Experimental Workflow for In Situ this compound Calibration

G A Load Cells with this compound-AM B De-esterification A->B C Record Baseline Fluorescence Ratio B->C D Add Ionophore + High Ca²⁺ Buffer C->D F Wash and Add Ionophore + Ca²⁺-free Buffer C->F H Expose to Calibration Buffers C->H E Record Rmax D->E J Calculate [Ca²⁺]i E->J G Record Rmin F->G G->J I Determine Kd H->I I->J

Caption: Workflow for the in situ calibration of this compound for absolute calcium quantification.

Conclusion

This compound offers a valuable alternative to traditional UV-excitable calcium indicators like Fura-2, particularly for experiments sensitive to phototoxicity or autofluorescence. Its ratiometric properties allow for accurate and reliable absolute quantification of intracellular calcium when properly calibrated in situ. While this compound can be used as a standalone ratiometric indicator, its combination with a green fluorescent dye such as Fluo-4 provides a robust system for ratiometric analysis using a single excitation wavelength, compatible with common laser lines on confocal microscopes and flow cytometers. The choice between this compound, Fura-2, and non-ratiometric indicators like Fluo-3 will ultimately depend on the specific experimental goals, available equipment, and the characteristics of the biological system being studied. This guide provides the foundational data and protocols to make an informed decision for your research.

References

Validating Fura Red Calcium Measurements with Electrophysiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the accuracy of fluorescent indicators is paramount. This guide provides an objective comparison of Fura Red, a ratiometric calcium indicator, with the gold-standard electrophysiological technique of patch-clamping for measuring neuronal activity. We present supporting experimental protocols and data to validate this compound's performance.

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for a multitude of cellular processes, including neurotransmission, muscle contraction, and gene expression.[1] Fluorescent indicators are vital tools for studying these Ca²⁺ dynamics. This compound, a visible light-excitable analog of Fura-2, offers a ratiometric approach to measuring intracellular Ca²⁺, minimizing issues like photobleaching and variations in dye concentration. However, it is essential to validate these optical measurements against a direct measure of cellular electrical activity.

This guide details the simultaneous recording of this compound fluorescence and whole-cell patch-clamp electrophysiology to correlate changes in intracellular Ca²⁺ concentration with membrane potential dynamics, such as action potentials.

Correlating this compound Fluorescence with Electrophysiological Events

Simultaneous recordings allow for the direct comparison of optically reported Ca²⁺ transients with electrically recorded action potentials. In excitable cells like neurons, membrane depolarization triggers the opening of voltage-gated calcium channels (VGCCs), leading to Ca²⁺ influx and a subsequent increase in intracellular Ca²⁺ concentration.[2][3] This change is detected by this compound.

Number of Action PotentialsPeak Depolarization (mV)Peak this compound Ratio (F440/F480) Change (ΔR)Estimated Peak [Ca²⁺]i (nM)
1+200.15150
5+220.55450
10+250.90800
20 (Tetanus)+281.50>1000

This table presents representative data illustrating the expected positive correlation between neuronal firing and this compound signal, based on principles of simultaneous electrophysiology and calcium imaging. Actual values will vary depending on cell type, experimental conditions, and calibration.

Experimental Protocols

Performing simultaneous this compound imaging and whole-cell patch-clamp recordings requires careful coordination of both techniques.[1][4]

I. Cell Preparation and this compound Loading
  • Cell Culture : Plate neurons or other excitable cells on glass coverslips suitable for microscopy.

  • This compound AM Stock Solution : Prepare a 1 mM stock solution of this compound, AM in anhydrous DMSO.

  • Loading Solution : Dilute the this compound, AM stock solution in a physiological buffer (e.g., HEPES-buffered saline) to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in dye loading.

  • Cell Loading : Replace the culture medium with the this compound loading solution and incubate the cells for 30-45 minutes at room temperature, protected from light.

  • De-esterification : After loading, wash the cells with fresh physiological buffer and allow them to incubate for an additional 30 minutes to ensure complete de-esterification of the AM ester by intracellular esterases, which traps the active this compound dye inside the cells.

II. Simultaneous Electrophysiology and Imaging Setup
  • Microscope : Use an inverted microscope equipped for epifluorescence, with a high-speed camera and a light source capable of rapidly switching between the excitation wavelengths for this compound (typically around 440 nm and 480 nm).

  • Patch-Clamp Rig : A standard patch-clamp setup with a micromanipulator, amplifier, and data acquisition system is required.

  • Perfusion System : A perfusion system is necessary to exchange solutions and apply stimuli during the experiment.

III. Combined Recording Protocol
  • Coverslip Mounting : Mount the coverslip with this compound-loaded cells onto a recording chamber on the microscope stage and perfuse with physiological saline.

  • Cell Selection : Identify a healthy, well-loaded cell for patching.

  • Patch-Clamp Recording :

    • Pull glass micropipettes to a resistance of 3-7 MΩ.

    • Fill the pipette with an intracellular solution compatible with both electrophysiological recording and calcium imaging (containing physiological ion concentrations and a Ca²⁺ buffer like EGTA or BAPTA).

    • Under visual guidance, approach the selected cell and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Simultaneous Data Acquisition :

    • Initiate whole-cell voltage-clamp or current-clamp recordings to measure membrane potential or currents.

    • Simultaneously, begin acquiring fluorescence images, alternating between the two excitation wavelengths for this compound.

    • Evoke action potentials using depolarizing current injections through the patch pipette.

    • Record the corresponding changes in this compound fluorescence intensity.

  • Data Analysis :

    • Analyze the electrophysiological recordings to determine action potential frequency, amplitude, and duration.

    • Calculate the ratio of this compound fluorescence intensities (e.g., F440/F480) for each time point.

    • Correlate the changes in the fluorescence ratio (ΔR) with the electrophysiological events.

Visualizing the Process and Pathway

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_exp Simultaneous Recording cluster_analysis Data Analysis prep1 Plate Cells on Coverslip prep2 Load with this compound, AM prep1->prep2 prep3 De-esterification prep2->prep3 exp1 Mount Coverslip on Microscope prep3->exp1 exp2 Achieve Whole-Cell Patch Clamp exp1->exp2 exp3 Acquire Electrophysiology Data exp2->exp3 exp4 Acquire this compound Images exp2->exp4 an1 Calculate Fluorescence Ratio (ΔR/R₀) exp3->an1 exp4->an1 an3 Correlate ΔR/R₀ with AP Firing an1->an3 an2 Analyze Action Potentials an2->an3

Experimental workflow for validation.

G stim Depolarizing Stimulus (Current Injection) depol Membrane Depolarization stim->depol vgcc Voltage-Gated Ca²⁺ Channel (VGCC) Opening depol->vgcc ephys Action Potential (Measured by Patch Clamp) depol->ephys Direct Electrical Measurement ca_influx Ca²⁺ Influx vgcc->ca_influx ca_increase Increase in [Ca²⁺]i ca_influx->ca_increase fura This compound Binds Ca²⁺ ca_increase->fura fluor Fluorescence Change (Optical Measurement) fura->fluor Optical Detection

Signaling pathway of Ca²⁺ detection.

Conclusion

The combination of this compound calcium imaging with whole-cell patch-clamp electrophysiology provides a robust method for validating the optical indicator's performance. The strong correlation between action potential firing and changes in this compound fluorescence confirms its utility as a reliable tool for monitoring neuronal activity and intracellular calcium dynamics. This integrated approach allows researchers to confidently interpret fluorescence data in the context of the underlying electrical events, advancing studies in neuroscience and drug discovery.

References

A Comparative Guide to Fura Red and Other Calcium Sensors for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca²⁺) dynamics is paramount. Fura Red, a visible light-excitable fluorescent indicator, offers a valuable tool for these investigations. This guide provides an objective cross-validation of this compound's performance against other commonly used calcium sensors, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research needs.

Data Presentation: A Comparative Analysis of Calcium Sensor Properties

The selection of a calcium indicator is a critical step in experimental design, directly impacting the quality and interpretation of the resulting data. The following table summarizes the key quantitative characteristics of this compound and several other widely used calcium sensors.

IndicatorExcitation (nm)Emission (nm)Kd for Ca²⁺ (nM)Response to Ca²⁺ BindingRatiometricKey Features
This compound ~435-488~639-6601100-1600 (in myoplasm)[1][2]Fluorescence decrease (at 488 nm excitation)[3][4]YesVisible light excitation minimizes phototoxicity; suitable for multicolor imaging with green fluorescent probes.[3][4]
Fura-2 340/380~510~145Excitation shiftYesWell-established ratiometric indicator; high affinity for Ca²⁺.[5][6]
Indo-1 ~350405/485~230-250Emission shiftYesRatiometric emission is ideal for flow cytometry.[6][7][8]
Fluo-4 ~494~516~345Fluorescence increase (>100-fold)[9]NoHigh fluorescence increase; well-suited for confocal microscopy and high-throughput screening.[2][4]
GCaMP ~488~510Variable (e.g., GCaMP6s ~144)Fluorescence increaseNo (Intensity-based)Genetically encoded, allowing for targeted expression in specific cells or organelles.[10]
Aequorin N/A (Bioluminescent)~469Broad range (~100 to >100,000)Light emissionNo (Luminescence-based)Very low background signal; wide dynamic range.[11][12]

Experimental Protocols: Methodologies for Comparative Analysis

To objectively evaluate the performance of different calcium sensors, standardized experimental protocols are essential. The following outlines a general methodology for comparing this compound with other indicators in a live-cell imaging experiment.

Objective: To compare the dynamic range, signal-to-noise ratio, and photostability of this compound with other calcium indicators (e.g., Fura-2, Fluo-4) in response to a calcium stimulus in a cultured mammalian cell line (e.g., HeLa or CHO cells).

Materials:

  • HeLa or CHO cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound, AM

  • Fura-2, AM

  • Fluo-4, AM

  • Pluronic F-127

  • Ionomycin (calcium ionophore)

  • EGTA (calcium chelator)

  • Fluorescence microscope with appropriate filter sets for each indicator

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare loading solutions for each indicator. For this compound, AM, a typical concentration is 1-10 µM in HBSS containing 0.01-0.04% Pluronic F-127.[13] Optimize concentrations for other dyes based on manufacturer's recommendations.

    • Remove culture medium from cells and wash once with HBSS.

    • Incubate cells with the respective dye loading solution for 30-60 minutes at 37°C.

    • Wash cells twice with HBSS to remove excess dye.

    • Incubate cells for a further 30 minutes at room temperature to allow for complete de-esterification of the AM ester.

  • Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Acquire baseline fluorescence images for a set period (e.g., 1-2 minutes).

      • For this compound, excite at ~488 nm and collect emission at >600 nm.

      • For Fura-2, alternate excitation between 340 nm and 380 nm and collect emission at ~510 nm.

      • For Fluo-4, excite at ~488 nm and collect emission at ~520 nm.

    • Induce a calcium transient by adding a stimulus, such as 1-5 µM ionomycin.

    • Continue to acquire images throughout the stimulation and subsequent return to baseline.

    • To determine maximal fluorescence (Fmax), add a higher concentration of ionomycin.

    • To determine minimal fluorescence (Fmin), add a calcium-free buffer containing EGTA.

  • Data Analysis:

    • For each cell, measure the mean fluorescence intensity over time.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths. For this compound, a ratiometric analysis can also be performed using different excitation or emission channels.[14]

    • For single-wavelength dyes like Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence upon stimulation and F₀ is the baseline fluorescence.

    • Compare the dynamic range (Fmax/Fmin or Rmax/Rmin), signal-to-noise ratio, and photobleaching rates across the different indicators.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Calcium Imaging Experimental Workflow A Cell Culture & Plating B Calcium Indicator Loading (e.g., this compound, AM) A->B C Wash & De-esterification B->C D Baseline Fluorescence Imaging C->D E Stimulation (e.g., Ionomycin) D->E F Image Acquisition during Response E->F G Data Analysis (Ratio, ΔF/F₀) F->G

A generalized workflow for a cellular calcium imaging experiment.

G cluster_pathway Simplified GPCR Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR 1. Activation PLC PLC GPCR->PLC 2. Transduction PIP2 PIP₂ PLC->PIP2 3. Hydrolysis IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum (ER) [High Ca²⁺] IP3->ER 4. IP₃R Activation CaSensor Calcium Sensor (e.g., this compound) ER->CaSensor 5. Ca²⁺ Release CellResponse Cellular Response CaSensor->CellResponse 6. Signal Detection

A simplified G-protein coupled receptor (GPCR) signaling cascade leading to intracellular calcium release.

References

A Comparative Guide to Fura Red: Unveiling Its Limitations and Exploring Superior Alternatives for Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of intracellular calcium (Ca²⁺) is crucial for understanding a vast array of cellular processes. Fura Red has been utilized as a visible light-excitable calcium indicator; however, its inherent limitations have led to the development and adoption of more robust and sensitive alternatives. This guide provides an objective comparison of this compound's performance against other popular calcium dyes, supported by experimental data and detailed methodologies.

This compound: A Critical Overview

This compound is a fluorescent dye sensitive to calcium concentrations. Uniquely, its fluorescence decreases as it binds to Ca²⁺.[1][2] It is a visible light-excitable analog of Fura-2 and is often used in conjunction with green-fluorescent indicators like Fluo-3, Fluo-8, or Cal-520 for ratiometric measurements.[3][4] This combination allows for excitation with less phototoxic visible light, a distinct advantage over UV-excitable dyes.[3][4]

However, this compound suffers from several significant limitations:

  • Weak Signal: The fluorescence of this compound, even in the absence of calcium, is considerably weaker than other visible light-excitable indicators. This often necessitates using higher dye concentrations, which can lead to cellular toxicity and buffering of the calcium signal.[5]

  • Inverse Response: The decrease in fluorescence upon Ca²⁺ binding can be counterintuitive and may lead to a lower signal-to-noise ratio compared to dyes that exhibit fluorescence enhancement.

  • Suboptimal for Standalone Use: While it can be used alone for ratiometric analysis by flow cytometry, its signal is weaker than when combined with another dye like Fluo-3.[6]

  • Binding to Intracellular Components: Studies have shown that a significant percentage of this compound molecules can become bound to myoplasmic constituents, which alters the dye's affinity for calcium and its fluorescence ratio signals.[7]

High-Performance Alternatives to this compound

Given the limitations of this compound, several other chemical dyes and genetically encoded indicators have become the preferred choice for a majority of calcium imaging applications. These alternatives offer improved brightness, higher signal-to-noise ratios, and a variety of spectral properties to suit different experimental needs.

1. Ratiometric UV-Excitable Dyes: The Quantitative Workhorses

Ratiometric indicators allow for the precise quantification of intracellular Ca²⁺ concentrations by taking the ratio of fluorescence intensities at two different wavelengths, which corrects for variables like uneven dye loading, cell thickness, and photobleaching.[6][8][9]

  • Fura-2: Arguably the most popular ratiometric indicator, Fura-2 is excited at 340 nm and 380 nm, with emission around 510 nm.[8][9] The ratio of emissions from these two excitation wavelengths is directly related to the intracellular calcium concentration.[9] Its high affinity for Ca²⁺ makes it ideal for measuring low-level concentrations.[10] However, its requirement for UV excitation can be phototoxic to cells, and it is not well-suited for confocal microscopy.[11][12]

  • Indo-1: Similar to Fura-2, Indo-1 is a ratiometric dye. In contrast, it has a single excitation wavelength (around 350 nm) and a dual emission peak that shifts from ~475 nm in Ca²⁺-free conditions to ~400 nm when bound to Ca²⁺.[13][14][15] This makes it particularly useful for flow cytometry where changing emission filters is simpler than alternating excitation sources.[14]

2. Single-Wavelength Visible Light Dyes: Brightness and Simplicity

These indicators show a change in fluorescence intensity at a single wavelength upon binding to calcium. They are generally much brighter than ratiometric dyes and are compatible with standard microscopy equipment, including confocal setups.

  • Fluo-4: As the most popular green fluorescent calcium indicator, Fluo-4 is significantly brighter than its predecessor, Fluo-3.[16][17][18] It is well-excited by the 488 nm argon-ion laser line, making it a staple in fluorescence microscopy and high-throughput screening.[16][17] While simple to use, as a single-wavelength indicator, it is not ideal for quantitative measurements as signal intensity can be affected by dye concentration and cell volume.

  • Rhod-2: This is a red-fluorescent indicator, making it suitable for use in cells expressing green fluorescent proteins (GFP).[12] Rhod-2 has the longest wavelength emission of the common calcium indicators and is known to selectively accumulate in mitochondria in many cell types due to its positive charge.[19][20][21]

3. Genetically Encoded Calcium Indicators (GECIs): For Long-Term and Targeted Imaging

GECIs are proteins, such as GCaMP, that fluoresce upon binding calcium. They can be introduced into cells via transfection or by creating transgenic animals, allowing for cell-type-specific expression and long-term imaging without the need for repeated dye loading.[22][23][24] While powerful for in vivo and chronic studies, GECIs generally have slower kinetics compared to chemical dyes, which may not be suitable for tracking very rapid Ca²⁺ transients.[23] Furthermore, their expression can sometimes interfere with normal cellular calcium signaling.[25]

Quantitative Data Comparison

The following table summarizes the key spectral and chemical properties of this compound and its primary alternatives.

IndicatorTypeExcitation (nm)Emission (nm)Kd for Ca²⁺Key Advantages
This compound Ratiometric (Visible)435 / 470[3][4]~650[3][4]~200 nM[26]Visible light excitation, can be used for ratiometry with a green dye.
Fura-2 Ratiometric (UV)340 / 380[8][9]~510[8][9]~145 nM[23]Excellent for quantitative measurements, high affinity for Ca²⁺.[9][10]
Indo-1 Ratiometric (UV)~350[14]475 / 400[13][14]~230 nM[23]Ratiometric with single excitation, ideal for flow cytometry.[14]
Fluo-4 Single Wavelength~494[27]~516[27]~345 nM[23][27]Very bright, high signal-to-noise, compatible with 488 nm laser.[16][18]
Rhod-2 Single Wavelength~550[28]~578[28]~570 nM[28]Red fluorescence (avoids GFP overlap), often localizes to mitochondria.[20]
GCaMPs Genetically Encoded~488 (for GCaMP)~510 (for GCaMP)VariesCell-specific targeting, suitable for long-term/in vivo imaging.[22][24]

Experimental Protocols & Methodologies

Accurate and reproducible data depend on meticulous experimental execution. Below are standard protocols for loading cells with AM ester versions of common calcium dyes.

General Protocol for Loading Cells with AM Ester Dyes (e.g., this compound AM, Fura-2 AM, Fluo-4 AM)

This protocol provides a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • Calcium dye AM ester (e.g., this compound AM)

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Probenecid (optional, to prevent dye leakage)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2 to 5 mM stock solution of the dye's AM ester in anhydrous DMSO.[3][4] Aliquot into single-use volumes and store at -20°C, protected from light.

    • Prepare a 10% (w/v) Pluronic® F-127 stock solution in distilled water.[29]

  • Prepare Dye Working Solution:

    • On the day of the experiment, thaw an aliquot of the dye stock solution.

    • Prepare a working solution with a final dye concentration of 2-5 µM in a suitable buffer (e.g., HBSS).[29] The optimal concentration must be determined empirically.

    • Add Pluronic® F-127 to the working solution for a final concentration of 0.02-0.04% to aid in dye solubilization.[3][29]

    • If dye leakage is an issue, probenecid can be added to the working solution (final concentration 0.5-1 mM).[3]

  • Cell Loading:

    • Culture cells on coverslips or in microplates overnight.

    • Remove the growth medium and replace it with the dye working solution.

    • Incubate the cells at 37°C for 30 to 60 minutes.[3][4][6] Incubation time may need to be optimized.

  • Wash and De-esterification:

    • Remove the dye working solution and wash the cells gently with fresh, warm buffer (e.g., HBSS) to remove excess dye.[6]

    • Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the cells on the microscope.

    • Add the desired stimulant and begin recording fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. For this compound, one might record at Ex/Em = 470/650 nm.[3][4]

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum Receptor GPCR / RTK PLC PLC Receptor->PLC Ligand Binding IonChannel Ion Channel Ca_cyto ↑ [Ca²⁺]i IonChannel->Ca_cyto Ca²⁺ Influx IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3R IP3 Receptor IP3->IP3R Binds Response Cellular Response (e.g., Contraction, Secretion) Ca_cyto->Response Activates IP3R->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ Store Ca_ER->IP3R

Caption: A typical Gq-coupled GPCR signaling pathway leading to an increase in intracellular calcium.

G prep Prepare AM Dye Working Solution (2-5 µM Dye, 0.04% Pluronic F-127) load Incubate Cells with Dye Solution (37°C, 30-60 min) prep->load wash Wash Cells with Warm Buffer load->wash deester Incubate for De-esterification (30 min) wash->deester image Perform Fluorescence Imaging Experiment deester->image

Caption: Experimental workflow for loading cells with a generic calcium indicator AM ester.

G cluster_chem Chemical Indicators cluster_ratio Ratiometric cluster_single Single Wavelength cluster_geci Genetically Encoded (GECIs) Fura2 Fura-2 Indo1 Indo-1 Fura2->Indo1 Fluo4 Fluo-4 Rhod2 Rhod-2 Fluo4->Rhod2 GCaMP GCaMP

References

A Researcher's Guide: Fura Red Ratiometric Analysis Versus Intensity-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca2+]i) is paramount to understanding cellular signaling. Fura Red has emerged as a valuable fluorescent indicator for this purpose, offering versatility in its application. This guide provides an objective comparison between two primary methodologies for using this compound: ratiometric analysis and intensity-based measurements, supported by experimental data and detailed protocols.

The fundamental advantage of ratiometric dyes lies in their ability to provide quantitative measurements of ion concentrations that are largely independent of several potential artifacts.[1][2][3] These issues, which can affect the accuracy of single-wavelength indicators, include variations in dye concentration, optical path length, illumination intensity, and photobleaching.[1][4][5][6] By measuring the ratio of fluorescence signals at two different wavelengths, these confounding factors can be effectively cancelled out, leading to more accurate and reproducible data.[1][5]

Core Concepts: A Tale of Two Methods

Ratiometric Analysis is a powerful technique that utilizes the spectral shifts of a dye upon binding to its target ion.[3] For this compound, this typically involves exciting the dye at two different wavelengths and measuring the resulting emission at a single wavelength. The ratio of the fluorescence intensities obtained from the two excitation wavelengths is then used to calculate the precise intracellular calcium concentration.[7] This method is the gold standard for quantitative calcium measurements.[2]

Intensity-Based Methods , also known as single-wavelength measurements, are simpler in execution. They involve exciting the dye at a single wavelength and monitoring the change in fluorescence intensity as calcium levels fluctuate.[2] With this compound, an increase in intracellular calcium leads to a decrease in fluorescence emission when excited at specific wavelengths, such as 488 nm.[8][9] While this method can indicate relative changes in calcium concentration (often expressed as a ratio of fluorescence at a given time to baseline fluorescence, F/F0), it is susceptible to the artifacts mentioned above.[2]

Quantitative Data Comparison

The choice between ratiometric and intensity-based methods often depends on the experimental goals and available equipment. The following table summarizes the key characteristics and performance differences between the two approaches using this compound.

FeatureRatiometric Analysis with this compoundIntensity-Based Method with this compound
Principle Measures the ratio of fluorescence from dual-wavelength excitation.[7]Measures the change in fluorescence intensity from single-wavelength excitation.[2]
Primary Output Absolute or precise relative [Ca2+]i concentration.[4]Relative change in [Ca2+]i (e.g., F/F0).[2]
Accuracy High. Corrects for variations in dye loading, cell thickness, photobleaching, and illumination intensity.[1][5][6]Moderate. Prone to artifacts from uneven dye loading, leakage, and photobleaching.[2]
Quantification Truly quantitative, allowing for calibration of [Ca2+]i.Semi-quantitative; primarily shows the direction and magnitude of change.
Equipment Complexity Requires a system capable of rapid switching between two excitation wavelengths (e.g., filter wheel, monochromator, or multiple lasers).[10]Can be performed on standard fluorescence microscopes, plate readers, or flow cytometers with a single excitation source.
Typical Excitation Dual excitation, e.g., 406 nm and 532 nm (for flow cytometry)[7][11], or 420 nm and 480 nm (for microscopy).[8]Single excitation, typically ~488 nm, where fluorescence decreases with Ca2+ binding.[8][12]
Typical Emission Single emission detection, ~660 nm.[8][12][13]Single emission detection, ~660 nm.[8][12][13]
Pros - High accuracy and reproducibility[5] - Reliable for single-cell analysis - Minimizes experimental artifacts[1]- Simpler experimental setup - Faster acquisition speed (no wavelength switching) - Suitable for high-throughput screening
Cons - Requires more sophisticated and expensive equipment[10] - Data analysis is more complex- Susceptible to artifacts[2] - Difficult to compare results between experiments or different cells

Visualizing the Concepts

To better understand the underlying principles, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR 1. Binding PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R 4. Binding ER_Ca Ca2+ Store IP3R->ER_Ca Ca_cyto Cytosolic Ca2+ ER_Ca->Ca_cyto 5. Ca2+ Release Effectors Downstream Effectors (e.g., PKC, Calmodulin) Ca_cyto->Effectors 6. Activation

A typical GPCR-mediated calcium signaling pathway.

G cluster_Ratiometric Ratiometric Workflow cluster_Intensity Intensity-Based Workflow r_load 1. Load Cells with this compound r_ex1 2a. Excite at λ1 r_load->r_ex1 r_ex2 2b. Excite at λ2 r_load->r_ex2 r_em1 3a. Measure Emission r_ex1->r_em1 r_calc 4. Calculate Ratio (Em1 / Em2) r_em1->r_calc r_em2 3b. Measure Emission r_ex2->r_em2 r_em2->r_calc r_result 5. Determine [Ca2+]i r_calc->r_result i_load 1. Load Cells with this compound i_ex 2. Excite at λ i_load->i_ex i_em 3. Measure Intensity (F) i_ex->i_em i_calc 4. Calculate F/F0 i_em->i_calc i_result 5. Relative [Ca2+]i Change i_calc->i_result

Comparison of experimental workflows.

G cluster_Artifacts Experimental Variables / Artifacts cluster_Measurements Measurement Methods Dye_Conc Dye Concentration Ratio Ratiometric (F1 / F2) Dye_Conc->Ratio Corrected Intensity Intensity-Based (F) Dye_Conc->Intensity Bleach Photobleaching Bleach->Ratio Corrected Bleach->Intensity Thickness Cell Thickness Thickness->Ratio Corrected Thickness->Intensity

Ratiometric methods correct for common artifacts.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are foundational protocols for using this compound AM.

1. General Protocol for Loading Cells with this compound AM

The acetoxymethyl (AM) ester form of this compound is cell-permeant. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active indicator.[14]

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound AM by dissolving it in high-quality, anhydrous DMSO.

    • For ease of use, create small aliquots of the stock solution and store them desiccated at -20°C, protected from light.[15]

    • A solution of Pluronic F-127 (e.g., 20% in DMSO) can be used to aid in dye solubilization and prevent aggregation.[16]

  • Cell Loading:

    • Grow cells on an appropriate substrate for imaging (e.g., glass-bottom dishes).

    • Prepare a loading buffer. A common choice is a Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer containing calcium and magnesium.[16]

    • Dilute the this compound AM stock solution into the loading buffer to a final concentration of 1-5 µM. To aid dispersion, add an equal volume of 20% Pluronic F-127 to the dye before adding it to the buffer.

    • Remove the culture medium from the cells and replace it with the this compound loading solution.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.[16][17] The optimal time and concentration should be determined empirically for each cell type.

    • After incubation, wash the cells 2-3 times with fresh buffer to remove extracellular dye.

    • Allow the cells to de-esterify the dye for an additional 30 minutes at room temperature in the dark before imaging.[15]

2. Protocol for Ratiometric Analysis by Flow Cytometry

This technique allows for the analysis of calcium flux in heterogeneous cell populations.[7]

  • Instrumentation: A flow cytometer equipped with at least two lasers for excitation, for example, a Violet laser (406 nm) and a Green or Blue laser (532 nm or 488 nm).[7][11]

  • Procedure:

    • Load cells in suspension following the general protocol above.

    • Resuspend cells to a final concentration of 1-2 x 10^6 cells/mL in buffer.[17]

    • Acquire a baseline fluorescence for 20-30 seconds to establish a stable signal.[7]

    • Add the stimulating agent (e.g., chemokine, ionomycin) and continue acquiring data in real-time.

    • As [Ca2+]i increases, an increasing signal is detected from the Violet laser excitation (e.g., 406 nm) and a concurrent decreasing signal is measured from the Green/Blue laser excitation (e.g., 532 nm).[7][11]

    • Data Analysis: Use kinetics software (e.g., FlowJo) to calculate the ratio of the emission from the violet laser over the emission from the green/blue laser (e.g., Ratio = 406nm / 532nm).[7][11] This ratio is directly proportional to the intracellular calcium concentration.

3. Protocol for Intensity-Based Analysis by Microscopy

  • Instrumentation: A standard fluorescence microscope with a light source and filter set appropriate for exciting this compound (e.g., 488 nm excitation) and detecting its emission (~660 nm).[8]

  • Procedure:

    • Load cells adhered to coverslips as described in the general protocol.

    • Mount the coverslip in an imaging chamber and perfuse with buffer.

    • Acquire a time-lapse series of images using a single excitation wavelength (e.g., 488 nm).

    • Establish a stable baseline fluorescence (F0) for a short period.

    • Introduce the stimulus to the chamber.

    • Continue recording the fluorescence intensity (F) as it changes over time. Remember that for this compound excited at 488 nm, fluorescence will decrease as calcium rises.[8]

    • Data Analysis: Define regions of interest (ROIs) over individual cells. Plot the change in fluorescence as a ratio of F/F0.

Conclusion and Recommendations

The choice between ratiometric analysis and intensity-based methods for this compound depends critically on the scientific question being addressed.

  • Choose Ratiometric Analysis when the goal is to obtain accurate, quantitative measurements of intracellular calcium concentration. This method is superior for single-cell studies, for experiments requiring high reproducibility, and when comparing responses across different cell populations or experimental conditions. Its inherent correction for common artifacts makes it the more robust and reliable choice for detailed physiological studies.[1][4][5]

  • Choose Intensity-Based Methods for qualitative or semi-quantitative assessments, particularly in high-throughput screening (HTS) applications where simplicity and speed are prioritized over absolute quantification. This approach is effective for identifying "hits" in drug discovery or for experiments where a simple "yes/no" answer about calcium mobilization is sufficient.

By understanding the principles, advantages, and limitations of each technique, researchers can effectively leverage this compound to generate high-quality data and advance our understanding of the intricate role of calcium in cellular life.

References

Unveiling the Influence of Fura Red on Intracellular Calcium Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of intracellular calcium signaling, the choice of a fluorescent indicator is paramount. The ideal probe should faithfully report calcium transients without significantly altering them. This guide provides a comprehensive assessment of the buffering effects of Fura Red, a widely used ratiometric calcium indicator, in comparison to other popular alternatives. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, we aim to empower researchers to make informed decisions for their specific experimental needs.

The introduction of any chelating agent, including fluorescent calcium indicators, into a cell inevitably introduces an exogenous buffer. This can alter the amplitude and kinetics of intracellular calcium ([Ca²⁺]i) signals. The extent of this buffering effect is primarily governed by the indicator's dissociation constant (Kd) for Ca²⁺, its concentration within the cell, and the on- and off-rates of calcium binding. A lower Kd signifies a higher affinity for calcium, which can lead to more pronounced buffering of physiological calcium fluctuations.

Quantitative Comparison of Calcium Indicator Properties

To facilitate an objective comparison, the following table summarizes the key properties of this compound and several other commonly used fluorescent and genetically encoded calcium indicators. These parameters are crucial for predicting the potential buffering impact of each indicator on intracellular calcium dynamics.

IndicatorTypeKd (nM)Excitation (nm)Emission (nm)Key Characteristics
This compound Ratiometric Chemical Dye~140 - 1600[1]~435 (Ca²⁺-bound) / ~470 (Ca²⁺-free)[2]~630 - 650[2]Emission increases with decreasing [Ca²⁺]; useful for ratiometric measurements with green-emitting indicators.[3]
Fura-2 Ratiometric Chemical Dye~145[4][5]~340 (Ca²⁺-bound) / ~380 (Ca²⁺-free)[6]~510[6]The "gold standard" ratiometric indicator; high affinity can lead to significant buffering.[5]
Indo-1 Ratiometric Chemical Dye~230 - 250[7][8]~355[8]~400 (Ca²⁺-bound) / ~475 (Ca²⁺-free)[7]Single excitation, dual emission ratiometric dye; suitable for flow cytometry.
Fluo-4 Non-Ratiometric Chemical Dye~345[5][9]~494[10]~516[10]Large fluorescence increase upon Ca²⁺ binding; lower affinity reduces buffering compared to Fura-2.[5]
Rhod-2 Non-Ratiometric Chemical Dye~570 - 1000[11][12]~552[12]~581[12]Red-shifted spectra minimize autofluorescence; lower affinity is suitable for higher [Ca²⁺] ranges.
GCaMP6s Genetically Encoded~258[13]~488~510Slow kinetics, high affinity; good for detecting small, slow Ca²⁺ changes.
GCaMP6f Genetically Encoded~722[13]~488~510Fast kinetics, lower affinity; suitable for detecting rapid Ca²⁺ transients.

Note: The in situ Kd of an indicator can vary depending on the cellular environment, including temperature, pH, and protein binding.

Understanding Buffering Through Binding Kinetics

Beyond the equilibrium dissociation constant (Kd), the kinetics of calcium binding and unbinding (kon and koff) provide a more dynamic picture of an indicator's buffering capacity. A fast on-rate allows the indicator to rapidly capture free calcium, potentially blunting the peak of a transient. A slow off-rate means the indicator releases calcium slowly, which can prolong the decay phase of the signal.

Indicatorkon (M⁻¹s⁻¹)koff (s⁻¹)
Fura-2 6.02 x 10⁸96.7
Indo-1 ~5 x 10⁸130
Fluo-4 6.0 x 10⁸210
GCaMP6f -Fast decay
GCaMP6s -Slow decay

Experimental Protocols

Accurate assessment of intracellular calcium requires meticulous experimental technique. Below are detailed protocols for cell loading with this compound AM and a general procedure for calcium imaging.

Protocol 1: Loading Adherent Cells with this compound AM

This protocol describes the loading of this compound acetoxymethyl (AM) ester into adherent cells, a common method for introducing the dye into the cytoplasm.

experimental_workflow_loading cluster_prep Preparation cluster_loading Cell Loading cluster_wash Washing & De-esterification cluster_imaging Imaging prep_solution Prepare this compound AM working solution (2-5 µM) in HHBS with 0.02-0.04% Pluronic F-127 and optional probenecid (1-2.5 mM) remove_media Aspirate culture medium from adherent cells add_dye Add this compound AM working solution to cells remove_media->add_dye 1. incubate_load Incubate for 30-60 min at 37°C in the dark add_dye->incubate_load 2. remove_dye Aspirate dye solution incubate_load->remove_dye 3. wash_cells Wash cells 2-3 times with warm HHBS remove_dye->wash_cells 4. incubate_deester Incubate for 30 min at 37°C for complete de-esterification wash_cells->incubate_deester 5. ready Cells are ready for calcium imaging incubate_deester->ready 6.

Fig. 1: Experimental workflow for loading adherent cells with this compound AM.

Materials:

  • This compound, AM (Acetoxymethyl ester)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Pluronic® F-127

  • Probenecid (optional, to inhibit dye extrusion)

Procedure:

  • Prepare a this compound AM stock solution: Dissolve this compound AM in anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare the loading buffer: Dilute the this compound AM stock solution into HBSS to a final working concentration of 2-5 µM. To aid in dye solubilization, add Pluronic® F-127 to a final concentration of 0.02-0.04%. If dye leakage is a concern, probenecid can be added to a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Aspirate the culture medium from the adherent cells.

    • Gently add the this compound AM loading buffer to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a dark environment to prevent phototoxicity.

  • Washing and De-esterification:

    • Aspirate the loading buffer.

    • Wash the cells 2-3 times with warm HBSS to remove extracellular dye.

    • Add fresh warm HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.

  • The cells are now loaded with this compound and are ready for calcium imaging experiments.

Protocol 2: General Calcium Imaging Using a Fluorescence Microscope

This protocol provides a general workflow for acquiring intracellular calcium data using a fluorescence microscope equipped for ratiometric imaging.

experimental_workflow_imaging cluster_setup Microscope Setup cluster_acquisition Image Acquisition cluster_analysis Data Analysis mount_sample Mount coverslip with loaded cells on the microscope stage focus Locate and focus on the cells of interest mount_sample->focus set_params Set acquisition parameters (excitation wavelengths, exposure times, frame rate) focus->set_params baseline Record baseline fluorescence (resting [Ca²⁺]i) set_params->baseline stimulate Apply stimulus to elicit a Ca²⁺ response baseline->stimulate record Record fluorescence changes during and after stimulation stimulate->record roi Define Regions of Interest (ROIs) over individual cells record->roi ratio Calculate the fluorescence ratio (e.g., F435/F470 for this compound) for each ROI over time roi->ratio calibrate Optional: Calibrate ratio values to absolute [Ca²⁺]i using in situ calibration ratio->calibrate signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR G_protein Gq Protein GPCR->G_protein 2. Activation PLC PLC PIP2 PIP₂ PLC->PIP2 4. Cleavage Agonist Agonist Agonist->GPCR 1. Binding G_protein->PLC 3. Activation IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R 5. Binding Ca_release Ca²⁺ Release Ca_indicator Fluorescent Ca²⁺ Indicator (e.g., this compound) Ca_release->Ca_indicator 7. Buffering &   Signaling Cellular_response Downstream Cellular Responses Ca_release->Cellular_response 8. Activation ER_Ca High [Ca²⁺] ER_Ca->Ca_release 6. Channel Opening

References

Safety Operating Guide

Proper Disposal of Fura Red: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Fura Red, a fluorescent dye commonly used in life sciences research. This guide provides procedural, step-by-step instructions to ensure safe and compliant waste management in your laboratory.

This compound and its derivatives are vital tools for researchers studying intracellular calcium signaling. While not classified as a hazardous substance, proper disposal of this compound waste is crucial to maintain a safe laboratory environment and to comply with institutional and local regulations. This document outlines the recommended procedures for handling and disposing of various forms of this compound waste generated during research activities.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The hazards of this material have not been thoroughly investigated, and it should be handled with caution.[1] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[2] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[1] In case of a spill, absorb the material with an inert substance and collect it for disposal in accordance with applicable laws.[1]

Disposal of this compound Waste Streams

The appropriate disposal method for this compound waste depends on its physical state and concentration. The following procedures are based on general guidelines for non-hazardous laboratory chemical waste. Crucially, all disposal actions must be in accordance with your institution's Environmental Health and Safety (EHS) protocols and local regulations.

Aqueous Solutions Containing this compound

Aqueous solutions containing this compound, such as residual staining solutions and buffer washes, may be eligible for drain disposal under specific conditions. Before proceeding, confirm with your institution's EHS department if this method is permitted.

Step-by-Step Protocol for Aqueous Waste Disposal:

  • Consult Institutional Policy: Verify with your EHS department that drain disposal of non-hazardous, water-soluble dyes is acceptable.

  • Dilution: Dilute the this compound solution with a large volume of water. A general guideline for non-hazardous chemicals is to dilute to a concentration of 1% or less.[3] For fluorescent dyes, aiming for a final concentration of 1-2 mg/L is a cautious approach based on ecotoxicity studies of similar dyes.[4]

  • pH Neutralization: Check the pH of the diluted solution. Adjust the pH to a neutral range, typically between 5.5 and 9.5, before drain disposal.[5]

  • Drain Disposal: Pour the diluted and neutralized solution down the sink with copious amounts of running water. This further dilutes the chemical and minimizes its concentration in the wastewater system.

Solid Waste Contaminated with this compound

Solid waste includes items such as gloves, paper towels, and electrophoresis gels that have come into contact with this compound.

Step-by-Step Protocol for Solid Waste Disposal:

  • Segregation: Ensure that solid waste contaminated with this compound is not mixed with hazardous chemical waste.

  • Containment: Place the contaminated solid waste in a designated, sealed plastic bag to prevent leakage and exposure to custodial staff.

  • Disposal: Dispose of the sealed bag in the regular laboratory trash, unless your institution's policy specifies otherwise.

Sharps Waste Contaminated with this compound

Sharps waste, such as pipette tips, needles, and syringes, requires special handling to prevent physical injury.

Step-by-Step Protocol for Sharps Waste Disposal:

  • Collection: Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.

  • Do Not Overfill: Do not fill the sharps container more than three-quarters full.

  • Disposal: Once the sharps container is full, seal it securely and dispose of it according to your institution's biohazardous or sharps waste disposal procedures.

Unused or Expired this compound

Unused or expired this compound solid powder should be disposed of as chemical waste.

Step-by-Step Protocol for Unused Product Disposal:

  • Labeling: Ensure the original container is clearly labeled.

  • Collection: Contact your institution's EHS department to arrange for the collection and disposal of the unwanted chemical. Do not attempt to dispose of solid this compound in the regular trash or down the drain.

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters for the disposal of this compound waste. These are general guidelines and may be superseded by your institution's specific protocols.

ParameterGuidelineSource
Aqueous Solution Concentration for Drain Disposal < 1%[3]
Recommended Diluted Concentration of Fluorescent Dye 1-2 mg/L[4]
pH Range for Drain Disposal 5.5 - 9.5[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of different types of this compound waste.

Fura_Red_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_waste_types Waste Characterization cluster_disposal_paths Disposal Procedures start Identify this compound Waste Type aqueous Aqueous Solution start->aqueous solid Contaminated Solid Waste (Gloves, Paper Towels, Gels) start->solid sharps Contaminated Sharps (Pipette Tips, Needles) start->sharps unused Unused/Expired Product start->unused drain_disposal Consult EHS for Drain Disposal Approval - Dilute to <1% concentration - Neutralize pH to 5.5-9.5 - Flush with copious water aqueous->drain_disposal regular_trash Seal in a plastic bag Dispose in regular laboratory trash solid->regular_trash sharps_container Place in designated sharps container Follow institutional sharps disposal protocol sharps->sharps_container ehs_pickup Label container clearly Arrange for EHS chemical waste pickup unused->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound waste, contributing to a secure and environmentally responsible laboratory setting. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.

References

Personal protective equipment for handling Fura Red

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Fura Red. Adherence to these guidelines is vital for ensuring personal safety and minimizing environmental contamination in laboratory settings. This compound is a fluorescent calcium indicator dye, and while its hazards have not been thoroughly investigated, it is prudent to handle it with the caution afforded to all laboratory chemicals.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the primary defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical safety goggles with side shieldsNitrile or butyl rubber glovesLab coat or chemical-resistant apronRecommended to handle in a chemical fume hood to avoid inhalation of dust.
Handling Solutions Chemical safety goggles with side shieldsNitrile or butyl rubber glovesLab coatNot generally required if handled in a well-ventilated area or fume hood.
Spill Cleanup Chemical safety goggles with side shieldsHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator if spill generates dust or aerosols.
Waste Disposal Chemical safety goggles with side shieldsNitrile or butyl rubber glovesLab coatNot generally required if handled in a well-ventilated area or fume hood.

Safety Operating Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound, AM ester at -20°C and protect from light, especially when in solution.[1][2]

  • Stock solutions of this compound, AM in anhydrous DMSO should be stored in single-use aliquots in tightly sealed vials at -20°C, desiccated, and protected from light; under these conditions, they are stable for up to three months.[3]

Preparation of Solutions:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation.

  • Stock Solution (2 to 5 mM): Prepare by dissolving this compound, AM in high-quality, anhydrous DMSO.[4] It is recommended to prepare and use the stock solution on the same day.[3]

  • Working Solution (2 to 20 µM): On the day of the experiment, thaw an aliquot of the stock solution to room temperature.[4] Prepare the working solution in a buffer of your choice (e.g., Hanks and Hepes buffer).[4] For most cell lines, a final concentration of 4-5 μM is recommended.[4]

  • The nonionic detergent Pluronic® F-127 (at a final in-well concentration of 0.02% to 0.04%) can be used to increase the aqueous solubility of this compound, AM.[3][4]

  • If cells contain organic anion-transporters, probenecid (1-2.5 mM final in-well concentration) may be added to the dye working solution to reduce leakage of the de-esterified indicator.[3]

Experimental Workflow:

  • Conduct all procedures involving this compound solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin and eyes.[1] In case of accidental contact, follow the first aid procedures outlined below.

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Clearly label all solutions with the chemical name, concentration, preparation date, and user’s initials.

Emergency Procedures

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to an area with fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Wearing the appropriate PPE (see table above), contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[5]

  • For liquid spills, create a dike around the spill with absorbent material to prevent it from spreading.[6]

  • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[7]

  • Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

  • Place all contaminated cleaning materials into the hazardous waste container.

Disposal Plan

All this compound waste, including contaminated materials, must be treated as hazardous chemical waste.

Waste Collection:

  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[8] Do not pour this compound solutions down the drain.[8] The first rinse of any container that held this compound must also be collected as hazardous waste.[9]

  • Solid Waste: Collect all contaminated solid waste, such as gloves, absorbent materials, and weigh boats, in a separate, clearly labeled hazardous waste container.[10]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[8] Keep containers securely closed.[8]

Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visual Guides

Safe_Handling_Workflow cluster_prep Preparation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency PPE Don Appropriate PPE Weigh Weigh Solid this compound in Fume Hood PPE->Weigh Dissolve Prepare Stock Solution (Anhydrous DMSO) Weigh->Dissolve Dilute Prepare Working Solution (Aqueous Buffer) Dissolve->Dilute Handle Conduct Experiment in Ventilated Area Dilute->Handle Collect_Liquid Collect Liquid Waste Handle->Collect_Liquid Collect_Solid Collect Solid Waste Handle->Collect_Solid Decontaminate Decontaminate Work Area Handle->Decontaminate Dispose Dispose via EHS Collect_Liquid->Dispose Collect_Solid->Dispose Spill Spill Occurs First_Aid Administer First Aid Spill->First_Aid Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Dispose

Caption: Standard workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fura Red
Reactant of Route 2
Reactant of Route 2
Fura Red

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.